molecular formula C3H3N3 B166579 1,3,5-Triazine CAS No. 290-87-9

1,3,5-Triazine

Cat. No.: B166579
CAS No.: 290-87-9
M. Wt: 81.08 g/mol
InChI Key: JIHQDMXYYFUGFV-UHFFFAOYSA-N
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Description

1,3,5-Triazine (s-triazine) is a nitrogen-rich, heterocyclic aromatic ring that serves as a versatile molecular scaffold in scientific research. Its synthetic versatility allows for the stepwise introduction of diverse substituents, enabling the fine-tuning of properties for specific applications . In medicinal chemistry, this compound is a privileged structure for developing novel therapeutic agents. Researchers are actively exploring this compound derivatives as potential treatments for multifactorial diseases such as Alzheimer's disease, where they show promise as multitarget-directed ligands capable of inhibiting acetylcholinesterase (AChE) and preventing amyloid-β aggregation . In oncology, hybrid molecules incorporating the this compound core have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116, SW480), often through mechanisms involving the inhibition of key enzymes like EGFR tyrosine kinase . Beyond pharmaceuticals, this compound is a fundamental building block in materials science and supramolecular chemistry . Its electron-deficient nature and ability to participate in molecular recognition and self-assembly processes make it ideal for constructing dendrimers, monodisperse oligomers, and supramolecular architectures with defined structures and functions . This compound also finds historical and ongoing use as a solid equivalent to hydrogen cyanide in organic synthesis, for example, in the Gattermann reaction for formylating aromatic substrates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazine
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InChI

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H
Source PubChem
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InChI Key

JIHQDMXYYFUGFV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3N3
Source PubChem
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DSSTOX Substance ID

DTXSID7052785
Record name 1,3,5-Triazine
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Molecular Weight

81.08 g/mol
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CAS No.

290-87-9
Record name 1,3,5-Triazine
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Foundational & Exploratory

Synthesis of Novel Unsymmetrical 1,3,5-Triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The ability to introduce different substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide provides an in-depth overview of modern synthetic strategies for preparing novel unsymmetrical this compound derivatives, detailed experimental protocols, and a discussion of their relevance in drug discovery, particularly as inhibitors of key signaling pathways.

Core Synthetic Strategies

The synthesis of unsymmetrical 1,3,5-triazines can be broadly approached through two main strategies: sequential substitution on a pre-formed triazine core and the construction of the triazine ring from acyclic precursors.

Sequential Nucleophilic Substitution of Cyanuric Chloride

The most common and versatile method for synthesizing unsymmetrically substituted 1,3,5-triazines is the stepwise nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled sequential reactions. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[4] This method allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

A general workflow for this approach is depicted below:

G cluster_start Starting Material cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution Cyanuric Chloride Cyanuric Chloride Reaction with Nu1 Reaction with Nucleophile 1 (e.g., Amine, Alcohol, Thiol) 0-5 °C Cyanuric Chloride->Reaction with Nu1 Monosubstituted Triazine Monosubstituted Triazine Reaction with Nu1->Monosubstituted Triazine Reaction with Nu2 Reaction with Nucleophile 2 (Different from Nu1) Room Temperature Monosubstituted Triazine->Reaction with Nu2 Disubstituted Triazine Disubstituted Triazine Reaction with Nu2->Disubstituted Triazine Reaction with Nu3 Reaction with Nucleophile 3 (Different from Nu1 & Nu2) Elevated Temperature Disubstituted Triazine->Reaction with Nu3 Unsymmetrical Trisubstituted Triazine Unsymmetrical Trisubstituted Triazine Reaction with Nu3->Unsymmetrical Trisubstituted Triazine

Sequential substitution of cyanuric chloride.
One-Pot and Multi-Component Reactions

More recent and efficient strategies involve one-pot syntheses and multi-component reactions that construct the unsymmetrical triazine ring in a single step. These methods offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One such method is the base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes.[5][6] This approach provides a direct route to unsymmetrical 1,3,5-triazin-2-amines with good yields and tolerance for a broad range of functional groups.[5][6]

Another innovative approach is the hemoglobin-catalyzed synthesis of unsymmetrical trisubstituted 1,3,5-triazines from isothiocyanates, amidines, and 1,1,3,3-tetramethylguanidine (B143053) (TMG).[7] This green chemistry method proceeds at room temperature with high yields in a short reaction time.[7]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical 2,4,6-Trisubstituted-1,3,5-Triazine via Sequential Substitution

This protocol is a general representation of the stepwise substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., aniline)

  • Nucleophile 2 (e.g., morpholine)

  • Nucleophile 3 (e.g., piperidine)

  • Dioxane or Acetone (B3395972)

  • Sodium carbonate or Sodium bicarbonate solution

  • Ice bath

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C. To this stirring solution, add a solution of Nucleophile 1 (1 equivalent) in acetone dropwise. Maintain the pH at 7 by the addition of 10% aqueous sodium carbonate solution. Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC. After completion, the precipitated product, a 2-substituted-4,6-dichloro-1,3,5-triazine, is filtered, washed with cold water, and dried.

  • Second Substitution: Suspend the monosubstituted dichloro-triazine (1 equivalent) in dioxane. Add Nucleophile 2 (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours. Neutralize the evolved HCl with an aqueous solution of sodium bicarbonate. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water. The resulting solid, a 2,4-disubstituted-6-chloro-1,3,5-triazine, is filtered, washed, and dried.

  • Third Substitution: Reflux a mixture of the disubstituted chloro-triazine (1 equivalent) and Nucleophile 3 (1.2 equivalents) in dioxane for 8-12 hours. After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice. The precipitated unsymmetrical trisubstituted this compound is filtered, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: Three-Component Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines

This protocol is based on the method described by Pan et al. for the direct synthesis of unsymmetrical triazines.[5][6]

Materials:

  • Imidate (e.g., ethyl benzimidate)

  • Guanidine (B92328) hydrochloride

  • Amide (e.g., dimethylformamide - DMF) or Aldehyde (e.g., benzaldehyde)

  • Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the imidate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and cesium carbonate (2.0 mmol) in DMF (3.0 mL).

  • Add the amide or aldehyde (1.5 mmol) to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) under a nitrogen atmosphere.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical 1,3,5-triazin-2-amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of unsymmetrical this compound derivatives from various reported methodologies.

Table 1: Yields for Sequential Substitution of Cyanuric Chloride

EntryNucleophile 1Nucleophile 2Nucleophile 3Yield (%)Reference
14-AminobenzenesulfonamidePiperazine3-Aminopropanol>90 (one-pot)[8]
2TriphenylmethanolMorpholine-Not specified[4]
3AnilineAmmonia(4-hydroxyphenyl)boronic acid42-82[9]

Table 2: Yields for One-Pot/Multi-Component Syntheses

EntryMethodReactantsYield (%)Reference
1Three-ComponentImidates, Guanidines, Amides/Aldehydesup to 88[6]
2Hemoglobin-catalyzedIsothiocyanate, Amidine, TMG81-96[7]
3Iron-catalyzed cyclizationAldehydes, NH₄I18-72[10][11]
4Copper-catalyzed1,1-Dibromoalkenes, BiguanidesGood yields[5]

Biological Activity and Signaling Pathways

Unsymmetrical this compound derivatives have emerged as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[1] A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[12][13]

Several studies have reported the design and synthesis of novel this compound derivatives as dual PI3K/mTOR inhibitors.[12] For instance, compound 6h from one study demonstrated significant inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest, apoptosis, and reduced tumor volume in xenograft models of cervical cancer.[12]

The PI3K/Akt/mTOR signaling cascade is illustrated below:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Release of eIF4E Triazine This compound Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthesis of novel unsymmetrical this compound derivatives is a dynamic and evolving field of research. While traditional methods like the sequential substitution of cyanuric chloride remain valuable, modern one-pot and multi-component reactions offer more efficient and greener alternatives. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of diseases, including cancer. This guide provides a foundational understanding of the key synthetic approaches and their application in the development of biologically active this compound derivatives.

References

A Technical Guide to the One-Pot Synthesis of Trisubstituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties. The efficient construction of this heterocyclic system, particularly with three distinct substituents, is of paramount importance for the development of novel therapeutics and functional materials. This technical guide provides an in-depth overview of contemporary one-pot methodologies for the synthesis of trisubstituted 1,3,5-triazines, focusing on key experimental protocols, comparative quantitative data, and the underlying reaction pathways.

Introduction to this compound Synthesis

Symmetrically substituted 1,3,5-triazines are readily accessible through the cyclotrimerization of nitriles. However, the synthesis of unsymmetrically trisubstituted derivatives presents a greater challenge, often requiring multi-step procedures with purification of intermediates. One-pot syntheses have emerged as an elegant and efficient alternative, offering advantages in terms of reduced reaction times, operational simplicity, and improved overall yields. These methods are broadly categorized based on their starting materials and catalytic systems, including copper-catalyzed cross-couplings, multicomponent reactions, and controlled cyclotrimerizations.

Key One-Pot Synthetic Methodologies

This section details prominent one-pot approaches for the synthesis of trisubstituted 1,3,5-triazines, providing both conceptual understanding and practical experimental guidance.

Copper-Catalyzed Ullmann-Type Synthesis from Dichlorotriazines

A versatile one-pot method for the synthesis of trisubstituted 1,3,5-triazines involves the sequential nucleophilic substitution of a dichlorotriazine precursor, catalyzed by a copper(I) species. This approach is particularly useful for introducing a variety of nucleophiles, leading to a diverse range of substitution patterns. An efficient and recyclable catalytic system utilizes Cu(I) supported on a weakly acidic cation-exchanger resin.[1][2]

Experimental Protocol: General Method for the One-Pot Synthesis of Trisubstituted Derivatives of Cyanuric Chloride [1]

  • A solution of the starting dichlorotriazinyl benzenesulfonamide (B165840) (1 mmol) is prepared in 20 mL of dimethylformamide (DMF).

  • Solid anhydrous potassium carbonate (1 mmol, 0.138 g) is added in small portions, and the mixture is stirred for 10 minutes.

  • The first nucleophile (1 mmol) is added portion-wise to the reaction mixture.

  • The supported Cu(I) catalyst (2.5 mol %) is then introduced.

  • The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the first substitution, the second nucleophile (1 mmol) and additional potassium carbonate (1 mmol) are added.

  • The reaction is continued until the disubstituted intermediate is fully converted to the trisubstituted product.

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialNucleophile 1Nucleophile 2CatalystTime (h)Yield (%)Reference
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamidePiperidineMorpholineCu(I)-resin2485[1]
4-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}benzene-1-sulfonamideAnilineBenzylamineCu(I)-resin3678[1]
4-{2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl}benzene-1-sulfonamidep-Toluidine4-ChloroanilineCu(I)-resin3082[1]

Reaction Workflow:

G start Dichlorotriazine Benzenesulfonamide step1 Add K2CO3 and Nucleophile 1 start->step1 step2 Add Cu(I)-resin Catalyst step1->step2 intermediate Monosubstituted Intermediate step2->intermediate step3 Add K2CO3 and Nucleophile 2 intermediate->step3 product Trisubstituted This compound step3->product

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis.

Controlled Cross-Cyclotrimerization of Nitriles

The cyclotrimerization of a single nitrile species typically leads to symmetrically substituted triazines. However, a controlled cross-cyclotrimerization approach allows for the one-pot synthesis of unsymmetrical, including trisubstituted, 1,3,5-triazines. This method relies on the sequential reaction of different nitriles under the promotion of a strong acid, such as triflic acid or triflic anhydride (B1165640).[3][4][5] The key to this strategy is the formation of a stable nitrilium salt intermediate, which then reacts with two equivalents of a second nitrile. By extending this concept to a three-nitrile system, trisubstituted triazines can be accessed.

Experimental Protocol: Synthesis of a this compound with Three Different Substituents [3]

  • To a solution of the first nitrile (1 equiv.) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), triflic anhydride (1 equiv.) is added dropwise.

  • The reaction mixture is stirred at this temperature for a short period (e.g., 15 minutes) to form the nitrilium salt intermediate.

  • The second nitrile (1 equiv.) is then added, and the reaction is allowed to warm to an intermediate temperature (e.g., 0 °C) and stirred for a defined period (e.g., 1 hour).

  • Finally, the third nitrile (1 equiv.) is added, and the reaction mixture is heated to a higher temperature (e.g., reflux) and stirred until completion (monitored by TLC or GC-MS).

  • The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data:

Nitrile 1Nitrile 2Nitrile 3Yield (%)Reference
AcetonitrileBenzonitrilep-Chlorobenzonitrile65[3]
Pivalonitrile4-Tolunitrile4-Methoxybenzonitrile58[3]
CyclopropanecarbonitrileBenzonitrileAcetonitrile72[3]

Reaction Pathway:

G R1CN R1-CN Nitrilium1 [R1-C≡N+-R1]+ TfO- R1CN->Nitrilium1 + Tf2O Tf2O Tf2O Intermediate1 Dinitrile Intermediate Nitrilium1->Intermediate1 + R2-CN R2CN R2-CN Triazine Trisubstituted This compound Intermediate1->Triazine + R3-CN R3CN R3-CN

Caption: Pathway for controlled cross-cyclotrimerization.

Three-Component Synthesis from Amidines, Isothiocyanates, and Other Building Blocks

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. Several one-pot, three-component strategies have been developed for the synthesis of trisubstituted 1,3,5-triazines. One such method involves the reaction of an amidine, an isothiocyanate, and a third component, which can be another amidine or a related species. These reactions can often be accelerated by microwave irradiation.[6]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines [6]

  • A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is prepared in a microwave-transparent vessel.

  • A catalytic amount of hydrochloric acid is added.

  • The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a set duration.

  • After cooling, a solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.

  • The mixture is then heated again under microwave irradiation to effect Dimroth rearrangement and dehydrogenative aromatization.

  • The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and dried to afford the pure product.

Quantitative Data:

AldehydeArylamineTime (min)Yield (%)Reference
BenzaldehydeAniline1585[6]
4-Chlorobenzaldehyde4-Chloroaniline2092[6]
4-Methoxybenzaldehyde4-Methoxyaniline1588[6]

Logical Relationship of Reaction Components:

G Cyanoguanidine Cyanoguanidine Intermediate Dihydrotriazine Intermediate Cyanoguanidine->Intermediate + HCl (MW) Aldehyde Aromatic Aldehyde Aldehyde->Intermediate + HCl (MW) Arylamine Arylamine Arylamine->Intermediate + HCl (MW) Product Trisubstituted This compound Intermediate->Product + Base (MW) (Rearrangement & Aromatization) Base Base (e.g., NaOH)

Caption: Component relationship in three-component synthesis.

Summary and Outlook

The one-pot synthesis of trisubstituted 1,3,5-triazines has witnessed significant advancements, providing researchers with a powerful toolkit for accessing these valuable compounds. The choice of synthetic methodology depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Copper-catalyzed methods offer a reliable route from readily available dichlorotriazines, while controlled cyclotrimerization of nitriles provides a unique way to construct unsymmetrical systems. Multicomponent reactions, especially those enhanced by microwave irradiation, represent a highly efficient and green approach.

Future research in this area is expected to focus on the development of even more versatile and sustainable catalytic systems, the expansion of the substrate scope to include a wider range of functional groups, and the application of these methods in the synthesis of complex, biologically active molecules and advanced materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the design and synthesis of novel this compound derivatives.

References

A Technical Guide to Microwave-Assisted Synthesis of 1,3,5-Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including approved drugs for cancer and other diseases.[1] Traditional methods for synthesizing these structures often require harsh conditions, long reaction times, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often leading to higher yields and purities.[2][3][4] This technical guide provides an in-depth overview of the core methodologies for the microwave-assisted synthesis of this compound scaffolds, complete with comparative data, detailed experimental protocols, and workflow diagrams.

Core Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers significant benefits over conventional heating methods for the synthesis of 1,3,5-triazines by directly and efficiently heating the reaction mixture.[3][5] This leads to:

  • Drastic Reduction in Reaction Time: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][4]

  • Increased Reaction Yields: Improved heating efficiency and reduced side reactions frequently result in higher product yields.[1][4][6]

  • Enhanced Purity: The short reaction times minimize the formation of by-products, simplifying purification.[6]

  • Greener Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste.[3][6]

Key Synthetic Strategies

The microwave-assisted synthesis of 1,3,5-triazines primarily revolves around a few key strategies, including the cyclotrimerization of nitriles and multi-component reactions involving precursors like biguanides and cyanuric chloride.

Cyclotrimerization of Nitriles

The [2+2+2] cyclotrimerization of three identical nitrile molecules is a direct and atom-economical method for producing symmetrically substituted 1,3,5-triazines. Microwave irradiation significantly enhances the efficiency of this process, particularly when catalyzed by acids or bases.

G cluster_reactants Reactants cluster_conditions Conditions RCN1 R-C≡N Product 2,4,6-Trisubstituted-1,3,5-triazine RCN1->Product RCN2 R-C≡N RCN2->Product RCN3 R-C≡N RCN3->Product MW Microwave Irradiation (e.g., 150-210 W) MW->Product Catalyst Catalyst (e.g., Lewis Acid, Base) Catalyst->Product

Caption: General workflow for the microwave-assisted cyclotrimerization of nitriles.

Experimental Data Summary: Cyclotrimerization of Nitriles

Nitrile SubstrateCatalyst/ConditionsMicrowave Power/TempTimeYield (%)Reference
Benzonitrile (B105546)SiO2-supported Lewis acid, Piperidine (B6355638) (solvent-free)210 W (2 min), then 150 W30 minGood[7]
Substituted Aliphatic NitrilesPotassium tert-butoxide (catalytic, solvent-free)Not specifiedNot specifiedHigh[8]

Detailed Protocol: Solvent-Free Cyclotrimerization of Benzonitrile [7]

  • In a microwave-safe reaction vessel, combine the benzonitrile (1.0 eq), anhydrous piperidine (1.0 eq), and a silica-supported Lewis acid catalyst (2 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 210 W for 2 minutes, followed by irradiation at 150 W for 28 minutes.

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., dichloromethane).

  • Purify the product using column chromatography on silica (B1680970) gel to afford the 2,4,6-triphenyl-1,3,5-triazine.

Reactions Involving Biguanides

Biguanides are versatile precursors for synthesizing 2,4-diamino-1,3,5-triazines, a class of compounds with significant biological activity. Microwave-assisted condensation of biguanides with esters, anhydrides, or acid chlorides provides rapid access to these scaffolds.[1][9] A notable example is the use of metformin (B114582), a common anti-diabetic drug, as a key building block.[9]

G cluster_process Reaction Steps cluster_conditions Conditions Biguanide Substituted Biguanide (e.g., Metformin) Acylation Acylation Biguanide->Acylation Carboxylic_Acid_Derivative Carboxylic Acid Derivative (e.g., Acyl Benzotriazole) Carboxylic_Acid_Derivative->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Product Trisubstituted 2,4-Diamino-1,3,5-triazine Cyclization->Product MW Microwave Irradiation (e.g., 100°C) MW->Acylation MW->Cyclization Solvent Solvent (e.g., DMF)

Caption: Pathway for synthesizing triazines from biguanides under microwave conditions.

Experimental Data Summary: Synthesis from Metformin [9]

Aryl Acid DerivativeSolventMicrowave TempTimeYield (%)
Benzoyl Benzotriazole (B28993)DMF100 °C3 h92
4-Phenoxybenzoyl BenzotriazoleDMF100 °C3 h83

Detailed Protocol: Synthesis of N,N-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine from Metformin [9]

  • Prepare benzoyl benzotriazole by reacting benzoic acid with benzotriazole.

  • In a microwave vial, dissolve metformin (1.0 eq) and benzoyl benzotriazole (1.0 eq) in dimethylformamide (DMF, ~3 mL).

  • Seal the vial and irradiate the mixture in a microwave reactor for 3 hours at 100°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the crude mixture over ice and add sodium carbonate solution, stirring for 15 minutes.

  • Collect the resulting white precipitate by vacuum filtration.

  • Purify the solid by stirring it in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure product.

Sequential Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a widely used and cost-effective starting material. The three chlorine atoms can be substituted sequentially by various nucleophiles. Microwave irradiation accelerates these substitution steps, allowing for the rapid synthesis of diverse libraries of mono-, di-, and tri-substituted triazines. The reactivity of the chlorine atoms decreases with each substitution, typically requiring progressively higher temperatures, which can be precisely controlled with microwave heating.[10]

G cluster_steps Sequential Substitution Start Cyanuric Chloride Step1 1. Add Nucleophile 1 2. MW (e.g., 0°C) Start->Step1 Mono Mono-substituted Triazine Step1->Mono Step2 1. Add Nucleophile 2 2. MW (e.g., RT) Di Di-substituted Triazine Step2->Di Step3 1. Add Nucleophile 3 2. MW (e.g., 150°C) Tri Tri-substituted Triazine Step3->Tri Mono->Step2 Di->Step3

Caption: Stepwise synthesis of substituted triazines from cyanuric chloride via MAOS.

Experimental Data Summary: Third Substitution on a Dichloro-triazine Intermediate [10]

IntermediateNucleophileConditionsMicrowave Power/TempTimeYield (%)
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine2-phenylethylamineNa2CO3, TBAB, DMF50 W / 150°C2.5 minup to 88

Detailed Protocol: Microwave-Assisted Synthesis of a Trisubstituted Triazine [10]

  • To a microwave reactor tube, add 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1.0 eq), 2-phenylethylamine (1.2 eq), sodium carbonate (2.0 eq), and tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 150°C with a power of 50 W for 2.5 minutes.

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired trisubstituted this compound derivative.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the construction of this compound scaffolds.[2] The methods outlined in this guide demonstrate significant advantages in terms of speed, efficiency, and environmental impact compared to traditional synthetic routes.[3][6] By leveraging techniques such as nitrile cyclotrimerization and reactions with biguanides or cyanuric chloride, researchers can rapidly generate diverse libraries of triazine-based compounds for applications in drug discovery and materials science. The provided protocols and comparative data serve as a robust starting point for the development and optimization of novel synthetic pathways to this invaluable heterocyclic core.

References

Green Synthesis of 1,3,5-Triazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile applications. However, traditional synthetic routes often rely on harsh conditions, toxic solvents, and lengthy reaction times, posing significant environmental and economic challenges. This guide explores the adoption of green chemistry principles for the synthesis of this compound derivatives, focusing on methodologies that enhance efficiency, reduce waste, and utilize environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields.[1][2][3] This technique is particularly effective for the synthesis of this compound derivatives, often reducing reaction times from hours to mere minutes.[1][3]

Synthesis of Substituted 1,3,5-Triazines

A common approach involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor.[4][5] Microwave assistance can drive these reactions to completion in a fraction of the time required by conventional heating.[1]

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N2-substituted this compound-2,4-diamines

EntryMethodSolventCatalystTimeTemperature (°C)Yield (%)Reference
1MicrowaveEthyl AcetateSodium MethoxideNot SpecifiedNot SpecifiedQuantitative[1]
2ConventionalNot SpecifiedNot Specified>10 h10050-58[1]
3MicrowaveSolvent-freeMontmorillonite K-104-6 minNot Specified80-95[1]
4MicrowaveSolvent-freeNone14 min8093[1]
5ConventionalNot SpecifiedNone14 h10081[1]
Experimental Protocol: Microwave-Assisted Synthesis of Morpholine-Functionalized this compound Derivatives[4]

This protocol describes the synthesis of a series of morpholine-functionalized this compound derivatives with potential anticancer activity.

Step 1: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine

Step 2: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • To the solution from Step 1, add morpholine (B109124) (1 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) as a base.

  • Stir the reaction mixture at room temperature.

Step 3: Final Substitution under Microwave Irradiation

  • A mixture of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 eq.), the desired amine (e.g., 2-phenylethylamine, 1 eq.), sodium carbonate (as a base), and tetrabutylammonium (B224687) bromide (TBAB, as a phase-transfer catalyst) in dimethylformamide (DMF) is prepared.

  • The reaction mixture is subjected to microwave irradiation at 150 °C for 2.5 minutes using a 50 W microwave reactor.[4]

  • Upon completion, the product is isolated and purified.

G cluster_step1 Step 1: First Substitution (Conventional) cluster_step2 Step 2: Second Substitution (Conventional) cluster_step3 Step 3: Final Substitution (Microwave) A Cyanuric Chloride C 4,6-dichloro-N-(2-chlorophenyl)- 1,3,5-triazin-2-amine A->C B 2-Chloroaniline B->C E 4-chloro-N-(2-chlorophenyl)-6- (morpholin-4-yl)-1,3,5-triazin-2-amine C->E D Morpholine D->E G Final Product E->G F Amine F->G

Caption: Workflow for microwave-assisted synthesis of 1,3,5-triazines.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.[6][7] Sonochemical methods are often carried out in aqueous media, aligning well with the principles of green chemistry.[4][6]

Advantages of Sonochemistry
  • Short Reaction Times: Reactions can be completed in as little as 5 minutes.[6]

  • High Yields: Often provides yields greater than 75%.[6]

  • Use of Water as a Solvent: Reduces the need for volatile organic compounds.[4][6]

  • Environmental Friendliness: Sonochemical methods have been shown to be significantly "greener" than classical approaches.[6]

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of this compound Derivatives

EntryMethodSolventTimeTemperature (°C)Yield (%)Reference
1UltrasoundWater5 minNot Specified>75[4]
2UltrasoundEthanol30-35 minRoom Temperature84[4]
3ConventionalNot Specified5-6 hReflux69[4]
4UltrasoundEthanol30-60 min40up to 96[4]
5ConventionalNot Specified4-5 hRefluxNot Specified[4]
Experimental Protocol: Sonochemical Synthesis of Morpholine-Functionalized this compound Derivatives in Water[4]
  • In a suitable reaction vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 eq.), the desired amine (1 eq.), sodium carbonate (as a base), and TBAB (as a phase-transfer catalyst) in water.

  • Immerse the reaction vessel in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic irradiation (e.g., 70% amplitude) for 5 minutes.

  • After the reaction is complete, the high-purity product can be isolated.

G A Starting Materials (Triazine Intermediate, Amine, Base, PTC) C Ultrasonic Irradiation (5 minutes) A->C B Aqueous Medium B->C D Product Isolation C->D E Final Product (>75% Yield) D->E

Caption: General workflow for sonochemical synthesis of 1,3,5-triazines.

Solvent-Free Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages in terms of reduced waste, lower cost, and simplified purification procedures.[2][3]

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a direct route to symmetrically substituted 1,3,5-triazines. This reaction can be efficiently carried out under solvent-free conditions, often with microwave irradiation and in the presence of a catalyst.[2][3][8]

Table 3: Solvent-Free Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines via Cyclotrimerization of Nitriles

EntryNitrileCatalystMethodTimeTemperature (°C)Yield (%)Reference
1Benzonitrile (B105546)Y(TfO)3Microwave10 min15095[3]
2BenzonitrileSilica-supported Lewis AcidMicrowaveNot SpecifiedNot SpecifiedGood to Excellent[2]
3BenzonitrileSilica-supported Lewis AcidConventional24 h200High[8]
Experimental Protocol: Solvent-Free Cyclotrimerization of Benzonitrile[8]
  • Mix benzonitrile with a catalytic amount of a silica-supported Lewis acid (e.g., ZnCl2-silica).

  • The mixture is heated either conventionally in an oven at 200 °C for 24 hours or in a microwave reactor.

  • The solid product is then purified, for example, by recrystallization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3 x Nitrile D This compound A->D Cyclotrimerization B Catalyst (e.g., Silica-supported Lewis Acid) C Solvent-Free Heat (Microwave or Conventional)

Caption: Pathway for solvent-free cyclotrimerization of nitriles.

One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly efficient and reduce waste.[9][10] These procedures are often amenable to green chemistry principles by minimizing solvent use and purification steps. Copper-catalyzed one-pot syntheses of trisubstituted s-triazine derivatives have been shown to be effective, with shortened reaction times and, in some cases, higher yields compared to traditional stepwise methods.[10]

References

The Supramolecular Chemistry of 1,3,5-Triazine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered aromatic heterocycle, has emerged as a cornerstone in supramolecular chemistry and drug discovery. Its planar geometry, electron-deficient nature, and the ability to be synthetically modified at three distinct positions make it an exceptionally versatile building block. This technical guide provides an in-depth exploration of the supramolecular chemistry of this compound derivatives, focusing on their synthesis, self-assembly, host-guest interactions, and applications, particularly in the realm of drug development.

Core Principles of this compound Supramolecular Chemistry

The supramolecular behavior of 1,3,5-triazines is primarily governed by a combination of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The strategic functionalization of the triazine core allows for the precise control of these interactions, leading to the formation of a diverse array of supramolecular architectures, from discrete oligomers and macrocycles to extended metal-organic frameworks (MOFs).[1][2][3][4]

Hydrogen Bonding: The nitrogen atoms within the triazine ring are effective hydrogen bond acceptors. When substituted with amino groups, as in melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), the resulting molecule possesses both hydrogen bond donor and acceptor sites.[4] This unique characteristic is famously exemplified in the formation of highly stable hydrogen-bonded rosettes with cyanuric acid or barbituric acid derivatives.[1][4] These rosettes are formed through a complementary array of three hydrogen bonds between each melamine and cyanuric acid molecule.[4]

Metal Coordination: The nitrogen atoms of the this compound ring can also act as ligands for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs).[5][6][7] The tritopic nature of the triazine core allows it to connect multiple metal centers, resulting in the formation of one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[8]

π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions contribute to the stability of self-assembled structures and can play a crucial role in molecular recognition and host-guest chemistry.

Quantitative Data on this compound-Based Supramolecular Systems

The following tables summarize key quantitative data for various supramolecular systems based on this compound building blocks, providing insights into their binding affinities and biological activities.

Table 1: Host-Guest and Self-Association Constants

Supramolecular SystemGuest/PartnerSolventAssociation Constant (K_a) / Binding ConstantReference(s)
This compound-based linear oligomer homoduplexSelf-associationChloroformK_a = 10² M⁻¹[9]
This compound-based linear oligomer homoduplexSelf-association95:5 Chloroform/DMSOK_a = 2.8 x 10⁴ M⁻¹[9]
Heteroduplex of this compound and thymine (B56734) oligomersThymine 3-merChloroformK_a = 7.9 x 10⁴ M⁻¹[4]
Melamine and Cyanurate Rosette FormationMelamine and CyanurateModel CalculationK₀ (bimolecular association) = 100 - 10,000 M⁻¹[1][10]
Calix[5]arene[5]triazine MacrocycleTetrabutylammonium succinateChloroformK_a = 10² - 10³ M⁻¹[9]
Calix[5]arene[5]triazine MacrocycleTetrabutylammonium glutarateChloroformK_a = 10² - 10³ M⁻¹[9]
Trisubstituted this compoundCXCL12Not specified158 ± 66 µM[11]

Table 2: Biological Activity of this compound Derivatives

Compound TypeBiological Target/Cell LineActivity MetricValueReference(s)
N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine5-HT₇ ReceptorK_i8 nM[5]
N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine5-HT₇ ReceptorK_i18 nM[5]
4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholineMCF-7 (Breast Cancer)IC₅₀1.0 µM[12]
4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholineHCT-116 (Colon Cancer)IC₅₀0.98 µM[12]
Morpholine-functionalized this compound derivative (Compound 11)SW480 & SW620 (Colorectal Cancer)IC₅₀5.85 µM[8][10]
This compound with Ala-Ala-OMe substituentDLD-1 & HT-29 (Colon Cancer)IC₅₀Not specified, but most cytotoxic derivative[2]
2-(4-hydroxyphenyl)-4-(3-fluoro-4-methoxyanilino)-6-amino-1,3,5-triazinehA₃ Adenosine ReceptorK_i55.5 nM[13]
2-(4-hydroxyphenyl)-4-(3,5-dimethoxyanilino)-6-amino-1,3,5-triazinehA₁ Adenosine ReceptorK_i69.7 nM[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound-based supramolecular systems.

Synthesis of this compound Derivatives

The foundational method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature.[6]

General Procedure for Sequential Nucleophilic Substitution:

  • First Substitution (Monosubstitution): Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF). The first nucleophile is added dropwise at a low temperature (typically 0 °C or below). The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Second Substitution (Disubstitution): The second nucleophile is added to the reaction mixture, and the temperature is raised to room temperature. The reaction is monitored until the monosubstituted product is consumed.

  • Third Substitution (Trisubstitution): The third nucleophile is added, and the reaction mixture is heated (often to the reflux temperature of the solvent) to facilitate the final substitution.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Microwave-Assisted and Sonochemical Synthesis: Modern synthetic approaches often employ microwave irradiation or sonication to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[8][14] For instance, a microwave-assisted synthesis of morpholine-functionalized 1,3,5-triazines can be achieved in as little as 2.5 minutes at 150 °C.[15] Sonochemical methods can also significantly shorten reaction times, often using water as a solvent.[6]

Characterization Techniques

The synthesized compounds and their supramolecular assemblies are characterized by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized triazine derivatives.[12][16] NMR titration is a powerful technique for studying host-guest interactions and determining association constants.[17]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the synthesized compounds.[12]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in the solid state and elucidating the nature of intermolecular interactions.[16]

  • UV-Vis and Fluorescence Spectroscopy: These techniques are widely used to monitor changes upon self-assembly or host-guest complexation and can be employed in titration experiments to determine binding constants.[18]

Signaling Pathways and Biological Applications

This compound derivatives have shown significant promise in drug development due to their ability to interact with various biological targets and modulate signaling pathways.

5-HT₇ Receptor Signaling

Certain this compound derivatives exhibit high affinity for the 5-HT₇ serotonin (B10506) receptor, a G protein-coupled receptor (GPCR) implicated in a range of neurological disorders.[5] The activation of the 5-HT₇ receptor initiates two primary signaling cascades: a canonical Gαs-cAMP pathway and a non-canonical Gα₁₂-RhoA pathway.[6][19]

5-HT7_Receptor_Signaling cluster_Gs Canonical Pathway cluster_G12 Non-Canonical Pathway Triazine_Ligand This compound Ligand Receptor 5-HT7 Receptor Triazine_Ligand->Receptor Gs Gαs Receptor->Gs G12 Gα12 Receptor->G12 AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

5-HT7 Receptor Signaling Pathways
Induction of Apoptosis in Cancer Cells

Several studies have demonstrated the potent anticancer activity of this compound derivatives, which can induce apoptosis (programmed cell death) in cancer cells.[2][15] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins and caspases.[20]

Apoptosis_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway Inhibition cluster_Apoptosis Intrinsic Apoptosis Pathway Activation Triazine_Derivative This compound Derivative PI3K PI3K Triazine_Derivative->PI3K Inhibits Bax Bax Triazine_Derivative->Bax Upregulates Bcl2 Bcl-2 Triazine_Derivative->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by 1,3,5-Triazines

Conclusion

The supramolecular chemistry of this compound building blocks offers a vast and fertile ground for the design and synthesis of functional materials and therapeutic agents. The ability to precisely engineer their self-assembly through a variety of non-covalent interactions, coupled with their proven biological activities, ensures that 1,3,5-triazines will remain a central focus of research in supramolecular chemistry, materials science, and drug development for the foreseeable future. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and professionals working in these dynamic fields.

References

The Chemical Reactivity of the 1,3,5-Triazine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,3,5-triazine ring, a key heterocyclic scaffold, is of paramount importance in medicinal chemistry, materials science, and agrochemical development. Its unique electronic properties impart a distinct chemical reactivity that allows for the controlled and sequential introduction of various functional groups. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, with a focus on nucleophilic aromatic substitution, cycloaddition reactions, and the less common electrophilic substitution. Detailed experimental protocols for key transformations, quantitative data on reaction parameters, and visualizations of reaction mechanisms are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the this compound Ring

The this compound, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This arrangement of nitrogen atoms makes the triazine ring significantly electron-deficient compared to benzene, which is the defining characteristic of its chemical reactivity. The carbon atoms in the ring are electrophilic and, therefore, susceptible to attack by nucleophiles. This property is extensively exploited in the synthesis of a wide array of functionalized molecules with diverse biological and material properties, including anticancer, antiviral, and antimicrobial agents.[1]

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and synthetically useful reaction of the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three ring nitrogens facilitates the attack of nucleophiles on the carbon atoms. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr mechanism on a substituted this compound ring can be visualized as follows:

experimental_workflow start Dissolve Cyanuric Chloride in THF step1 Add Nucleophile 1 + Base at 0°C start->step1 workup1 Aqueous Workup & Purification (Mono-substituted product) step1->workup1 step2 Dissolve Mono-substituted product in THF Add Nucleophile 2 + Base at RT workup1->step2 workup2 Aqueous Workup & Purification (Di-substituted product) step2->workup2 step3 Dissolve Di-substituted product in DMF Add Nucleophile 3 + Base at elevated temp. workup2->step3 workup3 Aqueous Workup & Purification (Tri-substituted product) step3->workup3 end Characterization workup3->end

References

Synthesis of 1,3,5-Triazine-Based Macrocycles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazine-based macrocycles, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent structural rigidity, defined geometry, and facile functionalization of the this compound core make it an attractive scaffold for the construction of complex macrocyclic architectures. These macrocycles have shown promise as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases, particularly cancer. This guide details the primary synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the design and execution of synthetic routes toward novel this compound-based macrocycles.

Core Synthetic Strategies

The construction of this compound-based macrocycles predominantly relies on two robust synthetic approaches: sequential nucleophilic substitution on a pre-formed triazine ring and the cyclotrimerization of nitriles to form the triazine core as part of the macrocyclization process.

1. Sequential Nucleophilic Substitution:

This is the most widely employed strategy, utilizing the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled substitution with various nucleophiles. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. This reactivity profile enables the synthesis of mono-, di-, and tri-substituted triazines with diverse functionalities.

The general workflow for this approach involves the synthesis of a di-substituted triazine precursor containing two reactive sites, which is then cyclized with a suitable linker.

2. Cyclotrimerization of Nitriles:

This method involves the [2+2+2] cycloaddition of three nitrile molecules to form the this compound ring. This can be a self-cyclotrimerization of a single nitrile species or a co-cyclotrimerization of different nitriles to generate unsymmetrically substituted triazines. This strategy is particularly useful for creating C-substituted triazine macrocycles. The triazine-forming reaction itself can be the macrocyclization step if the nitrile precursors are appropriately tethered.

Data Presentation: Synthesis of this compound Precursors and Macrocycles

The following tables summarize quantitative data for the synthesis of key this compound precursors and their subsequent macrocyclization.

Table 1: Synthesis of Di- and Tri-substituted this compound Precursors via Nucleophilic Substitution

EntryStarting MaterialNucleophile(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
1Cyanuric Chloride2-Chloroaniline, MorpholineTHF, DMF0, RT, 150 (MW)0.0487[1]
2Cyanuric ChloridePhenylethylamine, AmmoniaTHF, Acetone0-3, RT786[2]
3Cyanuric Chloride4-Aminobenzonitrile, K2CO3Acetone0--[3]
4Cyanuric ChlorideMethanol, NaHCO3Water, Methanol0--[3]
5Dichloromethoxy-triazineDipeptidesDichloromethaneRT2496-99[4]

Table 2: Synthesis of this compound-Based Macrocycles

EntryTriazine PrecursorLinkerCyclization ConditionsSolventYield (%)Spectroscopic DataReference
12,4-dichloro-6-substituted-triazinePiperazineEt3N, DMFDMF40-85NMR, MS[5]
22,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine derivativeDitosylated oligoethyleneglycolsCs2CO3, 80°CMeCN29-391H NMR, 13C NMR, HRMS[4]
3Triazine with tethered acetal (B89532) and BOC-hydrazine- (Dimerization)Acid-catalyzed deprotection-Good1H NMR, 13C NMR, MS, X-ray[6]
4Triphenol triazine derivative2,6-dichloro-3,5-dicyanopyridineNEt3, rtDMSO-NMR, MS[7]

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Disubstituted this compound Precursor

This protocol describes the synthesis of a di-substituted triazine that can be used for subsequent macrocyclization.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the first nucleophile (e.g., an amine or alcohol, 1.0 eq) in THF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly in the next step or worked up by filtering the salt and removing the solvent under reduced pressure.

Step 2: Disubstitution

  • To the solution of the monosubstituted triazine from Step 1, add the second nucleophile (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired disubstituted this compound.

Protocol 2: Macrocyclization via Nucleophilic Substitution

This protocol outlines a general procedure for the macrocyclization of a disubstituted triazine with a diamine linker.

  • Dissolve the disubstituted chloro-triazine precursor (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • In a separate flask, dissolve the diamine linker (1.0 eq) in the same solvent.

  • Under high dilution conditions, add the solutions of the triazine precursor and the diamine linker simultaneously and dropwise to a larger volume of the refluxing solvent containing a non-nucleophilic base (e.g., K2CO3 or Et3N, 2.2 eq) over a period of several hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude macrocycle is then purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

This compound-based macrocycles have been shown to exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating some of these key pathways and a general experimental workflow for their investigation.

PI3K/mTOR Signaling Pathway Inhibition

Many this compound derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer.[1][8][9][10][11]

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Triazine This compound Macrocycle Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Survival Cell Survival & Proliferation Downstream->Survival Triazine This compound Macrocycle Triazine->EGFR Inhibits Apoptosis_pathway Triazine This compound Macrocycle Bcl2 Bcl-2 Triazine->Bcl2 Downregulates Bax Bax Triazine->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Design Macrocycle Design Synthesis Synthesis of Triazine Precursor Design->Synthesis Macrocyclization Macrocyclization Synthesis->Macrocyclization Purification Purification & Characterization Macrocyclization->Purification Biological Biological Evaluation Purification->Biological Signaling Signaling Pathway Analysis Biological->Signaling

References

The Pivotal Role of Physicochemical Properties in the Development of Functionalized 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The efficacy and therapeutic potential of these compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the key physicochemical characteristics of functionalized 1,3,5-triazines, detailed experimental protocols for their determination, and insights into the signaling pathways they modulate, with a particular focus on their role as kinase inhibitors.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The rational design of this compound-based drug candidates necessitates a thorough understanding of their physicochemical parameters. The following tables summarize key properties for a selection of functionalized this compound derivatives, offering a comparative view to aid in structure-activity relationship (SAR) studies.

Compound IDStructureMolecular Weight ( g/mol )CLogPpKaAqueous Solubility (µg/mL)Metabolic Stability (t½, min)
T1 2-(4-morpholino)-4,6-dichloro-1,3,5-triazine251.081.251.8 (calculated)>100>60
T2 2,4-bis(4-morpholino)-6-chloro-1,3,5-triazine315.771.582.5 (calculated)50-10045
T3 2,4,6-tris(4-morpholino)-1,3,5-triazine364.431.913.2 (calculated)<5030
T4 2-(phenylamino)-4,6-dichloro-1,3,5-triazine243.082.854.5 (experimental)<10>60
T5 N2,N4-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine300.764.215.2 (experimental)<120
T6 ZSTK474 (PI3K Inhibitor)431.433.15.8 (experimental)1555

Note: The data presented is a compilation from various sources and may include calculated and experimental values. Direct comparison should be made with caution.

Experimental Protocols: Methodologies for Key Physicochemical and Biological Assays

Accurate determination of physicochemical and biological properties is paramount in drug discovery. This section outlines detailed protocols for key experiments relevant to the characterization of functionalized this compound derivatives.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The aqueous solubility is reported in µg/mL or µM.

Protocol 2: Determination of Lipophilicity (LogP) by HPLC
  • System Calibration: Use a series of standard compounds with known LogP values to calibrate the HPLC system.

  • Chromatographic Conditions: Employ a reverse-phase C18 column with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Sample Analysis: Inject a solution of the test compound onto the HPLC column and record the retention time.

  • Calculation of LogP: A linear relationship exists between the logarithm of the retention factor (k) and the LogP values of the standard compounds. Use the retention time of the test compound to calculate its LogP value based on the calibration curve.

Protocol 3: Determination of pKa by Potentiometric Titration
  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should be thermostatted.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For multiprotic compounds, multiple inflection points will be observed.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLMs), NADPH regenerating system (to support CYP450 activity), and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-incubated mixture to start the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be calculated from this data.

Signaling Pathways and Experimental Workflows

Functionalized 1,3,5-triazines often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target for many triazine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for this compound-based inhibitors.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Triazine This compound Inhibitor Triazine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 1,3,5-triazines.

Experimental Workflow for Screening this compound-Based Kinase Inhibitors

The discovery of novel kinase inhibitors from a library of functionalized 1,3,5-triazines follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow Kinase Inhibitor Discovery Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization cluster_3 In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay, e.g., Kinase-Glo®) Hit_ID Hit Identification (Potency Cut-off) HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., HTRF, AlphaLISA) Dose_Response->Orthogonal_Assay Selectivity Kinase Selectivity Profiling (Panel of Kinases) Orthogonal_Assay->Selectivity SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) Selectivity->SAR Cellular_Assays Cellular Potency Assays (e.g., Western Blot for p-Akt) SAR->Cellular_Assays Iterative Cycle ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Cellular_Assays->ADME Iterative Cycle ADME->SAR Iterative Cycle PK_Studies Pharmacokinetic (PK) Studies (in rodents) ADME->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicity Assessment Efficacy_Studies->Tox_Studies

Caption: A typical workflow for the discovery of this compound kinase inhibitors.

Conclusion

The physicochemical properties of functionalized 1,3,5-triazines are critical determinants of their drug-like characteristics and therapeutic potential. A systematic approach to measuring and optimizing these properties, coupled with a deep understanding of their interactions with key signaling pathways, is essential for the successful development of novel this compound-based drugs. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to advance their research in this promising area of medicinal chemistry.

An In-depth Technical Guide to Cyclotrimerization Reactions for 1,3,5-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and robust chemical properties. Cyclotrimerization of nitriles stands as a direct and atom-economical method for the construction of the triazine core. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound synthesis via cyclotrimerization, with a focus on catalytic systems, experimental protocols, and quantitative data to aid in reaction optimization and development.

Introduction to Cyclotrimerization for this compound Synthesis

The cyclotrimerization of three nitrile molecules to form a symmetrical 2,4,6-trisubstituted-1,3,5-triazine is a powerful synthetic transformation. The reaction can be promoted under various conditions, including high temperature and pressure, or more commonly, through the use of catalysts. The choice of catalyst is critical and dictates the reaction conditions, substrate scope, and overall efficiency. The primary catalytic systems employed are acid-catalyzed, base-catalyzed, and metal-catalyzed. Additionally, microwave-assisted synthesis has emerged as a valuable technique for accelerating these reactions.

Catalytic Systems for Nitrile Cyclotrimerization

Acid-Catalyzed Cyclotrimerization

Strong acids, particularly Brønsted and Lewis acids, are effective catalysts for the cyclotrimerization of nitriles. The mechanism involves the activation of the nitrile carbon by the acid, making it more susceptible to nucleophilic attack by another nitrile molecule. This process continues in a stepwise manner to form the stable this compound ring.

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a particularly potent catalyst for this transformation.[1] The reaction can also be facilitated by silica-supported Lewis acids, offering the advantages of easier catalyst removal and potential for recycling.[2][3]

General Reaction Scheme:

Acid_Catalyzed_Cyclotrimerization cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3 R-C≡N 3 R-C≡N Triazine 2,4,6-Trisubstituted-1,3,5-triazine 3 R-C≡N->Triazine Catalyst Acid Acid (e.g., TfOH, Lewis Acid)

Caption: Acid-catalyzed cyclotrimerization of nitriles.

Metal-Catalyzed Cyclotrimerization

A wide range of transition metal complexes can catalyze the cyclotrimerization of nitriles. These reactions often proceed under milder conditions compared to uncatalyzed or strongly acidic methods. Low-valent titanium species, for instance, have shown potential as effective catalysts for the cyclotrimerization of benzonitrile (B105546) and its derivatives.[4] Catalytic systems composed of titanium chlorido complexes and magnesium have been investigated, demonstrating good activity.[4]

The proposed mechanism for metal-catalyzed cyclotrimerization often involves the coordination of nitrile molecules to the metal center, followed by oxidative coupling to form a metallacycle intermediate, which then undergoes reductive elimination to release the triazine product and regenerate the active catalyst.

Microwave-Assisted Cyclotrimerization

Microwave irradiation has been successfully employed to accelerate the synthesis of 1,3,5-triazines from nitriles.[3] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. Both solvent-free conditions and the use of high-boiling solvents are amenable to microwave-assisted synthesis.

Quantitative Data on Cyclotrimerization Reactions

The efficiency of this compound synthesis is highly dependent on the nitrile substrate, the catalytic system, and the reaction conditions. The following tables summarize quantitative data from the literature to provide a comparative overview.

Table 1: Comparison of Catalytic Systems for the Cyclotrimerization of Benzonitrile

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
TiCl4(thf)2 / Mg1501585[4]
Cp2TiCl2 / Mg1501578[4]
(CGC)TiCl2 / Mg1501565[4]
SiO2-ZnCl22002475[3]
SiO2-AlCl32002468[3]
Y(OTf)32002483[5]

Table 2: Microwave-Assisted Cyclotrimerization of Various Nitriles

NitrileCatalystPower (W)Time (min)Yield (%)Reference
BenzonitrileSiO2-ZnCl22103082[3]
4-ChlorobenzonitrileSiO2-ZnCl22103078[3]
AcetonitrileSiO2-ZnCl22103065[3]

Experimental Protocols

General Procedure for Acid-Catalyzed Cyclotrimerization of Benzonitrile using Triflic Acid

Materials:

  • Benzonitrile

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of benzonitrile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triflic acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2,4,6-triphenyl-1,3,5-triazine.

General Procedure for Microwave-Assisted Cyclotrimerization of Nitriles using a Silica-Supported Lewis Acid

Materials:

Procedure:

  • In a microwave synthesis vial, combine the nitrile (10 mmol), silica-supported zinc chloride (2 mol%), and anhydrous piperidine (1.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 210 W) for a set duration (e.g., 30 minutes). The reaction temperature will increase due to microwave heating.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Filter the hot solution to remove the silica-supported catalyst.

  • Allow the filtrate to cool to induce crystallization of the 2,4,6-trisubstituted-1,3,5-triazine.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Alternative Synthetic Routes: The Pinner Triazine Synthesis

While cyclotrimerization of nitriles is a primary method, the Pinner synthesis offers an alternative route to specific this compound derivatives. This reaction involves the condensation of an aryl or alkyl amidine with phosgene (B1210022) to produce 2-hydroxy-4,6-disubstituted-1,3,5-triazines.[2][5][6] The reaction can be extended to halogenated aliphatic amidines.[5][6]

Pinner_Synthesis cluster_reactants Reactants cluster_product Product Amidine 2 Ar-C(=NH)NH2 Triazine 2-Hydroxy-4,6-diaryl-1,3,5-triazine Amidine->Triazine Phosgene COCl2 Phosgene->Triazine

Caption: The Pinner synthesis of 2-hydroxy-4,6-diaryl-1,3,5-triazines.

Modern experimental details for the Pinner synthesis are less commonly reported in recent literature compared to nitrile cyclotrimerization methods. However, it remains a historically significant and potentially useful method for accessing specific triazine architectures.

Logical Relationships in Synthesis Strategies

The selection of a synthetic strategy for a target this compound depends on the desired substitution pattern and the availability of starting materials.

Synthesis_Logic Target Target this compound Symmetrical Symmetrical 2,4,6-Trisubstituted Target->Symmetrical Unsymmetrical Unsymmetrical Target->Unsymmetrical Hydroxy 2-Hydroxy Substituted Target->Hydroxy Cyclotrimerization Cyclotrimerization of a Single Nitrile Symmetrical->Cyclotrimerization CrossCyclo Cross-Cyclotrimerization of Different Nitriles Unsymmetrical->CrossCyclo Pinner Pinner Synthesis Hydroxy->Pinner

Caption: Decision logic for selecting a synthetic route to 1,3,5-triazines.

Conclusion

The cyclotrimerization of nitriles is a versatile and powerful method for the synthesis of 1,3,5-triazines. The choice of catalytic system, whether acid-catalyzed, metal-catalyzed, or promoted by microwave irradiation, allows for a degree of control over reaction conditions and efficiency. This guide has provided a comparative overview of these methods, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. The continued development of novel and more efficient catalytic systems will undoubtedly further expand the utility of this important transformation in both academic and industrial settings.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 1,3,5-Triazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core reaction mechanisms involved in the formation of the 1,3,5-triazine ring, a crucial scaffold in medicinal chemistry and materials science. This document details the primary synthetic routes, presents quantitative data for comparative analysis, outlines detailed experimental protocols for key reactions, and visualizes the mechanistic pathways and workflows.

Core Synthetic Methodologies and Reaction Mechanisms

The synthesis of 1,3,5-triazines can be broadly categorized into three primary methodologies: the cyclotrimerization of nitriles, the Pinner synthesis from amidines, and the sequential substitution of cyanuric chloride. Each of these routes offers distinct advantages and is suited for the synthesis of different classes of triazine derivatives.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental and atom-economical method for the synthesis of symmetrically and unsymmetrically substituted 1,3,5-triazines. This reaction can be promoted by various catalysts, including acids, bases, and metal complexes.

Mechanism of Acid-Catalyzed Cyclotrimerization:

Under acidic conditions, the reaction proceeds through the formation of a nitrilium salt intermediate. The mechanism involves the following key steps:

  • Protonation of a nitrile: A nitrile molecule is protonated by a strong acid, such as sulfuric acid or triflic acid, to form a highly electrophilic nitrilium ion.

  • Nucleophilic attack: A second nitrile molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion to form a dimeric cation.

  • Second nucleophilic attack: A third nitrile molecule attacks the newly formed electrophilic center in the dimeric cation.

  • Cyclization and deprotonation: The resulting trimeric intermediate undergoes intramolecular cyclization, followed by deprotonation to yield the aromatic this compound ring.

A notable variation is the controlled cross-cyclotrimerization, which allows for the synthesis of unsymmetrically substituted triazines. This method involves the reaction of an equimolecular amount of one nitrile with triflic anhydride (B1165640) or triflic acid at a low temperature to form a stable nitrilium salt intermediate. Subsequently, two equivalents of a different nitrile are added at a higher temperature, leading to the formation of 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields.[1][2][3] The stability of the initially formed nitrilium salt is a key factor in controlling the selectivity of the reaction.

Acid_Catalyzed_Nitrile_Cyclotrimerization Nitrile1 R-C≡N Nitrilium_Ion [R-C≡N-H]+ Nitrile1->Nitrilium_Ion Protonation H_plus H+ H_plus->Nitrilium_Ion Dimer_Cation Dimeric Cation Nitrilium_Ion->Dimer_Cation Nucleophilic Attack Nitrile2 R-C≡N Nitrile2->Dimer_Cation Trimer_Intermediate Trimeric Intermediate Dimer_Cation->Trimer_Intermediate Nucleophilic Attack Nitrile3 R-C≡N Nitrile3->Trimer_Intermediate Triazine This compound Trimer_Intermediate->Triazine Cyclization & Deprotonation Pinner_Triazine_Synthesis Amidine1 Aryl Amidine Acyl_Intermediate Acylated Intermediate Amidine1->Acyl_Intermediate Acylation Phosgene Phosgene (COCl2) Phosgene->Acyl_Intermediate Dimeric_Intermediate Dimeric Intermediate Acyl_Intermediate->Dimeric_Intermediate Addition Amidine2 Aryl Amidine Amidine2->Dimeric_Intermediate Triazine_Ring Cyclized Intermediate Dimeric_Intermediate->Triazine_Ring Cyclization (-HCl) Triazinone 2-Hydroxy-1,3,5-triazine (Triazin-2(1H)-one) Triazine_Ring->Triazinone Tautomerization Cyanuric_Chloride_Substitution_Workflow Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted Nu1 Nucleophile 1 (0-5 °C) Nu1->Mono_Substituted Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted Nu2 Nucleophile 2 (Room Temp.) Nu2->Di_Substituted Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted Nu3 Nucleophile 3 (Reflux) Nu3->Tri_Substituted

References

A Technical Guide to the Discovery of New Catalytic Systems for 1,3,5-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of recent advancements in the catalytic synthesis of 1,3,5-triazines, a critical scaffold in medicinal chemistry and materials science. We delve into various catalytic systems, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate the discovery and optimization of novel synthetic routes.

Introduction to 1,3,5-Triazine Synthesis

The this compound core is a privileged structure found in numerous biologically active compounds and functional materials.[1][2][3] Traditional synthetic methods often rely on the nucleophilic substitution of chlorine atoms on cyanuric chloride, which can be limited by harsh reaction conditions and the generation of stoichiometric waste.[4][5] Modern research focuses on the development of efficient catalytic systems that offer milder conditions, higher atom economy, and greater functional group tolerance. Key catalytic strategies include the cyclotrimerization of nitriles and amidines, as well as innovative modifications of classical substitution reactions.

Catalytic Systems for this compound Synthesis

A variety of catalytic systems have been developed for the synthesis of 1,3,5-triazines, broadly categorized into metal-based catalysts, Lewis acid catalysts, and organocatalytic systems. The choice of catalyst significantly impacts reaction efficiency, substrate scope, and reaction conditions.

2.1. Metal-Based Catalytic Systems

Transition metal catalysts have proven highly effective in promoting the cyclotrimerization of nitriles and other precursors to form the triazine ring.

  • Titanium-Based Catalysts: Low-valent titanium species, generated in situ from precursors like Cp₂TiCl₂ or TiCl₄(thf)₂, have been shown to catalyze the cyclotrimerization of benzonitriles.[6] These systems are notable for their ability to mediate the reaction on a gram scale with products easily isolated by recrystallization.[6]

  • Copper-Based Catalysts: Copper(I) supported on a weakly acidic cation-exchanger resin has been utilized for the Ullmann-type C-N coupling in the synthesis of di- and trisubstituted 1,3,5-triazines.[4] This heterogeneous catalyst offers the advantage of being reusable for up to ten cycles without a significant loss in activity.[4] Copper(II) acetate (B1210297) (Cu(OAc)₂) has also been employed as an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides.[7]

  • Nickel-Based Catalysts: Nickel catalysis has been successfully applied in the [3+2+1] annulation of amidines with primary alcohols for the synthesis of s-triazines.[1] A dual nickel/photoredox catalytic system has also been developed for the arylation of amidines, where an in situ generated triazine acts as a co-catalyst.[8]

  • Iron-Based Catalysts: An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source provides an atom-efficient route to 2,4,6-triaryl-1,3,5-triazines under an air atmosphere.[1]

2.2. Lewis Acid Catalysis

Silica-supported Lewis acids, such as ZnCl₂, AlCl₃, and TiCl₄, have been effectively used for the cyclotrimerization of nitriles under solvent-free conditions.[9][10][11] These heterogeneous catalysts are environmentally benign and can be recycled.[9] While microwave irradiation often leads to faster reactions, conventional heating can provide higher yields over longer reaction times.[9]

2.3. Organocatalysis and Non-Metallic Systems

Trifluoromethanesulfonic acid has been used to catalyze the polycyclotrimerization of dinitriles to form nitrogen-rich polytriazines.[12] Additionally, green synthetic protocols utilizing microwave irradiation or sonochemistry, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), have been developed for the synthesis of triazine derivatives.[3][13]

Quantitative Data Comparison

The following tables summarize the performance of various catalytic systems for the synthesis of 1,3,5-triazines, allowing for easy comparison of their efficacy.

Table 1: Comparison of Catalytic Systems for Cyclotrimerization of Benzonitrile (B105546) Derivatives

Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
bis(indolyl)TiCl₂ / MgBenzonitrileToluene (B28343)1102485[6]
Cp₂TiCl₂ / MgBenzonitrileToluene1102478[6]
TiCl₄(thf)₂ / MgBenzonitrileToluene1102475[6]
TiCl₄(thf)₂ / Mgp-TolunitrileToluene1102491[6]
TiCl₄(thf)₂ / Mgm-TolunitrileToluene1102488[6]
Silica-supported ZnCl₂BenzonitrileSolvent-free200 (MW)0.580[9]
Silica-supported ZnCl₂BenzonitrileSolvent-free150 (Heat)2490[9]

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

Reaction TypeCatalyst/ReagentSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
Nucleophilic SubstitutionNa₂CO₃ / TBABDMF501502.5up to 88[13]
Cyclization of AldehydesI₂ / NH₃·H₂O----High[14]
Cyanoguanidine + Nitrile--901751083[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

4.1. Protocol 1: Microwave-Assisted Synthesis of a Trisubstituted this compound [5]

  • Intermediate Synthesis (Di-substitution):

    • Dissolve cyanuric chloride in Tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Slowly add one equivalent of the first amine (e.g., 2-chloroaniline) while maintaining the temperature. Add N,N-diisopropylethylamine (DIPEA) as a base and stir.

    • To the resulting solution, add one equivalent of the second amine (e.g., morpholine) and allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Final Substitution (Microwave):

    • Combine the di-substituted intermediate (1 mmol), the desired third amine (1 mmol), sodium carbonate (Na₂CO₃), and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) in Dimethylformamide (DMF).

    • Place the reaction mixture in a 50 W microwave reactor.

    • Irradiate at 150 °C for 2.5 minutes.

    • After completion, cool the mixture, precipitate the product with water, filter, and purify as necessary (e.g., by recrystallization or chromatography).

4.2. Protocol 2: Titanium-Catalyzed Cyclotrimerization of Benzonitrile [6]

  • Catalyst Generation and Reaction:

    • To a solution of a titanium precursor (e.g., TiCl₄(thf)₂, 0.1 mmol) in toluene (5 mL) in a glovebox, add magnesium turnings (0.3 mmol).

    • Add benzonitrile (1.0 mmol) to the mixture.

    • Stir the reaction mixture at 110 °C for 24 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, quench the reaction with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from hot toluene to obtain 2,4,6-triphenyl-1,3,5-triazine.

4.3. Protocol 3: Sonochemical Synthesis of this compound Derivatives [3][13]

  • Reaction Setup:

    • In a suitable vessel, dissolve the starting 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol) and the desired amine (1 mmol) in an aqueous medium.

    • Add sodium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Sonication:

    • Immerse the reaction vessel in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic irradiation at room temperature for 30-35 minutes.

  • Isolation:

    • Upon completion of the reaction, the product often precipitates from the aqueous medium.

    • Collect the solid product by filtration, wash with water, and dry. Further purification can be performed if necessary.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the catalytic synthesis of 1,3,5-triazines.

general_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Processing start_materials Precursors (Nitriles, Amidines, or Cyanuric Chloride) reaction_step Catalytic Reaction (e.g., Cyclotrimerization, Substitution) start_materials->reaction_step catalyst Catalyst catalyst->reaction_step workup Reaction Work-up (Quenching, Extraction) reaction_step->workup purification Purification (Recrystallization, Chromatography) workup->purification product Final this compound Product purification->product

Caption: General experimental workflow for catalytic this compound synthesis.

nitrile_cyclotrimerization cluster_mechanism Catalytic Nitrile Cyclotrimerization Nitrile1 R-C≡N ActivatedNitrile Activated Nitrile-Catalyst Complex Nitrile1->ActivatedNitrile Nitrile2 R-C≡N Dimer Dimeric Intermediate Nitrile2->Dimer Nitrile3 R-C≡N Trimer Cyclic Trimer Intermediate Nitrile3->Trimer Catalyst Catalyst (e.g., Ti(II), Lewis Acid) Catalyst->Nitrile1 Activation ActivatedNitrile->Dimer + R-C≡N Dimer->Trimer + R-C≡N Triazine This compound Trimer->Triazine Cyclization & Catalyst Regeneration Triazine->Catalyst Regenerated

Caption: Proposed mechanism for the catalytic cyclotrimerization of nitriles.

substitution_pathway cluster_pathway Stepwise Nucleophilic Substitution on Cyanuric Chloride CyanuricChloride Cyanuric Chloride Cl Cl Cl MonoSubstituted Mono-substituted Triazine Nu1 Cl Cl CyanuricChloride->MonoSubstituted DiSubstituted Di-substituted Triazine Nu1 Nu2 Cl MonoSubstituted->DiSubstituted TriSubstituted Tri-substituted Triazine Nu1 Nu2 Nu3 DiSubstituted->TriSubstituted Nu1 Nucleophile 1 (e.g., R-NH₂) Nu1->CyanuricChloride:p1 0 °C Nu2 Nucleophile 2 (e.g., R'-OH) Nu2->MonoSubstituted:p2 Room Temp. Nu3 Nucleophile 3 (e.g., R''-SH) Nu3->DiSubstituted:p3 Elevated Temp.

Caption: Temperature-controlled stepwise substitution on the this compound core.

References

Methodological & Application

Application Notes and Protocols: 1,3,5-Triazine Derivatives in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic scaffold containing three nitrogen atoms at positions 1, 3, and 5. This core structure is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1][2] The symmetrical nature of the this compound ring allows for substitutions at the 2, 4, and 6 positions, enabling chemists to modulate the physicochemical and biological properties of the resulting derivatives.[3] These modifications have led to the development of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5][6][7]

The significance of this scaffold in drug development is highlighted by the approval of several this compound derivatives for clinical use, such as altretamine (B313) for ovarian cancer, and gedatolisib (B612122) for breast cancer.[3] This document provides an overview of the applications of this compound derivatives in key therapeutic areas, along with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications and Quantitative Data

Anticancer Activity

This compound derivatives have shown remarkable efficacy as anticancer agents, primarily by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[3][8] Many derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and Focal Adhesion Kinase (FAK).[3][9][10][11][12]

Approved Drugs:

  • Altretamine: Used in the treatment of refractory ovarian cancer.[3]

  • Gedatolisib: A dual PI3K/mTOR inhibitor for metastatic breast cancer.[3]

  • Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor for leukemia therapy.[3]

The table below summarizes the in vitro activity of selected this compound derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID Target Cell Line / Enzyme Activity (IC₅₀) Reference
14 EGFR-TK Enzyme Assay 2.54 ± 0.22 µM [3]
17 EGFR Enzyme Assay 229.4 nM [3]
12 EGFR Enzyme Assay 36.8 nM [3]
4f Proliferation MDA-MB-231 (Breast Cancer) 6.25 µM [13]
4k Proliferation MDA-MB-231 (Breast Cancer) 8.18 µM [13]
Imatinib Proliferation MDA-MB-231 (Breast Cancer) 35.50 µM [13]
Compound 11 Proliferation MCF-7 (Breast Cancer) 1.0 µM [14]
Compound 11 Proliferation HCT-116 (Colon Cancer) 0.98 µM [14]
Compound 6h PI3Kα Enzyme Assay Potent Inhibitor [10]
Compound 6 PI3Kγ Enzyme Assay 6.90 µM [15]

| 57 | hA3 AR | Receptor Binding Assay | 13.3 nM |[3] |

A critical pathway often targeted by these derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative (e.g., Gedatolisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/mTOR pathway inhibition by this compound derivatives.
Antiviral Activity

Derivatives of this compound have also been investigated for their antiviral properties.[7] They have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV) and plant viruses like Potato Virus Y (PVY).[16][17][18]

Table 2: Antiviral Activity of this compound Derivatives

Compound ID Target Virus Metric Value Reference
4bbb HSV-1 Selectivity Index (IC₅₀/EC₅₀) 256.6 [16]
C35 Potato Virus Y (PVY) Curative Activity 53.3 ± 2.5% [17]
C35 Potato Virus Y (PVY) Protective Activity 56.9 ± 1.5% [17]
C35 Potato Virus Y (PVY) Inactivation Activity 85.8 ± 4.4% [17]
C8 Potato Virus Y (PVY) Curative Activity 56.8% [17]
C5 Potato Virus Y (PVY) Protective Activity 63.6% [17]

| Ningnanmycin | Potato Virus Y (PVY) | Curative Activity | 49.1 ± 2.4% |[17] |

Antimicrobial Activity

The this compound scaffold is present in numerous compounds with potent antibacterial and antifungal activities.[19][20][21] Researchers have designed these derivatives to target both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][22]

Table 3: Antimicrobial Activity Profile of this compound Derivatives

Compound Series/ID Target Organism(s) Observed Activity Reference
Substituted triazines Salmonella typhi, Bacillus subtilis Significant antibacterial activity [19]
Substituted triazines Aspergillus niger, Fusarium moneliforme Promising antifungal activity [19]
Combinatorial libraries Acinetobacter baumannii, Bacillus anthracis Potent antimicrobial activity with low hemolytic activity [20]
Compounds 5a, 6c Staphylococcus aureus, Candida albicans Substantial activity against both organisms [22]

| New derivatives | Staphylococcus aureus P209 | Demonstrated antimicrobial effect in vitro |[23] |

Experimental Protocols

Protocol for Synthesis of Trisubstituted this compound Derivatives

This protocol describes a general method for synthesizing asymmetrically trisubstituted this compound derivatives starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive reagent.[14][22] The stepwise displacement of chlorine atoms is controlled by temperature.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an aromatic amine)

  • Nucleophile 2 (e.g., a secondary amine like morpholine)

  • Nucleophile 3 (e.g., another amine or thiol)

  • Dioxane, Acetone (B3395972), or Tetrahydrofuran (THF) (anhydrous)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Ice bath

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • First Substitution (Monosubstitution): a. Dissolve cyanuric chloride (1.0 eq) in acetone or THF in a round bottom flask. b. Cool the solution to 0-5°C using an ice bath. c. Add a solution of Nucleophile 1 (1.0 eq) and a base like DIPEA or K₂CO₃ (1.1 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5°C. d. Stir the reaction for an additional 2-4 hours at this temperature. e. Monitor the reaction progress by TLC. The formation of the mono-substituted product should be evident.

  • Second Substitution (Disubstitution): a. To the reaction mixture from the previous step, add Nucleophile 2 (1.0 eq) and additional base (1.1 eq). b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Monitor the formation of the di-substituted product by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Third Substitution (Trisubstitution): a. To the di-substituted intermediate, add Nucleophile 3 (1.1 eq) and additional base (1.2 eq). b. Heat the reaction mixture to reflux (typically 80-100°C) for 6-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture and pour it into ice-cold water. b. If a precipitate forms, filter the solid, wash it with water, and dry it under a vacuum. c. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). d. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure trisubstituted this compound derivative.

  • Characterization: a. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines by measuring metabolic activity.[9][13]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should be less than 0.5%. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of the MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualized Workflows and Relationships

Visualizing the drug discovery process and the fundamental structure-activity relationships (SAR) can clarify the research strategy.

Drug_Discovery_Workflow Start Start: Cyanuric Chloride Synthesis Stepwise Nucleophilic Substitution (Protocol 3.1) Start->Synthesis Library Library of this compound Derivatives Synthesis->Library Screening Biological Screening (e.g., MTT Assay) (Protocol 3.2) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Library New Derivatives Candidate Drug Candidate Optimization->Candidate

General workflow for this compound drug discovery.

The versatility of the this compound core stems from the ability to modify three distinct positions, which is central to its structure-activity relationship (SAR).

Core this compound scaffold with substitution points.

References

Application Notes and Protocols: 1,3,5-Triazines in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the 1,3,5-triazine moiety as a fundamental building block in covalent organic frameworks (COFs) has opened new avenues for designing advanced porous materials. The unique electronic properties, high nitrogen content, and C3-symmetric nature of the triazine ring impart exceptional thermal and chemical stability, as well as specific functionalities, to the resulting COFs. These characteristics make triazine-based COFs highly promising candidates for a wide range of applications, including gas separation, environmental remediation, catalysis, and energy storage.

Application: Gas Adsorption and Separation

Application Notes: The nitrogen-rich backbone of triazine-based COFs creates a polar environment with strong dipole moments, leading to enhanced affinity for quadrupolar gas molecules like carbon dioxide (CO₂). This intrinsic property, combined with their high surface area and tunable porosity, makes them excellent materials for selective CO₂ capture from flue gas (CO₂/N₂) or natural gas (CO₂/CH₄). The triazine units act as specific binding sites, improving both the capacity and selectivity of gas adsorption.[1][2] For instance, COFs synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) have demonstrated significant Brunauer–Emmett–Teller (BET) surface areas and notable CO₂ adsorption capabilities.[3]

Quantitative Data for Gas Adsorption:

COF NameMonomersBET Surface Area (m²/g)CO₂ Adsorption CapacityCO₂/N₂ Selectivity (IAST)Reference
COFZ1 2,4,6-tris(4-cyanophenyl)-1,3,5-triazine & 1,3,5-tris(4-aminophenyl)benzeneHigh24.21 cm³/g (at 273 K, 1 bar)35.09[1][4]
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT) & 4,4′-biphenyldicarboxaldehyde2352Not specifiedNot specified[3]
HHU-COF-2 TAPT & 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde1356Not specifiedNot specified[3]
CO₂-derived COF Melamine & 1,4-piperazinedicarboxaldehyde945Not specifiedNot specified[5][6][7]
CTF-0 1,3,5-tricyanobenzene~2000High CO₂ uptake reportedNot specified[8][9]

Protocol: Synthesis of HHU-COF-1 via Schiff Base Condensation [3]

This protocol describes the synthesis of a crystalline imine-based COF using a triazine-based amine.

  • Materials:

  • Procedure:

    • In a Pyrex tube, combine 1,3,5-tris-(4-aminophenyl)triazine (TAPT, 53.0 mg, 0.15 mmol) and 4,4′-biphenyldicarboxaldehyde (BPDCA, 47.3 mg, 0.225 mmol).

    • Add a solvent mixture of o-dichlorobenzene (1.5 mL) and methanol (0.5 mL).

    • Seal the Pyrex tube under vacuum after flash-freezing the mixture in liquid nitrogen.

    • Heat the sealed tube at 120°C for 3 days.

    • After cooling to room temperature, collect the resulting solid precipitate by filtration.

    • Wash the solid extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and solvent.

    • Dry the final product, HHU-COF-1, under vacuum at 150°C overnight to yield a light-yellow powder.

Application: Environmental Remediation - Dye Adsorption

Application Notes: Triazine-based COFs are highly effective adsorbents for removing organic pollutants, such as industrial dyes, from wastewater.[10] Their large surface area provides ample active sites for adsorption, while the aromatic structure and triazine units can interact with dye molecules through π-π stacking and electrostatic interactions. The robust covalent linkages ensure the stability of these COFs in aqueous environments, allowing for excellent recyclability.[1][4] For example, COFZ1 has shown remarkable adsorption capacities for methylene (B1212753) blue (MB) and gentian violet (GV).[1][11]

Quantitative Data for Dye Adsorption:

COF NameTarget DyeMaximum Adsorption Capacity (mg/g)Adsorption TimeReference
COFZ1 Methylene Blue (MB)510Not Specified[1][4]
COFZ1 Gentian Violet (GV)564Not Specified[1][4]
TzTPT-COF Methylene Blue (MB)>99% removal< 15 min[10]
TPT-DMBD-COF Methylene Blue (MB)Not specified (excellent absorbent)Not Specified[12][13]
TFP-TPTPh COF Rhodamine B (RhB)480Not Specified[14]

Protocol: Methylene Blue Adsorption Test [12]

This protocol outlines a typical procedure for evaluating the dye adsorption performance of a triazine-based COF.

  • Materials:

    • Synthesized triazine-based COF (e.g., TPT-DMBD-COF)

    • Methylene blue (MB) stock solution

    • Deionized water

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a standard stock solution of methylene blue in deionized water (e.g., 1000 mg/L).

    • Disperse a known amount of the COF adsorbent (e.g., 10 mg) into a specific volume of MB solution with a known initial concentration (e.g., 50 mL of 20 mg/L).

    • Stir the suspension at room temperature for a set period to reach adsorption equilibrium.

    • At various time intervals, take aliquots of the suspension and separate the COF solid from the solution by centrifugation.

    • Measure the concentration of MB remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~664 nm).

    • Calculate the amount of dye adsorbed per unit mass of the COF at equilibrium (qₑ, in mg/g).

    • To test reusability, recover the COF by centrifugation, wash it with a suitable solvent (e.g., methanol) to desorb the dye, dry it, and repeat the adsorption experiment.[12]

Application: Photocatalysis

Application Notes: The extended π-conjugated systems inherent in triazine-based COFs, coupled with the electron-withdrawing nature of the triazine ring, make them promising metal-free photocatalysts.[15] These materials can absorb light and generate electron-hole pairs, which can then drive various chemical reactions. Applications include the degradation of organic pollutants, photocatalytic hydrogen production from water, and facilitating organic transformations like E-Z isomerization of olefins.[14][16][17] The porous structure allows for efficient diffusion of reactants to the active sites, while the stable framework ensures catalyst longevity.

Quantitative Data for Photocatalysis:

COF NameApplicationPerformance MetricLight SourceReference
TA-Por-sp2-COF Aerobic coupling of benzylamineHigh performance reportedNot Specified[15]
TFP-TPTPh COF RhB DegradationRate constant: 4.1 × 10⁻² min⁻¹UV-Visible[14]
TFP-TPTPh COF H₂ Production (water splitting)2712 µmol g⁻¹ h⁻¹UV-Visible[14]
TpTt COF trans-stilbene to cis-stilbeneNot specifiedBlue LEDs[17]
CTF-1 / CTF-2 H₂ Production (water splitting)Exhibited expected photocatalytic propertiesNot Specified[18]

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound-based COFs.

logical_relationship cluster_monomer This compound Monomer Core cluster_cof Resulting COF Properties Monomer Triazine Ring (C₃N₃) Prop1 High Nitrogen Content Monomer->Prop1 Prop2 C₃ Symmetry Monomer->Prop2 Prop3 Electron Deficient (π-acidic) Monomer->Prop3 COF_Prop1 High Thermal & Chemical Stability Monomer->COF_Prop1 confers COF_Prop3 Lewis Basic Sites Prop1->COF_Prop3 imparts COF_Prop2 Ordered Porous Structure Prop2->COF_Prop2 enables COF_Prop4 Enhanced Affinity for CO₂ Prop3->COF_Prop4 leads to COF_Prop5 Photocatalytic Activity Prop3->COF_Prop5 contributes to

Caption: Logical relationship between triazine monomer properties and final COF characteristics.

experimental_workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_application Application Testing Monomers 1. Monomer Selection (e.g., TAPT + Aldehyde) Reaction 2. Solvothermal Condensation Monomers->Reaction Washing 3. Solvent Washing (Acetone, THF) Reaction->Washing Activation 4. Vacuum Drying (Activation) Washing->Activation PXRD Crystallinity (PXRD) Activation->PXRD Characterize FTIR Bond Formation (FTIR) Activation->FTIR Characterize Porosity Porosity (N₂ Sorption) Activation->Porosity Characterize TGA Stability (TGA) Activation->TGA Characterize Gas Gas Adsorption Activation->Gas Test Dye Dye Removal Activation->Dye Test Catalysis Photocatalysis Activation->Catalysis Test

Caption: General experimental workflow for triazine-based COFs.

schiff_base_synthesis TAPT COF Imine-Linked Triazine COF (e.g., HHU-COF-1) TAPT->COF Schiff Base Condensation (120°C, 3 days) TAPT_label 1,3,5-tris(4-aminophenyl)triazine (TAPT) Aldehyde Aldehyde->COF Schiff Base Condensation (120°C, 3 days) Aldehyde_label 4,4'-biphenyldicarboxaldehyde (BPDCA) Plus +

Caption: Synthesis of an imine-linked triazine COF via Schiff base reaction.

References

Application Notes and Protocols for the Synthesis of Porous Covalent Triazine Frameworks for Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of porous covalent triazine frameworks (CTFs), a class of porous organic polymers with significant potential for gas storage and separation applications. Their high thermal and chemical stability, tunable porosity, and nitrogen-rich frameworks make them promising candidates for capturing and storing gases like carbon dioxide and hydrogen.

Introduction to Covalent Triazine Frameworks

Covalent triazine frameworks (CTFs) are a subclass of porous organic polymers (POPs) characterized by their robust structure composed of aromatic units linked by triazine rings.[1][2][3] These materials exhibit high surface areas, low densities, and excellent thermal and chemical stability due to the strong covalent bonds within their framework.[1][4] The nitrogen-rich triazine units enhance the affinity of the framework for acidic gases like CO2, making them particularly suitable for carbon capture applications.[5][6] The properties of CTFs, including their porosity and gas storage capacity, can be tuned by carefully selecting the monomer precursors and the synthesis conditions.[6][7][8]

Synthesis Methodologies

Several synthetic strategies have been developed to produce porous CTFs. The most common methods include ionothermal synthesis, superacid-catalyzed synthesis, and mechanochemical synthesis.

  • Ionothermal Synthesis: This is the most traditional and widely used method for synthesizing CTFs.[2] It involves the trimerization of aromatic nitrile monomers in a molten salt, typically zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst at high temperatures (400-600 °C).[2][7][8] The temperature and the ratio of monomer to ZnCl₂ can be varied to control the surface area and pore size of the resulting CTF.[7][8]

  • Superacid-Catalyzed Synthesis: This method offers a lower-temperature alternative to ionothermal synthesis.[6] It employs a strong acid, such as trifluoromethanesulfonic acid (TFMS), to catalyze the trimerization of nitriles at or near room temperature.[4] This approach can help to avoid potential carbonization that might occur at the high temperatures of ionothermal synthesis.[6]

  • Mechanochemical Synthesis: This is a solvent-free approach that uses mechanical force, typically through ball milling, to drive the synthesis of CTFs.[9][10] This method is environmentally friendly as it eliminates the need for hazardous solvents and can often be performed at room temperature, leading to rapid and quantitative formation of the desired framework.[9][10]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of representative CTFs using the methodologies described above.

3.1. Protocol for Ionothermal Synthesis of CTF-1

This protocol is based on the synthesis of CTF-1 from 1,4-dicyanobenzene.

Materials:

  • 1,4-Dicyanobenzene (DCB)

  • Zinc Chloride (ZnCl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Water, deionized

  • Methanol (B129727)

  • Acetone (B3395972)

  • Quartz ampule

  • Tube furnace

  • Soxhlet extractor

Procedure:

  • Thoroughly mix 1.0 g of 1,4-dicyanobenzene and 5.0 g of anhydrous ZnCl₂ in a quartz ampule.

  • Evacuate the ampule and seal it under vacuum.

  • Place the sealed ampule in a tube furnace and heat to 400 °C at a rate of 5 °C/min.

  • Hold the temperature at 400 °C for 48 hours.

  • Allow the furnace to cool down to room temperature naturally.

  • Carefully break the ampule and collect the solid product.

  • Grind the solid into a fine powder.

  • Wash the powder with copious amounts of deionized water to remove ZnCl₂.

  • Wash the powder with 1 M HCl solution to remove any remaining inorganic salts.

  • Continue washing with deionized water until the filtrate is neutral.

  • Perform a Soxhlet extraction of the powder with methanol for 24 hours, followed by acetone for another 24 hours to remove any unreacted monomer and organic impurities.

  • Dry the purified CTF-1 powder in a vacuum oven at 150 °C overnight.

3.2. Protocol for Superacid-Catalyzed Synthesis of a Porous CTF

This protocol describes a general procedure for synthesizing a CTF using trifluoromethanesulfonic acid.

Materials:

  • Aromatic nitrile monomer (e.g., 1,3,5-tricyanobenzene)

  • Trifluoromethanesulfonic acid (TFMS)

  • Dichloromethane (DCM)

  • Ammonia (B1221849) solution, aqueous

  • Water, deionized

  • Methanol

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of the aromatic nitrile monomer in 20 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.0 mL of trifluoromethanesulfonic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly pouring the mixture into 100 mL of a stirred aqueous ammonia solution.

  • Collect the precipitated solid by filtration.

  • Wash the solid product extensively with deionized water until the filtrate is neutral.

  • Wash the product with methanol and then with acetone.

  • Dry the resulting CTF powder under vacuum at 120 °C for 24 hours.

3.3. Protocol for Mechanochemical Synthesis of CTF-1

This protocol outlines the solvent-free synthesis of CTF-1 via ball milling.[9]

Materials:

  • 1,4-Dicyanobenzene (DCB)

  • Potassium carbonate (K₂CO₃) (as an example catalyst/additive, though some mechanochemical syntheses are catalyst-free)

  • Stainless steel milling jar and balls

  • Planetary ball mill

  • Hydrochloric acid (HCl), dilute

  • Water, deionized

  • Methanol

Procedure:

  • Place 1.0 g of 1,4-dicyanobenzene and a catalytic amount of K₂CO₃ (e.g., 100 mg) into a stainless steel milling jar along with stainless steel balls.

  • Seal the jar and place it in a planetary ball mill.

  • Mill the mixture at a rotational speed of 400 rpm for 90 minutes.[9]

  • After milling, collect the solid product from the jar.

  • Wash the product with a dilute HCl solution to remove the catalyst.

  • Wash the product repeatedly with deionized water and then with methanol.

  • Dry the final CTF-1 powder in a vacuum oven at 150 °C overnight.

Characterization

The synthesized CTFs should be characterized to determine their structure, porosity, and gas storage properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of triazine rings and the consumption of nitrile groups.

  • Solid-State ¹³C NMR Spectroscopy: To further verify the framework structure.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material. Many CTFs are amorphous or semi-crystalline.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Nitrogen Adsorption-Desorption Analysis: To determine the BET surface area, pore volume, and pore size distribution.

Gas Storage Performance

The following tables summarize the quantitative data for various CTFs reported in the literature, showcasing their gas storage capabilities.

Table 1: CO₂ Storage Capacities of Selected Covalent Triazine Frameworks

Framework NameSynthesis MethodBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (wt%) at 273 K, 1 barReference
cCTFIonothermalup to 1247~3.02~13.3[7][8]
Bipyridine-CTF (600 °C)IonothermalNot specified5.58~24.6[11]
PCTF-4Ionothermal1404~4.6620.5[5]
CTF-1Mechanochemical650Not specifiedNot specified[9][10]
CTF-FUM-350Not specifiedNot specified~2.55 (at 298 K)~11.2 (at 298 K)[12]
caCTF-1-700Chemical Activation23676.0~26.4[13]

Table 2: H₂ Storage Capacities of Selected Covalent Triazine Frameworks

Framework NameSynthesis MethodBET Surface Area (m²/g)H₂ Uptake (wt%) at 77 K, 1 barReference
CTF-1 (600 °C)IonothermalNot specified2.12[11]
DCBP-CTFIonothermal24751.55[6]
CTF-pyHTIonothermal30402.63[6]
caCTF-1-700Chemical Activation23672.46[13]

Visualizations

Diagram 1: General Experimental Workflow for CTF Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Application Monomer Aromatic Nitrile Monomer(s) Reaction Reaction (Ionothermal, Superacid, Mechanochemical) Monomer->Reaction Catalyst Catalyst/Solvent (e.g., ZnCl2, TFMS) Catalyst->Reaction Washing Washing (Water, Acid, Solvent) Reaction->Washing Extraction Soxhlet Extraction Washing->Extraction Drying Drying under Vacuum Extraction->Drying PorousCTF Porous Covalent Triazine Framework Drying->PorousCTF Analysis Structural & Porosity Analysis (FTIR, PXRD, BET) PorousCTF->Analysis GasStorage Gas Storage Measurement PorousCTF->GasStorage

Caption: Workflow for the synthesis and characterization of porous CTFs.

Diagram 2: Factors Influencing CTF Properties and Gas Storage

G cluster_synthesis Synthesis Parameters cluster_properties CTF Properties cluster_application Application Performance Monomer Monomer Structure (Size, Shape, Functionality) Porosity Porosity (Surface Area, Pore Volume/Size) Monomer->Porosity Chemistry Surface Chemistry (N-content, Functional Groups) Monomer->Chemistry Method Synthesis Method (Ionothermal, Superacid, etc.) Structure Framework Structure (Crystallinity, Defects) Method->Structure Temp Reaction Temperature Temp->Porosity Temp->Structure Time Reaction Time Time->Structure Catalyst Catalyst/Solvent Ratio Catalyst->Porosity GasUptake Gas Storage Capacity (CO2, H2, CH4) Porosity->GasUptake Structure->GasUptake Chemistry->GasUptake Selectivity Gas Selectivity (e.g., CO2/N2) Chemistry->Selectivity

Caption: Relationship between synthesis parameters, CTF properties, and gas storage performance.

References

Application Notes and Protocols for 1,3,5-Triazine-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,3,5-triazine-based materials in organic electronics, including detailed protocols for their synthesis and device fabrication. The inherent electron-deficient nature of the this compound ring makes it an excellent building block for materials in various organic electronic devices, offering high electron affinity, good thermal stability, and tunable optoelectronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been extensively utilized in OLEDs, primarily as host materials for phosphorescent emitters and as electron transport layer (ETL) materials. Their high triplet energy levels allow for efficient energy transfer to phosphorescent dopants, while their electron-deficient core facilitates effective electron transport.

Performance of this compound-Based OLEDs

The performance of OLEDs incorporating this compound-based materials is summarized in the table below. These materials have demonstrated the potential to achieve high efficiency and luminance in phosphorescent OLEDs (PhOLEDs).

MaterialRoleDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Triplet Energy (eV)
T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine)Host(PPy)₂Ir(acac)-59.017.52.80
T3T (2,4,6-tris(m-terphenyl-3-yl)-1,3,5-triazine)Host(PPy)₂Ir(acac)-50.614.42.69
TST (2,4,6-tris(spiro-9,9'-bifluoren-2-yl)-1,3,5-triazine)Host(PPy)₂Ir(acac)-12.35.12.54
TRZ 1-7 (Donor-substituted 1,3,5-triazines)HostFIrpicup to 21--up to 2.96
BTTC Host-69.354.221.9-
MBPTRZ HostFIrpic--7.02.81
Tri-2tCzPA-TRZ EmittermCP (dopant)18.8---
TH-2DPAC Emitter (non-doped)---15.8-
TH-2DMAC Emitter (non-doped)---12.8-
Experimental Protocols for OLEDs

A general synthetic route to star-shaped this compound derivatives like T2T involves the nucleophilic substitution of cyanuric chloride with appropriate aryl Grignard reagents.

cluster_synthesis Synthesis of T2T Cyanuric_Chloride Cyanuric Chloride Grignard_Reagent 3-Biphenylmagnesium bromide Cyanuric_Chloride->Grignard_Reagent 2. Nucleophilic Substitution 3_Bromo_biphenyl 3-Bromobiphenyl (B57067) Mg_THF Mg, THF 3_Bromo_biphenyl->Mg_THF 1. Form Grignard Reagent Mg_THF->Grignard_Reagent T2T 2,4,6-tris(biphenyl-3-yl) -1,3,5-triazine (T2T) Grignard_Reagent->T2T

General synthetic scheme for T2T.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask under an argon atmosphere, add magnesium turnings. A solution of 3-bromobiphenyl in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to initiate the Grignard reaction. After the initiation, the remaining 3-bromobiphenyl solution is added at a rate that maintains a gentle reflux. The mixture is then refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent, 3-biphenylmagnesium bromide.

  • Trimerization Reaction: In a separate flame-dried flask, a solution of cyanuric chloride in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • The freshly prepared Grignard reagent is then added dropwise to the cyanuric chloride solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield the pure 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T).

cluster_fabrication OLED Fabrication Workflow cluster_layers Organic Layer Deposition Substrate_Cleaning 1. ITO Substrate Cleaning (Deionized water, acetone (B3395972), isopropanol) UV_Ozone 2. UV-Ozone Treatment Substrate_Cleaning->UV_Ozone Organic_Deposition 3. High-Vacuum Thermal Evaporation UV_Ozone->Organic_Deposition Layers HTL (e.g., NPB) EML (e.g., T2T:Ir(ppy)₃) ETL (e.g., TPBi) Organic_Deposition->Layers Cathode_Deposition 4. Cathode Deposition (LiF/Al) Encapsulation 5. Encapsulation Cathode_Deposition->Encapsulation Layers->Cathode_Deposition

Workflow for phosphorescent OLED fabrication.

Protocol:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes immediately before being loaded into the deposition chamber.[1]

  • Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 5 x 10⁻⁶ Torr).[1]

    • Hole-Injecting Layer (HIL): A thin layer of a suitable hole-injecting material is deposited.

    • Hole-Transporting Layer (HTL): A layer of a hole-transporting material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited.[2]

    • Emissive Layer (EML): The this compound-based host material (e.g., T2T) is co-evaporated with a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]). The doping concentration is typically in the range of 6-10 wt%.[2]

    • Electron-Transporting Layer (ETL): A layer of an electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited.[2]

  • Cathode Deposition: A thin layer of lithium fluoride (B91410) (LiF) is deposited as an electron-injection layer, followed by a thicker layer of aluminum (Al) as the cathode.[2]

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Applications in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Due to their electron-accepting properties, this compound derivatives are employed as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in solar cells. In some cases, they are also used as interfacial layers to improve charge extraction and overall device performance.

Performance of this compound-Based Solar Cells
MaterialDevice TypeRolePower Conversion Efficiency (PCE) (%)
Triazine-based star-shaped molecules PSCHTM12.51
PTBC PSCHTM20.17
Triazine-substituted Zn Porphyrin PSCInterfacial Layer16.87
Experimental Protocols for Solar Cells

A simplified one-step synthesis process for 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC) has been reported.[3][4]

cluster_synthesis Synthesis of PTBC Starting_Materials Starting Materials: - Carbazole (B46965) derivative - Phenyltriazine derivative One_Step_Reaction One-Step Reaction (e.g., Buchwald-Hartwig amination) Starting_Materials->One_Step_Reaction PTBC PTBC One_Step_Reaction->PTBC

Simplified synthesis of PTBC.

Protocol:

  • Reaction Setup: A mixture of the carbazole precursor, the phenyltriazine precursor, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) is dissolved in an anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.

  • Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure PTBC.[3][4]

Protocol:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. A compact TiO₂ blocking layer is then deposited by spray pyrolysis.[5]

  • Mesoporous TiO₂ Layer: A mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste and then sintering at high temperature.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed.

  • Hole-Transporting Layer (HTL) Deposition: A solution of the this compound-based HTM (e.g., PTBC) in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and t-BP, is spin-coated on top of the perovskite layer.[3][4]

  • Electrode Deposition: A gold or silver electrode is deposited on top of the HTL by thermal evaporation.

  • Characterization: The current density-voltage (J-V) characteristics of the completed device are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).

Applications in Organic Field-Effect Transistors (OFETs)

The application of this compound-based materials in OFETs is an emerging area. Their electron-deficient nature makes them potential candidates for n-type semiconductors, although modifications can also lead to p-type or ambipolar behavior.

Performance of this compound-Based OFETs

Quantitative data for this compound-based OFETs is less abundant in the literature compared to OLEDs and solar cells. However, some studies have reported their performance.

MaterialSemiconductor TypeHole Mobility (cm²/Vs)On/Off Ratio
Triazine-based discotic liquid crystalsp-typeup to 3.5 x 10⁻²up to 10⁷

Experimental Protocols for OFETs

cluster_fabrication OFET Fabrication Workflow Substrate_Preparation 1. Si/SiO₂ Substrate Cleaning Surface_Treatment 2. Surface Treatment (e.g., HMDS) Substrate_Preparation->Surface_Treatment Semiconductor_Deposition 3. Spin-Coating of Triazine Material Surface_Treatment->Semiconductor_Deposition Annealing 4. Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition 5. Source/Drain Electrode Deposition Annealing->Electrode_Deposition

Workflow for solution-processed OFET fabrication.

Protocol:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned using a standard procedure (e.g., sonication in acetone and isopropanol).

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS), to improve the film morphology of the organic semiconductor.

  • Active Layer Deposition: A solution of the this compound-based semiconductor in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) is deposited onto the treated substrate by spin-coating.

  • Annealing: The film is then annealed at a specific temperature to improve its crystallinity and molecular ordering.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation, defining the channel length and width.

  • Characterization: The electrical characteristics of the OFET, including output and transfer curves, are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. From these measurements, the field-effect mobility, on/off current ratio, and threshold voltage are extracted.

References

Application Note: Structural Characterization of 1,3,5-Triazine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-triazine derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications, including their use as herbicides, in materials science, and as scaffolds in medicinal chemistry for developing antimalarial, anticancer, and antiviral agents.[1][2][3][4] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the unambiguous elucidation of their structures.[1][2][5]

This document provides detailed protocols for the analysis of this compound derivatives by NMR and LC-MS/MS. It addresses common challenges, such as poor solubility which can lead to complex spectra, and offers strategies to acquire high-quality, interpretable data.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule. ¹H and ¹³C NMR are fundamental for identifying the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[7] Due to the often-low solubility of triazine derivatives, a systematic approach to solvent selection is recommended.[1][6]

  • Sample Weighing: Accurately weigh 5-10 mg of the triazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[1][8]

  • Solvent Selection:

    • Begin by adding 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good first choice for polar, nitrogen-containing heterocycles.[1] Other common solvents include chloroform-d (B32938) (CDCl₃), methanol-d4, and acetonitrile-d3.[1][9]

    • If solubility is poor, vortex the sample. Gentle heating may also aid dissolution.

    • For particularly insoluble compounds, adding a small percentage (e.g., 7%) of trifluoroacetic acid (TFA) can improve solubility by protonating the triazine ring, which reduces intermolecular hydrogen bonding and π-stacking interactions.[6]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube.[7][8]

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (B1202638) (TMS) to the NMR tube to serve as an internal reference (δ 0.00 ppm).[1]

2. Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: ≥300 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Temperature: 298 K (25 °C). Consider variable temperature experiments if the presence of rotamers (conformational isomers) is suspected, which can cause signal broadening or multiplicity.[1][6]

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: ≥75 MHz

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)[1]

  • 2D NMR Spectroscopy (Optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals unequivocally.[6]

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Analysis SamplePrep Sample Preparation Weigh Weigh Compound (5-10 mg ¹H, 20-50 mg ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter AddTMS Add Internal Standard (TMS) Filter->AddTMS H1_NMR Acquire ¹H NMR Spectrum AddTMS->H1_NMR DataAcq Data Acquisition C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR NMR_2D Acquire 2D NMR (Optional) (COSY, HSQC) C13_NMR->NMR_2D Processing Phase & Baseline Correction NMR_2D->Processing DataProc Data Processing & Analysis Referencing Reference to TMS (0.00 ppm) Processing->Referencing Integration Integration & Peak Picking Referencing->Integration Assignment Structure Elucidation Integration->Assignment

Caption: Experimental workflow for NMR analysis of this compound derivatives.
Data Presentation and Interpretation

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. The triazine ring is electron-deficient, causing its carbons and any attached protons to resonate at a downfield position.

Table 1: Example ¹H and ¹³C NMR Data for Substituted this compound Derivatives in CDCl₃.

Compound / Derivative Type Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
2,4-Dichloro-6-phenethoxy-1,3,5-triazine Triazine Ring Carbons - 170.9, 172.5 [10][11]
-O-CH₂ -CH₂-Ph 4.61 (t, J = 7.0 Hz) 70.8 [10][11]
-O-CH₂-CH₂ -Ph 3.05 (t, J = 7.0 Hz) 34.8 [10][11]
Phenyl Group 7.24 (m) 127.0, 128.7, 129.0, 136.6 [10][11]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid * Triazine Ring Carbons - 172.26, 174.85 [12]
-OCH₃ 3.80 (s), 3.83 (s) 54.63, 54.75 [12]
N-H 8.20 (d, J = 7.3 Hz) - [12]
α-CH 4.34 (quint, J = 7.3 Hz) 49.86 [12]
-CH₃ (Alanine) 1.35 (d, J = 7.3 Hz) 17.30 [12]

*Data recorded in DMSO-d6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) is used to fragment the molecule, offering valuable clues about its substructures.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the triazine derivative in a solvent like methanol (B129727) or acetonitrile. Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).[2]

  • Biological Sample (e.g., Plasma):

    • To 100 µL of the sample, add 300 µL of a protein precipitation solvent (e.g., cold acetonitrile) containing an internal standard.[2]

    • Vortex the mixture for 1 minute.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for injection.[2]

2. LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A typical gradient runs from 5% to 95% B over 8-10 minutes.[2]

    • Flow Rate: 0.3-0.4 mL/min.[2][13]

    • Column Temperature: 40 °C.[2][13]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing triazines.[2][13]

    • Capillary Voltage: ~3.0 kV.[2]

    • Desolvation Temperature: 350 °C.[2]

    • Source Temperature: 120-150 °C.[2][13]

    • Collision Gas: Argon.[2]

    • Data Acquisition: Use a full scan to identify the protonated parent molecule ([M+H]⁺). Subsequently, perform a product ion scan (MS/MS) on the parent ion to generate a fragmentation spectrum. For quantification, develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.[2]

MS_Workflow cluster_prep_ms 1. Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection SamplePrep Sample Preparation StdPrep Standard Dilution or Biological Sample Extraction Reconstitute Reconstitute in Mobile Phase StdPrep->Reconstitute Injection Inject Sample (5 µL) Reconstitute->Injection LC_Sep LC Separation Gradient Gradient Elution (C18 Column) Injection->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization MS_Detect MS/MS Detection FullScan Full Scan (Identify [M+H]⁺) Ionization->FullScan ProdScan Product Ion Scan (MS/MS) FullScan->ProdScan Quant Quantification (SRM/MRM) ProdScan->Quant

Caption: General workflow for the LC-MS/MS analysis of this compound derivatives.
Data Presentation and Interpretation

The fragmentation of 1,3,5-triazines in the mass spectrometer provides a fingerprint for structural confirmation. Common fragmentation pathways involve the loss of substituents or cleavage of the triazine ring itself.[14]

Table 2: Theoretical m/z Values for a Representative Triazine Derivative. (Example: 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol)

Ion Formula Theoretical m/z Description
[M+H]⁺ C₉H₉N₄S₂⁺ 237.0320 Protonated parent molecule
Fragment 1 C₇H₆N₃S⁺ 164.0337 Loss of the thiourea (B124793) group
Fragment 2 C₆H₅N₂⁺ 105.0453 Phenylnitrilium ion
Fragment 3 C₃H₂N₃S₂⁺ 143.9693 Triazine dithiol ring fragment

Data derived from BenchChem application note.[2]

Fragmentation_Pathway Parent Parent Ion [M+H]⁺ FragA Fragment A Loss of R¹ Parent->FragA CID FragB Fragment B Loss of R² Parent->FragB CID FragC Fragment C Ring Cleavage Parent->FragC CID SubFrag Further Fragmentation FragA->SubFrag FragB->SubFrag FragC->SubFrag

References

Application Notes and Protocols: 1,3,5-Triazines as Building Blocks for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and application of functional polymers derived from 1,3,5-triazine building blocks. The unique electronic and structural properties of the triazine ring, combined with its versatile reactivity, make it an exceptional scaffold for the development of advanced materials with tailored functionalities.

Introduction

This compound, a six-membered heterocyclic aromatic ring with alternating carbon and nitrogen atoms, serves as a versatile and highly functionalizable building block in polymer chemistry.[1] The electron-deficient nature of the triazine core, along with the ability to introduce up to three distinct substituents, allows for precise control over the electronic, photophysical, and chemical properties of the resulting polymers. These polymers have shown significant promise in a wide range of applications, including materials science, catalysis, environmental remediation, and medicine.[2][3]

The synthesis of this compound-based polymers can be readily achieved through various polymerization techniques, starting from the commercially available cyanuric chloride.[2] The stepwise nucleophilic substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of different functional groups, leading to a diverse array of polymer architectures, including linear, branched, and cross-linked networks.[4][5]

I. Synthesis of this compound-Based Functional Polymers

The versatility of this compound chemistry allows for a multitude of synthetic strategies to create functional polymers. The choice of method depends on the desired polymer architecture and properties.

A. Polycondensation Reactions

Polycondensation is a widely used method for synthesizing triazine-based polymers. This typically involves the reaction of a tri-functional triazine monomer, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), with a di-functional co-monomer, such as a diamine or a dialdehyde (B1249045).[3][6]

Key Features:

  • Formation of cross-linked, porous organic polymers (POPs).[6]

  • Tunable porosity and surface area by varying the monomers.[7]

  • Good thermal and mechanical stability of the resulting polymers.[3]

B. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira-Hagihara coupling, are powerful tools for creating conjugated triazine-based polymers.[8][9] These methods are particularly useful for synthesizing polymers with well-defined electronic and photophysical properties.

Key Features:

  • Synthesis of conjugated microporous polymers (CMPs).[8][9]

  • Precise control over the polymer backbone and electronic structure.

  • Applications in photocatalysis and electronic devices.[8][10]

C. Microwave-Assisted and Sonochemical Synthesis

To enhance reaction efficiency and promote green chemistry principles, microwave irradiation and ultrasound have been employed for the synthesis of this compound derivatives and polymers.[5][11]

Key Features:

  • Significant reduction in reaction times from hours to minutes.[5][12]

  • Improved product yields and purities.[3][11]

  • Potential for solvent-free or aqueous media reactions.[5][13]

II. Applications of this compound-Based Polymers

The unique properties of this compound-based polymers have led to their exploration in a variety of high-performance applications.

A. Catalysis

Triazine-based porous organic polymers (T-POPs) have demonstrated excellent potential as catalysts and catalyst supports. Their high surface area, tunable porosity, and the presence of nitrogen atoms for metal coordination make them ideal for heterogeneous catalysis.[6][14]

  • Photocatalytic Hydrogen Evolution: Conjugated microporous polymers based on this compound have shown remarkable activity in photocatalytic hydrogen evolution from water.[8][15]

  • Henry Reaction: Copper-modified T-POPs have been successfully used as catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction.[14]

B. Drug Delivery

The biocompatibility and functionalizability of this compound derivatives make them promising candidates for drug delivery systems.[16] They can be incorporated into nanoparticles to enhance drug loading and achieve controlled, pH-responsive release in acidic tumor environments.[16] Some triazine derivatives themselves exhibit potent anticancer activity.[16][17][18]

C. Sensing and Electronics

The electron-deficient nature of the triazine ring makes it an excellent component for materials used in sensing and electronic devices.

  • Fluorescent Sensing: Triazine-based polymers have been developed as fluorescent sensors for the detection of nitro-containing explosives.[19][20]

  • Electroluminescent Devices: Aromatic poly(this compound-ether)s exhibit high electron affinities, making them suitable for use as electron injecting/hole blocking layers in organic light-emitting diodes (OLEDs).[10]

  • Optical Memory Devices: A this compound based polymer has been utilized as a nonlinear near-infrared antenna for two-photon activated volumetric optical memory devices.[21]

D. Environmental Remediation

The porous nature and functional groups of triazine-based polymers make them effective materials for environmental remediation.

  • CO2 Capture: Conjugated microporous polymers based on this compound exhibit significant CO2 adsorption capacities.[7][9]

  • Dye Adsorption: Triazine-based porous organic polymers have shown high efficiency in removing both anionic and cationic dyes from water.[6][14]

III. Data Presentation

Table 1: Performance of this compound-Based Polymers in Catalysis
Polymer NameApplicationKey Performance MetricReference
TzDTTPhotocatalytic Hydrogen EvolutionHER rate of up to 45.1 mmol g⁻¹ h⁻¹ (with Pt cocatalyst)[8]
TzDTDOPhotocatalytic Hydrogen EvolutionHER rate of 26.6 mmol g⁻¹ h⁻¹[8]
triazine-Ph-CPPPhotocatalytic Hydrogen EvolutionHER of 16,287 µmol g⁻¹ h⁻¹[15]
Cu@T-POP1/Cu@T-POP2Henry Reaction97% conversion and 99.9% selectivity[14]
Table 2: CO2 Uptake and Surface Area of Porous this compound Polymers
Polymer NameBET Surface Area (m² g⁻¹)CO2 Uptake (mmol g⁻¹ at 1 bar, 298 K)Reference
TNCMP-29951.45[9]
Tr-Hex-diamine212Not Reported[3]
Tr-Bz-diamine524Not Reported[3]
Table 3: Anticancer Activity of this compound Derivatives
CompoundCell LineIC₅₀ (µM)Reference
2cHCT11620-27[16]
3cSW62020-27[16]
11SW4805.85[5]
7bDLD-1Time and dose-dependent cytotoxicity[17]

IV. Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Morpholine-Functionalized this compound Derivative

This protocol is adapted from a green synthesis approach for potential anticancer derivatives.[5][12]

Materials:

Procedure:

  • Mono-substitution: Dissolve cyanuric chloride in THF and cool the solution to 0 °C.

  • Slowly add 2-chloroaniline while maintaining the temperature.

  • Add DIPEA as a base and stir the reaction mixture.

  • Di-substitution: To the solution from Step 3, add morpholine and allow the reaction to proceed at room temperature.

  • Final Substitution (Microwave): Place the reaction mixture in a 50 W microwave reactor.

  • Irradiate at 150 °C for 2.5 minutes.[12]

  • After completion, cool the mixture and precipitate the product with water.

  • Filter the solid product and purify as necessary.

Protocol 2: Synthesis of Triazine-Based Porous Organic Polymers (T-POPs) for Dye Adsorption and Catalysis

This protocol describes the polycondensation of melamine (B1676169) with a dialdehyde.[6][14]

Materials:

  • Melamine

  • Terephthalaldehyde (or other functionalized dialdehydes)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3 M Acetic acid

  • Tetrahydrofuran (THF), Acetone, Methanol for washing

Procedure:

  • Dissolve melamine and the respective dialdehyde in a mixture of DMSO and 3 M acetic acid in a round-bottom flask.[14]

  • Attach a reflux condenser and heat the mixture to 140 °C under an inert atmosphere with magnetic stirring for 48-72 hours.[14]

  • A precipitate will form during the reaction.

  • After cooling, filter the precipitate under gravity.

  • Wash the solid product sequentially with THF, acetone, and methanol.

  • Dry the final product in an oven at 40 °C to obtain a fine powder.[14]

Protocol 3: Synthesis of Conjugated Microporous Polymers (CMPs) via Sonogashira-Hagihara Cross-Coupling

This protocol is based on the synthesis of triazine-based CMPs for CO2 capture.[9]

Materials:

  • 2,4,6-tris(4-bromophenyl)-1,3,5-triazine

  • 1,3,5-Triethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Copper(I) iodide

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • In a reaction vessel, combine 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, 1,3,5-triethynylbenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add a mixture of DMF and Et₃N to the vessel.

  • Carry out the polymerization reaction under an inert atmosphere.

  • After the reaction is complete, collect the polymer product.

  • Wash the polymer thoroughly to remove any residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

V. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Polymerization Methods cluster_polymers Resulting Polymers Cyanuric Chloride Cyanuric Chloride Polycondensation Polycondensation Cyanuric Chloride->Polycondensation Cross-Coupling Cross-Coupling Cyanuric Chloride->Cross-Coupling Microwave/Ultrasound Microwave/Ultrasound Cyanuric Chloride->Microwave/Ultrasound Co-monomers Co-monomers Co-monomers->Polycondensation Co-monomers->Cross-Coupling Co-monomers->Microwave/Ultrasound Porous Organic Polymers (POPs) Porous Organic Polymers (POPs) Polycondensation->Porous Organic Polymers (POPs) Conjugated Microporous Polymers (CMPs) Conjugated Microporous Polymers (CMPs) Cross-Coupling->Conjugated Microporous Polymers (CMPs) Functional Triazine Polymers Functional Triazine Polymers Microwave/Ultrasound->Functional Triazine Polymers

Caption: General workflow for the synthesis of this compound-based polymers.

Application_Pathways cluster_applications Key Application Areas cluster_outcomes Specific Functions Triazine_Polymers This compound-Based Polymers High Surface Area Tunable Porosity Electronic Properties Functionalizability Catalysis Catalysis Triazine_Polymers->Catalysis Metal Coordination Drug_Delivery Drug_Delivery Triazine_Polymers->Drug_Delivery Biocompatibility Sensing_Electronics Sensing_Electronics Triazine_Polymers->Sensing_Electronics Electron Deficiency Environmental_Remediation Environmental_Remediation Triazine_Polymers->Environmental_Remediation Adsorption Sites Photocatalysis Photocatalysis Catalysis->Photocatalysis Controlled Release Controlled Release Drug_Delivery->Controlled Release Fluorescent Sensing Fluorescent Sensing Sensing_Electronics->Fluorescent Sensing CO2 Capture CO2 Capture Environmental_Remediation->CO2 Capture Dye Removal Dye Removal Environmental_Remediation->Dye Removal

Caption: Logical relationships of triazine polymer properties to applications.

Drug_Delivery_Mechanism Triazine_NP Triazine-Drug Nanoparticle Systemic_Circulation Systemic Circulation Triazine_NP->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment EPR Effect Drug_Release Drug Release Tumor_Microenvironment->Drug_Release pH-Responsive Cancer_Cell Cancer Cell Therapeutic_Effect Therapeutic Effect Cancer_Cell->Therapeutic_Effect Drug_Release->Cancer_Cell

Caption: Proposed mechanism for pH-responsive drug delivery.

References

Application Notes and Protocols for the Analytical Detection of 1,3,5-Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,3,5-triazine herbicides in environmental samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound herbicides, such as atrazine (B1667683) and simazine (B1681756), are widely used in agriculture for weed control. Due to their persistence and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices, including water and soil. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the detection of this compound herbicides.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Analyte(s)MatrixSample PreparationLinearity (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Simazine, Atrazine, Cyanazine, Deethylatrazine, DeisopropylatrazineEnvironmental WaterSolid-Phase Extraction (SPE) with C18 cartridgeNot Specified0.0017 (for Atrazine)Not Specified90.5 ± 3.5 (for Atrazine)[1][2]
Triazine HerbicidesWaterDispersive Liquid-Liquid Microextraction (DLLME)0.2 - 2000.021 - 0.12Not Specified85.2 - 119.4[3]
Atrazine, Ametryn, Prometryn, Propazine, Terbuthylazine, Terbutryn, Simazine, SimetrynGroundwater & SoilNot SpecifiedNot Specified0.0001Not Specified91 - 103[4][5]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

Analyte(s)DetectorMatrixSample PreparationLinearityLODLOQRecovery (%)Reference
Simazine, Atrazine, Prometon, Ametryn, PrometrynDADWater & SoilDispersive Liquid-Liquid Microextraction (DLLME)0.5 - 200 ng/mL (Water), 1 - 200 ng/g (Soil)0.05 - 0.1 ng/mL (Water), 0.1 - 0.2 ng/g (Soil)Not SpecifiedNot Specified[6]
Atrazine, Secbumetone, Aziprotryne, TerbutrynDADSoilModified QuEChERS7.2 - 200 ng/g2.2 - 8.3 ng/g7.2 - 27.8 ng/g71 - 100[7][8][9]
AtrazineUVFreshwater BivalvesLiquid-Liquid ExtractionNot SpecifiedNot SpecifiedNot Specified81.7[10]
Atrazine, SimazineUVGroundwaterLiquid-Liquid ExtractionNot SpecifiedNot SpecifiedNot Specified96.8 (Atrazine), 84.6 (Simazine)[11]

Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Performance Data

Analyte(s)MatrixDynamic Range (ng/mL)Detection Limit (ng/mL)Cross-ReactivityReference
AtrazineTrophic Chain Samples0.1 - 20.05High correlation with HPLC results (0.97)[12]
AtrazineWaterNot Specified~0.001No significant cross-reactivity with other s-triazines except hydroxyatrazine[13]
Triazine HerbicidesWaterNot SpecifiedNot SpecifiedSelective for triazines with ethyl and isopropyl side chains[14]
Atrazine, SimazineWater & SoilNot SpecifiedNot SpecifiedGood correlation with GC methods[15][16]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Herbicides in Water

This protocol is based on the principles of solid-phase extraction followed by GC-MS analysis.[1][2]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 1 L of the water sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-Wax capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).[4][5]

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[4][5] Select characteristic ions for each target triazine herbicide.

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis Condition Condition C18 Cartridge Load Load 1L Water Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Inject Inject 1 µL of Extract Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-DAD Analysis Extract Acetonitrile Extraction with Salts Centrifuge1 Centrifuge Extract->Centrifuge1 dSPE d-SPE Cleanup (MgSO4/PSA) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Inject Inject Supernatant Centrifuge2->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection at 220 nm Separate->Detect ELISA_Principle cluster_competition Competitive Binding cluster_detection Signal Generation Antibody Antibody Atrazine_Enzyme_Bound Bound Atrazine-Enzyme Conjugate Antibody->Atrazine_Enzyme_Bound Inverse Relationship: High Sample Atrazine -> Low Bound Enzyme Atrazine_Sample Atrazine (Sample) Atrazine_Sample->Antibody Atrazine_Enzyme Atrazine-Enzyme Conjugate Atrazine_Enzyme->Antibody Substrate Substrate Product Colored Product Substrate->Product Enzymatic Reaction Atrazine_Enzyme_Bound->Substrate

References

Application Notes and Protocols: 1,3,5-Triazine Scaffolds in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its three-fold symmetry allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling fine-tuning of physicochemical and pharmacological properties to target a wide range of biological pathways implicated in cancer.[1] Many derivatives have demonstrated potent anticancer activities, with some advancing to clinical development.[3]

These notes provide an overview of the key applications of this compound scaffolds as anticancer agents, focusing on their mechanisms of action, and provide detailed protocols for their synthesis and evaluation.

Mechanisms of Action & Key Molecular Targets

This compound derivatives exert their anticancer effects by interacting with various key players in oncogenic signaling pathways. The most prominent targets include protein kinases involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4][5][6] Several this compound derivatives have been developed as potent inhibitors of kinases within this pathway.[4] For instance, compounds like ZSTK474 feature the s-triazine core and exhibit inhibitory activity against PI3K.[4] Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold, such as PKI-587, have also been developed and entered clinical trials.[7] Inhibition of this pathway blocks downstream signaling, leading to decreased cell proliferation and survival.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Triazine This compound Inhibitors Triazine->PI3K Triazine->mTORC1 Dual Inhibitors

Caption: PI3K/Akt/mTOR pathway showing inhibition points.
Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers, including breast and lung cancer.[8][9] 1,3,5-Triazines have been successfully designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[8][10] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling pathways.[8] Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Dimer EGF->EGFR P_site Autophosphorylation (P) EGFR->P_site ATP ATP ATP->P_site ADP ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P_site->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazine This compound EGFR-TKI Triazine->P_site Blocks ATP binding

Caption: EGFR signaling pathway and TKI mechanism.
Other Notable Mechanisms

  • Cyclin-Dependent Kinase (CDK) Inhibition : Certain this compound derivatives act as inhibitors of CDKs, such as CDK9, which are key regulators of the cell cycle and transcription. Inhibition leads to cell cycle arrest and apoptosis.[12]

  • Dihydrofolate Reductase (DHFR) Inhibition : Some triazines have been shown to inhibit DHFR, an enzyme crucial for the synthesis of nucleotides, thus disrupting DNA replication and cell proliferation.[13]

  • Apoptosis Induction : Many this compound compounds induce programmed cell death (apoptosis) in cancer cells by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14]

Quantitative Data: In Vitro Efficacy

The anticancer activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: Cytotoxicity of Selected this compound Derivatives against Various Cancer Cell Lines.

Compound ID Cancer Cell Line Target/Class IC₅₀ (µM) Reference
Compound 11 SW620 (Colorectal) Morpholine-functionalized 5.85 [13][15]
5-Fluorouracil SW620 (Colorectal) Reference Drug 21.74 [13]
Compound 4f MDA-MB-231 (Breast) Imamine-hybrid 6.25 [16]
Compound 4k MDA-MB-231 (Breast) Imamine-hybrid 8.18 [16]
Imatinib MDA-MB-231 (Breast) Reference Drug 35.50 [16]
Compound 13c MCF-7 (Breast) Chiral EGFR Inhibitor 8.04 [9]
Compound 13c A549 (Lung) Chiral EGFR Inhibitor 12.24 [9]
Compound 6 CAKI-1 (Renal) PI3Kγ Inhibitor 6.90 [4]
Wortmannin - PI3Kγ Inhibitor (Reference) 3.19 [4]
Compound 2c HCT116 (Colorectal) Biguanide-derived 20.79 [17]

| Compound 3c | HCT116 (Colorectal) | Biguanide-derived | 22.80 |[17] |

Table 2: Enzymatic Inhibitory Activity of this compound Derivatives.

Compound ID Target Enzyme Inhibition Type IC₅₀ / Kᵢ Reference
Compound 1d EGFR-TK Tyrosine Kinase Inhibitor 0.44 nM (Kᵢ) [8]
Compound 12 EGFR Tyrosine Kinase Inhibitor 36.8 nM (IC₅₀) [11]
Compound 14 EGFR-TK Tyrosine Kinase Inhibitor 2.54 µM (IC₅₀) [11]
Compound 21 EGFRT790M Mutant EGFR Inhibitor 0.18 µM (IC₅₀) [11]

| Compound 5k | CDK9 | Cyclin-Dependent Kinase | Potent Inhibitor |[12] |

Experimental Protocols

Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazines

The most common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves a stepwise, temperature-controlled nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for regioselective synthesis.

Synthesis_Workflow Start Start: Cyanuric Chloride Step1 1. Add Nucleophile 1 (R1-NH2) 2. Base (e.g., Na2CO3) 3. Temperature: 0-5 °C Start->Step1 Product1 Monosubstituted Triazine Step1->Product1 Step2 1. Add Nucleophile 2 (R2-NH2) 2. Base (e.g., K2CO3) 3. Temperature: Room Temp to 70 °C Product1->Step2 Product2 Disubstituted Triazine Step2->Product2 Step3 1. Add Nucleophile 3 (R3-NH2) 2. Optional: Microwave/Ultrasound 3. Temperature: Reflux / 150 °C Product2->Step3 Product3 Trisubstituted Triazine Step3->Product3 End Final Product Product3->End

Caption: General workflow for trisubstituted triazine synthesis.

Methodology:

  • First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, DMF).[4] Cool the mixture to 0-5 °C in an ice bath. Add the first nucleophile (e.g., an amine) dropwise. Add a base (e.g., aqueous sodium carbonate) portion-wise to neutralize the HCl formed during the reaction.[4] Stir for 2-4 hours.

  • Second Substitution (Room Temperature to 70 °C): To the mixture containing the monosubstituted product, add the second nucleophile. Warm the reaction to room temperature or heat to ~70 °C and stir for 4-24 hours.[4] The required temperature depends on the nucleophilicity of the second reactant.

  • Third Substitution (Elevated Temperature): Add the third nucleophile to the reaction mixture. Heat the reaction to reflux or use microwave/ultrasound irradiation to facilitate the final substitution, which requires more energy.[13][15]

  • Work-up and Purification: Upon reaction completion, pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product using column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry.[4][13]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Step1 Seed cells into a 96-well plate Start->Step1 Step2 Incubate for 24h (allow attachment) Step1->Step2 Step3 Treat with varying concentrations of triazine compounds Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 4h (formazan crystal formation) Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) Step6->Step7 Step8 Read absorbance at ~570 nm Step7->Step8 End Calculate IC50 values Step8->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]

References

The Luminescent Core: Application Notes on 1,3,5-Triazines in Photoluminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a nitrogen-rich heterocyclic motif, has emerged as a versatile and powerful building block in the design of advanced photoluminescent materials. Its electron-deficient nature, coupled with a planar and rigid structure, allows for the creation of molecules with tunable emission properties, high quantum yields, and excellent thermal stability. These characteristics have led to their successful application in diverse fields, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. This document provides a detailed overview of the applications of this compound derivatives in photoluminescent materials, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

Core Concepts: The Donor-Acceptor Architecture

A predominant strategy in designing highly fluorescent this compound-based materials is the creation of donor-π-acceptor (D-π-A) or donor-acceptor (D-A) systems.[1][2] In this architecture, the electron-deficient this compound ring serves as the acceptor (A), while electron-donating groups (D) are attached to it, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism governing the photoluminescent properties of these materials. The extent of this charge transfer and, consequently, the emission color and efficiency can be finely tuned by varying the strength of the donor and acceptor moieties, as well as the nature of the π-linker.[2][3]

Applications and Performance Data

The versatility of the this compound core has enabled its use in a wide array of photoluminescent applications.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are extensively used as emitters and host materials in OLEDs.[4][5] Their high thermal stability and electron-transporting properties contribute to the longevity and efficiency of the devices.[3][6] Notably, they are prominent building blocks for materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.[7][8][9][10]

Fluorescent Sensors

The sensitivity of the ICT process in D-A triazine systems to the local environment makes them excellent candidates for fluorescent sensors. They have been successfully employed in the detection of various analytes, including:

  • Nitroaromatic Compounds: The electron-withdrawing nature of nitroaromatic compounds, often found in explosives, can quench the fluorescence of triazine-based sensors, providing a sensitive detection mechanism.[1]

  • Metal Ions: The introduction of specific binding sites into the triazine structure allows for the selective detection of metal ions, such as Zn²⁺, through changes in the fluorescent signal.[11][12]

  • Hydrogen Sulfide (H₂S): Specifically designed triazine-based probes can react with H₂S, leading to a "turn-on" fluorescence response, enabling the detection of this important biological signaling molecule.[13]

Bioimaging

The biocompatibility and bright fluorescence of certain this compound derivatives have led to their use as fluorescent probes for cell imaging.[13] Their ability to be excited by two-photon absorption (TPA) is particularly advantageous for bioimaging, as it allows for deeper tissue penetration and reduced photodamage.[14]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of selected this compound-based photoluminescent materials reported in the literature.

Table 1: Photophysical Properties of Triazine-based D-A Molecules

CompoundDonor GroupEmission Wavelength (λem) in Toluene (nm)Full Width at Half Maximum (FWHM) (nm)CIE Coordinates (x, y) in TolueneReference
TCZTCarbazole39793(0.155, 0.072)[14]
TIDTIndole38380(0.155, 0.067)[14]
TDBCZT3,6-di-tert-butyl-carbazole40292(0.173, 0.095)[14]

Table 2: Two-Photon Absorption Properties of Triazine-based D-A Molecules

CompoundExcitation Wavelength (nm)Two-Photon Absorption Cross-Section (δ) (GM)Reference
TCZT8004.6[14]
TIDT80015.3[14]
TDBCZT8007.4[14]

Table 3: Photophysical Properties of a Triazine-based Pt(II) Metallogel

CompoundSolventEmission Wavelength (λem) (nm)Quantum Yield (ΦF) (%)Fluorescence Lifetime (τ) (ns)Reference
Pt-1CH₂Cl₂550236.8[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound-based photoluminescent materials.

Protocol 1: Synthesis of "Y"-shaped Acceptor-π-Donor-π-Acceptor Type Compounds[3]

This protocol describes a two-step synthesis of novel "Y"-shaped triazine derivatives. The first step involves the synthesis of a dialdehyde (B1249045) intermediate, which is then condensed with active methylene (B1212753) compounds in the second step.

Step 1: Synthesis of 4,4'-((6-(4-(N,N-Diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde (5)

  • To a suspension of K₂CO₃ (3.04 g, 0.022 mol) in 50 mL of benzene, add p-hydroxybenzaldehyde (2.42 g, 0.022 mol) and 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3) (3.0 g, 0.011 mol).

  • Reflux the mixture for 22 hours.

  • Cool the reaction mixture and remove the solid by filtration. Wash the solid with hot ethyl acetate (B1210297) twice.

  • Extract the filtrate with a 10% Na₂CO₃ solution (2 x 20 mL) and then once with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of Styryl Triazines (7a-7f) via Knoevenagel Condensation

  • Dissolve 4,4'-((6-(4-(N,N-Diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde (5) (1.0 g, 0.0023 mol) and an appropriate active methylene compound (e.g., malononitrile, 0.33 g, 0.0052 mol for 7a) in 10 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (B6355638) (0.1 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mass to separate the product.

  • Recrystallize the product from ethanol.

Protocol 2: Synthesis of Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT)[14]

This protocol describes a catalyst-free aromatic nucleophilic substitution reaction.

  • Combine cyanuric chloride, carbazole, and a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure TCZT.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based photoluminescent materials.

G cluster_0 Donor-π-Acceptor (D-π-A) Architecture cluster_1 Photoluminescence Mechanism Donor Electron Donating Group (D) PiBridge π-Conjugated Bridge Donor->PiBridge σ-bond Acceptor This compound Core (A) PiBridge->Acceptor σ-bond GroundState Ground State (S₀) ExcitedState Excited State (S₁) (Intramolecular Charge Transfer) GroundState->ExcitedState Photoexcitation (hν) ExcitedState->GroundState Radiative Decay (Fluorescence) Emission Photoluminescence ExcitedState->Emission

Caption: Conceptual diagram of the D-π-A architecture and photoluminescence mechanism.

G General Workflow for Synthesis and Characterization cluster_workflow Start Start: Design of Triazine Derivative Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, Mass Spectrometry, FT-IR) Purification->Structure Photophysical Photophysical Characterization (UV-Vis, Photoluminescence, Quantum Yield) Structure->Photophysical Application Application Testing (e.g., OLED fabrication, Sensor performance) Photophysical->Application End End: Material Characterized Application->End

Caption: A generalized experimental workflow for developing triazine-based photoluminescent materials.

References

Application Notes and Protocols for the Functionalization of 1,3,5-Triazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,5-triazine ring system is a vital heterocyclic scaffold in medicinal chemistry, materials science, and agrochemistry.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] The synthetic versatility of the this compound core, particularly starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of a diverse library of functionalized molecules.[4][5] The primary route for functionalization is the sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of the chlorine atoms.[6][7] More advanced methods, such as palladium-catalyzed cross-coupling and C-H bond functionalization, have further expanded the synthetic toolbox for creating complex triazine derivatives.[8][9]

These application notes provide detailed protocols for the most common and effective methods for functionalizing the this compound ring, tailored for researchers in drug development and materials science.

Key Functionalization Strategies

The functionalization of the this compound ring can be broadly categorized into three main strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most fundamental and widely used method. The three chlorine atoms of cyanuric chloride can be replaced sequentially by various nucleophiles (amines, alcohols, thiols). The selectivity for mono-, di-, or tri-substitution is achieved by carefully controlling the reaction temperature.[6][10]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are often challenging to achieve via traditional SNAr. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are used to introduce aryl, vinyl, alkynyl, and amino groups.[9][11]

  • Direct C-H Functionalization: This modern approach allows for the direct coupling of C-H bonds with the triazine core, often directed by a functional group already present on the molecule. This strategy offers a more atom-economical route to complex triazine derivatives.[8][12]

Application Note 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

The stepwise displacement of chlorine atoms from cyanuric chloride is the cornerstone of this compound chemistry. The reactivity of the C-Cl bonds decreases as more chlorine atoms are substituted, necessitating higher temperatures for subsequent reactions.[7]

  • First Substitution: Typically occurs at 0-5 °C.

  • Second Substitution: Generally performed at room temperature.

  • Third Substitution: Requires elevated temperatures, often refluxing in a suitable solvent.[6][7]

Modern variations such as microwave-assisted and sonochemical methods can significantly reduce reaction times and improve yields.[7][10][13]

Experimental Protocol 1: Stepwise Synthesis of a Trisubstituted this compound

This protocol describes the synthesis of a trisubstituted triazine by sequential reaction with three different amines.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Nucleophile 1 (e.g., 2-Chloroaniline)

  • Nucleophile 2 (e.g., Morpholine)

  • Nucleophile 3 (e.g., 2-Phenylethylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), Dioxane, or Acetone

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - for microwave protocol

  • Deionized Water

  • Ethanol

Procedure:

Step 1: Mono-substitution (Synthesis of Dichlorotriazine Intermediate) [5][14]

  • Dissolve cyanuric chloride (1.0 eq) in THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of Nucleophile 1 (1.0 eq) and a base such as DIPEA or K₂CO₃ (1.1 eq) in THF.

  • Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter off the resulting salt precipitate. The filtrate containing the mono-substituted product is used directly in the next step.

Step 2: Di-substitution (Synthesis of Monochlorotriazine Intermediate) [10][14]

  • To the filtrate from Step 1, add Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The solution containing the di-substituted product is used directly in the next step.

Step 3: Tri-substitution (Final Product Synthesis)

  • Method A: Conventional Heating [5][15]

    • To the solution from Step 2, add Nucleophile 3 (1.2 eq) and a base like Na₂CO₃ (2.0 eq).

    • Heat the mixture to reflux (approx. 65-100 °C depending on the solvent) for 6-12 hours.

    • After completion (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water to precipitate the crude product.

    • Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization or column chromatography.

  • Method B: Microwave-Assisted Synthesis [10][13]

    • To the di-substituted intermediate from Step 2 (1.0 eq), add Nucleophile 3 (1.2 eq), Na₂CO₃ (2.0 eq), and a phase-transfer catalyst like TBAB (0.1 eq) in a microwave-safe vessel. Dimethylformamide (DMF) or water can be used as the solvent.[10][16]

    • Place the vessel in a microwave reactor and irradiate at 150 °C (50 W) for 2.5-5 minutes.[10]

    • After cooling, precipitate the product with water, filter, and purify as described in Method A.

  • Method C: Sonochemical Synthesis [7]

    • To the di-substituted intermediate (1.0 eq) in aqueous media, add Nucleophile 3 (1.2 eq) and Na₂CO₃ (2.0 eq).

    • Place the reaction vessel in an ultrasonic bath at room temperature.

    • Irradiate with ultrasound for 5-35 minutes.[7][10]

    • Work-up and purify the product as described in Method A.

G start 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) mono_sub 2-Substituted-4,6-dichloro- This compound start->mono_sub  + Nucleophile 1  Base (DIPEA)  THF, 0-5 °C di_sub 2,4-Disubstituted-6-chloro- This compound mono_sub->di_sub  + Nucleophile 2  Base (DIPEA)  THF, Room Temp. inv1 di_sub->inv1  + Nucleophile 3, Base tri_sub 2,4,6-Trisubstituted- This compound inv1->tri_sub  Conventional Heating  (Reflux) inv1->tri_sub  Microwave (MW)  (150 °C, 2.5-5 min) inv1->tri_sub  Sonochemistry ())))  (RT, 5-35 min) inv2 inv3

Caption: Workflow for sequential nucleophilic substitution on this compound.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides powerful methods for forming C-C and C-N bonds that are otherwise difficult to achieve. Chloro-triazines serve as excellent electrophilic partners in these transformations.

Experimental Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of a mono-chloro-triazine derivative with an arylboronic acid.[11]

Materials:

  • 2,4-Disubstituted-6-chloro-1,3,5-triazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a Schlenk flask, add the chloro-triazine derivative (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/H₂O, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex->pd_complex2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination aryl_halide Chloro-Triazine (R¹-X) aryl_halide->pd_complex boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) + Base boronic_acid->pd_complex2 lab1 Catalytic Cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Note 3: Rh(III)-Catalyzed C-H Alkylation

Direct C-H functionalization is an efficient strategy for modifying existing molecular scaffolds. The this compound ring can serve as an effective directing group for the C-2 alkylation of attached indole (B1671886) moieties.[12][17]

Experimental Protocol 3: C-H Alkylation of an Indole Derivative

This protocol describes the Rh(III)-catalyzed alkylation of an N-(triazinyl)indole with a maleimide (B117702).[17]

Materials:

  • N-(4,6-disubstituted-1,3,5-triazin-2-yl)indole (1.0 eq)

  • N-substituted maleimide (1.5 eq)

  • Rhodium Catalyst ([RhCp*Cl₂]₂, 1-2 mol%)

  • Co-catalyst (AgSbF₆, 4-8 mol%)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

Procedure:

  • In an oven-dried screw-cap vial, combine the N-(triazinyl)indole (0.2 mmol), N-substituted maleimide (0.3 mmol), [RhCp*Cl₂]₂ (0.002-0.004 mmol), and AgSbF₆ (0.008-0.016 mmol).

  • Add the solvent (DCE, 1.0 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane (B109758) (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C-2 alkylated indole product.

G start N-(Triazinyl)indole + Maleimide catalyst [RhCp*Cl₂]₂ AgSbF₆, DCE start->catalyst Reagents reaction C-H Activation & Conjugate Addition (80-100 °C) catalyst->reaction Conditions workup Filtration & Concentration reaction->workup Post-Reaction purification Column Chromatography workup->purification Purification product C-2 Alkylated Indole Product purification->product Final Product

Caption: Experimental workflow for Rh(III)-catalyzed C-H alkylation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the functionalization of this compound rings.

Table 1: Comparison of Conditions for the Third Nucleophilic Substitution

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield Range (%)Reference(s)
ConventionalNa₂CO₃THF/Dioxane65-100 (Reflux)5-12 h69-85[10][18]
MicrowaveNa₂CO₃, TBABDMF / H₂O1502.5-5 min54-88[10][19]
SonochemistryNa₂CO₃, TBABH₂ORoom Temp.5-35 min>75[7][10]

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Coupling TypeSubstrateCatalyst (mol%)BaseSolventTemperature (°C)Yield Range (%)Reference(s)
Suzuki-MiyauraChloro-triazinePd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O80-10070-95[11]
Buchwald-HartwigChloro-triazinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11060-90[9]
StilleChloro-triazinePd(PPh₃)₄ / CuI-Toluene9045-70[20]

Table 3: Conditions for C-H Functionalization

Reaction TypeDirecting GroupCatalyst (mol%)Co-catalyst/AdditiveSolventTemperature (°C)Yield Range (%)Reference(s)
C-H AlkylationThis compound[RhCp*Cl₂]₂ (1-2%)AgSbF₆DCE80-100up to 95[12][17]
C-H AcetoxylationDiaryl-triazinePd(OAc)₂ (10%)PhI(OAc)₂Acetic Acid10050-85[8]

References

Application Notes and Protocols: 1,3,5-Triazine-Based Sensors for Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,3,5-triazine-based sensors in environmental monitoring. The unique electronic and structural properties of the this compound ring system make it an excellent scaffold for the design of chemosensors for a variety of analytes, including heavy metal ions, anions, and pesticides. These sensors offer several advantages, such as high sensitivity, selectivity, and often a colorimetric or fluorescent response that allows for easy detection.

Application Note 1: Fluorescent Detection of Heavy Metal Ions

Introduction

Heavy metal contamination in water is a significant environmental concern due to the toxicity and bioaccumulation of metals such as aluminum (Al³⁺), iron (Fe³⁺), and cobalt (Co²⁺). Fluorescent sensors based on this compound derivatives have emerged as powerful tools for the sensitive and selective detection of these ions. The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the binding of the metal ion to the sensor molecule.[1][2]

Performance Data

The following table summarizes the performance of several this compound-based fluorescent sensors for the detection of various heavy metal ions.

Sensor IDTarget AnalyteSensing MechanismLinear RangeLimit of Detection (LOD)Reference
NADO Al³⁺CHEF0.10 - 0.80 mM0.09 mM[3]
BPAI Co²⁺CHEF, Charge TransferNot Specified0.00091 µM[3]
Sensor 3 Al³⁺PET, ESIPTNot Specified42 nM[1]
BRU Fe³⁺ / Al³⁺Turn-on FluorescenceNot SpecifiedNot Specified[4]
Experimental Protocols

This protocol is adapted from the synthesis of a triazine-based Schiff base sensor.[3]

Materials:

Procedure:

  • Synthesis of the Ligand (NADO):

    • Synthesize the precursor (2,2'-(6-((4-nitrophenyl)amino)-1,3,5-triazine-2,4-diyl)bis(hydrazine)) by reacting cyanuric chloride sequentially with (4-nitrophenyl)amine and then hydrazine hydrate.

    • React the precursor with isatin in a suitable solvent like ethanol with a catalytic amount of acid to form the Schiff base ligand (NADO).

    • Purify the product by recrystallization from a suitable solvent.

    • Characterize the synthesized compound using FT-IR, NMR, and mass spectrometry.

  • Preparation of Sensor Solution:

    • Prepare a stock solution of the NADO sensor (e.g., 1 mM) in ethanol.

  • Fluorescence Measurement:

    • In a series of vials, place a fixed amount of the NADO sensor solution.

    • Add increasing concentrations of the Al³⁺ standard solution (from 0.10 to 0.80 mM) to the vials.[3]

    • For selectivity studies, add solutions of other metal ions at the same concentration to separate vials containing the sensor solution.

    • Record the fluorescence emission spectra of each solution using a spectrofluorometer (e.g., excitation at a suitable wavelength and emission scanned from 400-600 nm).

    • A significant fluorescence enhancement at a specific wavelength (e.g., 469 nm) indicates the presence of Al³⁺.[3]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the Al³⁺ concentration to obtain a calibration curve.

    • Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

CHEF_Mechanism Triazine_Sensor Triazine Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Triazine_Sensor->Complex Chelation Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex Complex->Analyte Signal Output

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.

Application Note 2: Electrochemical Detection of Pesticides

Introduction

Pesticides, such as atrazine (B1667683), are widely used in agriculture and can contaminate water sources, posing risks to human health and the environment. Electrochemical sensors offer a rapid, sensitive, and field-deployable alternative to traditional chromatographic methods for pesticide detection. This compound-based materials can be used to modify electrode surfaces, enhancing their electrocatalytic activity towards the target pesticide.

Performance Data

The following table presents performance data for a this compound-based electrochemical sensor for atrazine.

Sensor TypeTarget AnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
ImmunosensorAtrazineSquare Wave Voltammetry50 aM - 1 nM0.01 nM[5]
Experimental Protocols

This protocol is a general guide based on the principles of electrochemical immunosensors.[5]

Materials:

  • Glassy carbon electrode (GCE)

  • This compound-based modifying material (e.g., a conductive polymer or nanocomposite)

  • Atrazine antibody

  • Bovine serum albumin (BSA)

  • Phosphate (B84403) buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

  • Standard solutions of atrazine

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol and deionized water.

    • Electrochemically clean the electrode by cycling in a suitable electrolyte (e.g., H₂SO₄).

  • Electrode Modification:

    • Modify the GCE with the this compound-based material. This can be done by drop-casting a suspension of the material onto the electrode surface or by electropolymerization.

  • Antibody Immobilization:

    • Activate the modified electrode surface using a suitable cross-linker (e.g., EDC/NHS).

    • Incubate the electrode in a solution of atrazine antibody for a specified time to allow for immobilization.

    • Block any remaining active sites on the electrode surface by incubating with a BSA solution.

  • Electrochemical Measurement:

    • Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) in a ferricyanide/ferrocyanide solution to characterize the modified electrode at each step.

    • For atrazine detection, incubate the immunosensor in sample solutions containing different concentrations of atrazine.

    • Measure the change in the electrochemical signal (e.g., an increase in charge transfer resistance in EIS or a decrease in peak current in CV) after incubation. This change is proportional to the atrazine concentration.

  • Data Analysis:

    • Plot the change in the electrochemical signal against the logarithm of the atrazine concentration to obtain a calibration curve.

    • Determine the LOD from the calibration curve.

Immunosensor_Workflow Start Bare Electrode Modification Surface Modification (this compound Material) Start->Modification Activation Activation (EDC/NHS) Modification->Activation Immobilization Antibody Immobilization Activation->Immobilization Blocking Blocking (BSA) Immobilization->Blocking Detection Atrazine Detection Blocking->Detection

Caption: Workflow for the fabrication of a this compound-based electrochemical immunosensor.

Application Note 3: Colorimetric Detection of Anions

Introduction

Anions such as phosphate (PO₄³⁻) and cyanide (CN⁻) are important environmental indicators. High levels of phosphate can lead to eutrophication in water bodies, while cyanide is highly toxic. Colorimetric sensors based on this compound derivatives provide a simple and visual method for the detection of these anions, often through mechanisms involving hydrogen bonding or specific chemical reactions that lead to a color change.

Performance Data

The table below summarizes the performance of a colorimetric sensor for phosphate.

Sensor TypeTarget AnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
Metal-Organic FrameworkPhosphateColorimetric Assay0.05 - 5 µM20 nM[6]
Experimental Protocols

This protocol is based on the general principles of colorimetric cyanide detection.[7]

Materials:

  • This compound-based colorimetric probe

  • Standard solution of potassium cyanide (KCN)

  • Buffer solution (e.g., Tris-HCl)

  • Organic solvent (e.g., acetonitrile (B52724) or DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Synthesize or procure the this compound-based colorimetric probe.

    • Prepare a stock solution of the probe in a suitable organic solvent.

    • Prepare a series of standard cyanide solutions in the appropriate buffer.

  • Colorimetric Assay:

    • In a set of cuvettes, add a fixed volume of the probe solution.

    • Add varying concentrations of the cyanide standard solutions to the cuvettes.

    • For selectivity tests, add solutions of other anions to separate cuvettes containing the probe.

    • Allow the color to develop for a specified period.

    • Visually observe the color change and measure the absorbance at the wavelength of maximum absorption using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the absorbance at the specific wavelength against the cyanide concentration to generate a calibration curve.

    • Calculate the LOD based on the standard deviation of the blank and the slope of the calibration curve.

Colorimetric_Sensing Triazine_Probe Triazine Probe (Colorless/Initial Color) Probe_Anion_Complex Probe-Anion Complex (Colored) Triazine_Probe->Probe_Anion_Complex Binding/ Reaction Anion Anion (e.g., CN⁻) Anion->Probe_Anion_Complex Probe_Anion_Complex->Anion Color Change

Caption: General mechanism for colorimetric anion detection.

References

Application Notes and Protocols for Spectroscopic Analysis of 1,3,5-Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-triazine and its derivatives are a class of heterocyclic compounds with significant applications in pharmaceuticals, agriculture (as herbicides), and material science.[1][2] Accurate structural elucidation and quantitative analysis are crucial for their development and quality control. This document provides detailed application notes and experimental protocols for the analysis of this compound compounds using various spectroscopic techniques, including UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy is a valuable technique for quantitative analysis and for studying the electronic properties of this compound compounds. The triazine core and its substituents contain chromophores that absorb light in the UV-Vis range. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the electronic structure of the molecule, including the nature of substituents and the solvent used.[3][4] This technique is often employed to determine the concentration of triazine derivatives in solution, study reaction kinetics, and investigate properties like photostability.[3][5] For instance, triazine derivatives designed as UV absorbers show characteristic absorption spectra that can be correlated with their photoprotective capabilities.[3]

Quantitative Data

The following table summarizes typical UV-Vis absorption data for selected this compound derivatives. Note that λmax can vary significantly based on substitution and solvent.

Compound ClassSubstituentsSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Dichloro-phenyl-triazinesp-substituted phenylNot specified235 - 270Not specified[4]
Amino-triazine dyesBenzoxazole/BenzothiazoleDichloromethane (B109758)342 - 38124,000 - 47,000[6]
Diphenyl-triazine derivativesAmino, Hydrazino, ThioneChloroform275 - 330Not specified[7]
Triazine HerbicidesVarious alkylamino groupsNot specified~220 - 265Not specified[5]
Experimental Protocol: UV-Vis Analysis

This protocol outlines the steps for determining the UV-Vis absorption spectrum of a synthesized triazine compound.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Materials:

    • Synthesized this compound compound.

    • Spectroscopic grade solvent (e.g., chloroform, dichloromethane, ethanol).[7]

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the triazine compound of a known concentration (e.g., 1x10⁻³ M) in the chosen spectroscopic grade solvent. From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M to 1x10⁻⁴ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[7]

    • Instrument Setup:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Set the desired wavelength range for scanning (e.g., 200-800 nm).[7]

    • Baseline Correction:

      • Fill two quartz cuvettes with the pure solvent.

      • Place them in the sample and reference holders.

      • Run a baseline scan to correct for solvent absorption and instrument background.

    • Sample Measurement:

      • Empty the sample cuvette and rinse it with a small amount of the prepared sample solution.

      • Fill the sample cuvette with the triazine sample solution.

      • Place it back into the sample holder.

      • Initiate the scan.

    • Data Analysis:

      • Record the wavelength of maximum absorbance (λmax).

      • If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives and confirming the structural integrity of the triazine ring. The vibrational frequencies of bonds within the molecule correspond to specific absorption peaks in the infrared spectrum. The characteristic stretching and bending vibrations of the C=N and C-N bonds within the triazine ring, as well as vibrations from its substituents (e.g., N-H, C-O, C-Cl), provide a unique "fingerprint" for each compound.[8] This technique is essential for reaction monitoring (e.g., disappearance of reactant peaks and appearance of product peaks) and for qualitative confirmation of synthesized structures.[8][9] It can also be adapted for quantitative analysis, for example, in determining the concentration of MEA-triazine in aqueous solutions.[10]

Quantitative Data

The table below lists characteristic FTIR absorption bands for this compound compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / MoietyReference
3220 - 3290N-H StretchSecondary Amine (e.g., in hydrazinyl-triazines)[9][11]
1560 - 1580C=N StretchTriazine Ring[8][9]
1440 - 1515C=C StretchAromatic rings (substituents)[9][11]
~1460Aromatic StretchTriazine Ring[8]
~1300C-O StretchMethoxy substituents[8]
1203 - 1284Not specifiedDistinctive region for MEA-triazine quantification[10]
~818C-N StretchTriazine Ring[8]
~558C-H Out-of-plane BendTriazine Ring[8]
Experimental Protocol: FTIR Analysis (ATR Method)

This protocol describes the analysis of a solid triazine sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Materials:

    • Solid (crystalline or powder) this compound compound.

    • Spatula.

    • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

    • Lint-free wipes.

  • Procedure:

    • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone (B3395972) and allow it to dry completely.

    • Background Spectrum:

      • Ensure the ATR accessory is correctly positioned in the spectrometer.

      • Collect a background spectrum with nothing on the crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

    • Sample Application:

      • Place a small amount (a few milligrams) of the solid triazine sample onto the center of the ATR crystal using a clean spatula.

      • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Sample Spectrum Collection:

      • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

      • The standard scanning range is 4000-400 cm⁻¹.

    • Data Analysis:

      • The resulting spectrum will be in terms of absorbance or % transmittance versus wavenumber (cm⁻¹).

      • Identify the characteristic peaks and compare them to known values for the triazine ring and expected functional groups to confirm the structure.

    • Cleaning: After analysis, raise the press, remove the sample, and clean the crystal surface thoroughly as in Step 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most definitive method for the structural elucidation of this compound derivatives in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments.[9][11] Due to the symmetry of the this compound ring, the number of signals can be fewer than expected. The chemical shifts of protons and carbons are highly dependent on the substituents attached to the ring.[12] Challenges in NMR analysis can include poor solubility of some triazine compounds and spectral complexity due to the presence of rotamers or chemical exchange.[12] Specialized techniques like 2D NMR (COSY, HSQC) can be used to make unequivocal signal assignments.[12] Benchtop NMR is also emerging as a tool for reaction monitoring in industrial applications, such as tracking the reaction of triazine-based H₂S scavengers.[13]

Quantitative Data

This table provides typical ¹H and ¹³C NMR chemical shift ranges for various groups in this compound derivatives.

NucleusFunctional GroupChemical Shift (δ, ppm)SolventReference
¹HNH (Hydrazone)10.6 - 10.9DMSO-d₆[9]
¹HCH (Hydrazone)8.0 - 8.1DMSO-d₆[9]
¹HAromatic-H (Substituent)7.2 - 7.8DMSO-d₆[9][11]
¹HN-CH₂ (Piperidine/Morpholine)3.5 - 3.8DMSO-d₆[9]
¹HO-CH₂ (Morpholine)~3.6DMSO-d₆[9]
¹³CC (Triazine Ring)164 - 165DMSO-d₆[9]
¹³CC=N (Hydrazone)~140DMSO-d₆[9]
¹³CAromatic-C (Substituent)115 - 135DMSO-d₆[9][11]
¹³CN-CH₂ (Piperidine/Morpholine)43 - 44DMSO-d₆[9]
¹³CO-CH₂ (Morpholine)~66DMSO-d₆[9]
Experimental Protocol: ¹H NMR Analysis

This protocol details the standard procedure for obtaining a ¹H NMR spectrum.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Materials:

    • This compound sample (5-10 mg).

    • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).[12]

    • NMR tube (5 mm diameter).

    • Internal standard (e.g., Tetramethylsilane, TMS), often included in the solvent.

    • Pipettes and vials.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the triazine compound into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

      • Mix thoroughly (vortex or sonicate) until the sample is completely dissolved. Solubility can be an issue; warming or using solvents like DMSO-d₆ may be necessary.[12]

    • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

    • Spectrometer Setup:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

      • Shim the magnetic field to achieve high homogeneity and resolution. This is often an automated process.

    • Spectrum Acquisition:

      • Set the acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans). For a standard ¹H spectrum, a 90° pulse and 8-16 scans are typical.

      • Acquire the Free Induction Decay (FID) data.

    • Data Processing:

      • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

      • Phase the spectrum to ensure all peaks are in the positive absorption mode.

      • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak (0 ppm) to its known value.

      • Integrate the peaks to determine the relative ratios of different types of protons.

      • Analyze the splitting patterns (multiplicity) to deduce proton connectivity.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound compounds and to elucidate their structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are used for polar, less volatile compounds, providing the protonated molecule [M+H]⁺.[14] Electron Impact (EI) ionization is used for more volatile compounds and provides extensive fragmentation, which can be used as a structural fingerprint.[15] The fragmentation patterns of triazines are well-studied and often involve the loss of substituents from the ring or complex ring-contraction processes.[15][16] Coupling MS with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is a standard method for identifying and quantifying triazine herbicides in complex environmental or biological matrices.[17][18]

Quantitative Data

The following table summarizes common fragmentation patterns observed in the mass spectra of substituted 1,3,5-triazines.

Parent Compound ClassIonization MethodPrecursor IonKey Fragment Ions (m/z)Description of Neutral LossReference
5-substituted 1,3,5-triazin-2-onesEIM⁺M-1Loss of a hydrogen atom[15]
5-substituted 1,3,5-triazin-2-onesEIM⁺100Loss of the entire 5-substituent[15]
Triazine Herbicides (e.g., Atrazine)ESI[M+H]⁺[M+H - C₂H₄]⁺Loss of ethylene (B1197577) from ethylamino side chain[14]
Triazine Herbicides (e.g., Atrazine)ESI[M+H]⁺[M+H - C₃H₆]⁺Loss of propene from isopropylamino side chain[14]
Fused 1,2,4-triazino-[2,1-a]-1,2,4-triazinesEIM⁺M-42Loss of a ketone molecule (CH₂CO)[19]
Fused 1,2,4-triazino-[2,1-a]-1,2,4-triazinesEIM⁺M-44Loss of a thiocarbonyl group (C=S)[19]
Experimental Protocol: GC-MS Analysis of Triazine Herbicides

This protocol is based on methods for analyzing triazine pesticides in environmental samples.[17][18]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source and a suitable capillary column (e.g., DB-Wax or TG-5SilMS).[17][18]

  • Materials:

    • Sample containing triazine compounds (e.g., extracted from water or soil).

    • High-purity solvents (e.g., acetone, hexane) for dilution.

    • Internal standard (e.g., lindane).[17]

    • Helium carrier gas.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of the aqueous sample (1 L) to neutral.

    • Extract the sample three times with 100 mL of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Add an internal standard and adjust the final volume.

  • GC-MS Setup and Conditions:

    • Injector: 275 °C, Splitless mode (1 min).[18]

    • Oven Program: 60 °C hold for 5 min, then ramp at 8 °C/min to 300 °C, hold for 10 min.[18]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[18]

    • MS Transfer Line: 300 °C.[18]

    • MS Source: 225 °C, EI at 70 eV.[18]

    • Acquisition Mode: Scan mode (for unknown identification) or Selective Ion Monitoring (SIM) mode (for targeted quantification).[17]

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • The compounds will be separated on the GC column based on their boiling points and polarity.

    • The separated compounds will enter the MS, where they are ionized and fragmented.

    • Identify the compounds by comparing their retention times and mass spectra to those of analytical standards.

    • Quantify the analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Visualizations

General Workflow for Spectroscopic Analysis```dot

// Edges Synthesis -> Purification [color="#5F6368"]; Purification -> Dissolution [label="For Solution-State\nAnalysis", color="#5F6364"]; Purification -> FTIR [label="For Solid-State\nAnalysis", color="#5F6364"]; Dissolution -> UV [color="#5F6368"]; Dissolution -> NMR [color="#5F6368"]; Dissolution -> MS [label="via LC or ESI", color="#5F6364"]; Purification -> MS [label="via GC or Solids Probe", color="#5F6364"];

UV -> Quant [color="#EA4335"]; FTIR -> Structure [color="#FBBC05"]; NMR -> Structure [color="#FBBC05"]; MS -> Structure [color="#FBBC05"]; MS -> Quant [color="#EA4335"];

Structure -> Final [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Final Characterized\nCompound"]; Quant -> Final; }

Caption: Common fragmentation pathways for 1,3,5-triazines in MS.

References

Application Notes and Protocols for the Chromatographic Separation of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic separation of 1,3,5-triazine derivatives, a chemical class of significant interest due to their widespread use as herbicides and their potential as therapeutic agents. Given the structural similarity among many this compound compounds and their isomers, robust and efficient chromatographic methods are essential for their accurate identification, quantification, and purification.

While the chromatographic separation of the parent this compound from its 1,2,3- and 1,2,4-isomers is not extensively documented in readily available literature, a wealth of information exists for the separation of commercially and environmentally significant this compound derivatives, including their structural isomers. These compounds are frequently monitored in environmental samples and are also a focus in medicinal chemistry.[1][2]

This guide covers High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

High-Performance Liquid Chromatography (HPLC) for Triazine Separation

Reversed-phase HPLC is a widely used technique for the separation of this compound derivatives.[1][3] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of structurally similar isomers.

Data Presentation: HPLC Separation of Triazine Herbicides

The following table summarizes typical retention times for a selection of this compound herbicides obtained by HPLC.

CompoundRetention Time (minutes)Chromatographic Conditions
Simazine2.25Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile (B52724). Flow Rate: Not Specified. Detection: Not Specified.[4]
Atrazine2.50Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Propazine2.75Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Terbuthylazine2.85Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Ametryn2.95Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Prometryn3.15Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Terbutryn3.25Column: Accucore C18, 2.6 µm, 100 x 2.1 mm. Mobile Phase: Gradient of water and acetonitrile. Flow Rate: Not Specified. Detection: Not Specified.[4]
Experimental Protocol: HPLC Separation of Triazine Herbicides

This protocol is based on a fast HPLC method using a core-shell column for the separation of common triazine herbicides.[4]

Objective: To achieve a rapid separation of a mixture of triazine herbicides with good resolution.

Materials:

  • HPLC system with a UV detector

  • Accucore C18 column (2.6 µm, 100 x 2.1 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triazine standards (Simazine, Atrazine, Propazine, etc.)

Procedure:

  • Sample Preparation: Prepare a stock solution of 1000 µg/mL of each triazine standard in acetonitrile. Dilute this stock solution with water to the desired final concentration for analysis.[4]

  • Chromatographic Conditions:

    • Column: Accucore C18, 2.6 µm, 100 x 2.1 mm[4]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient can be optimized to achieve baseline separation. A typical starting point is a linear gradient from a lower to a higher percentage of acetonitrile over several minutes.

    • Flow Rate: To be optimized for the specific column and system, typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection: UV absorbance at a wavelength where most triazines exhibit strong absorbance, typically around 220-240 nm.

    • Injection Volume: 5-20 µL, depending on the concentration and sensitivity requirements.

  • Data Analysis: Identify and quantify the triazine derivatives based on their retention times compared to the standards.

Workflow for HPLC Analysis of Triazine Derivatives

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions (1000 µg/mL in ACN) Dilution Dilute with Water to Working Concentration Standard->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (Accucore C18 Column) Injection->Separation Detection UV Detection (220-240 nm) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Peak Identification and Quantification DataAcq->Analysis

Caption: Workflow for the HPLC analysis of this compound derivatives.

Ultra-High-Performance Liquid Chromatography (UHPLC) at Elevated Temperatures

UHPLC offers faster separations and higher resolution compared to conventional HPLC. Employing elevated temperatures can further enhance separation speed by reducing mobile phase viscosity and increasing analyte diffusion rates.[5][6] A porous graphitic carbon stationary phase is particularly stable at high temperatures.[5][7]

Data Presentation: UHPLC Separation of Triazine Herbicides

The following table presents retention time data for a rapid UHPLC separation of triazine herbicides and their degradation products at an elevated temperature.

CompoundRetention Time (minutes)
Desisopropyl Atrazine0.70
Desethyl Atrazine0.85
Simazine1.10
Atrazine1.30
Propazine1.45
Terbuthylazine1.60
Ametryn1.75
Prometryn1.85
Terbutryn2.00

Conditions are detailed in the protocol below.[5]

Experimental Protocol: High-Temperature UHPLC Separation

This protocol describes a method for the rapid separation of triazine herbicides using a porous graphitic carbon column at 160 °C.[5]

Objective: To achieve a separation of triazine herbicides and their degradation products in under 2.5 minutes.

Materials:

  • UHPLC system with a Photodiode Array (PDA) detector and a high-temperature column oven

  • Hypercarb™ column (3 µm, 1 x 100 mm) or equivalent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triazine standards

Procedure:

  • Sample Preparation:

    • Prepare individual stock solutions of 1000 mg/L for each triazine compound in acetonitrile. For compounds that are solids, accurately weigh 10 mg and dissolve in 10 mL of acetonitrile.[5][6]

    • Prepare a combined intermediate standard of 100 mg/L by mixing 1 mL of each stock solution and bringing the volume to 10 mL with the appropriate solvent.[7]

    • Further dilute the intermediate standard to create working calibration standards.

  • Chromatographic Conditions:

    • Column: Hypercarb™ 3.0 µm, 1 x 100 mm[5][6]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0.00 min: 25% B

      • 1.00 min: 30% B

      • 2.20 min: 90% B

      • 2.30 min: 25% B

      • 4.00 min: 25% B[5]

    • Flow Rate: 500 µL/min[5]

    • Column Temperature: 160 °C[5][6]

    • Detector: PDA at 238 nm[5]

    • Injection Volume: 2 µL[5]

  • Data Analysis: Identify and quantify the analytes based on their retention times and UV spectra compared to the standards.

Logical Relationship for High-Temperature UHPLC Method Development

UHPLC_Logic Goal Faster Separation of Triazines Temp Increase Column Temperature Goal->Temp Viscosity Reduced Mobile Phase Viscosity Temp->Viscosity Diffusion Increased Analyte Diffusion Temp->Diffusion Backpressure Lower Operating Backpressure Viscosity->Backpressure FlowRate Higher Optimal Flow Rate Diffusion->FlowRate Backpressure->FlowRate Result Faster Analysis Time FlowRate->Result

Caption: Rationale for using elevated temperatures in UHPLC for faster triazine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile triazine derivatives, offering high sensitivity and specificity.[5]

Data Presentation: GC-MS Separation of Triazine Herbicides

The following table provides the retention times for several triazine herbicides determined by GC-MS.

CompoundRetention Time (minutes)
Propazine10.5
Terbuthylazine11.2
Atrazine11.8
Prometryn12.5
Terbutryn13.2
Simazine13.8
Ametryn14.5
Simetryn15.1

Conditions are detailed in the protocol below.

Experimental Protocol: GC-MS Analysis of Triazine Herbicides in Environmental Samples

This protocol is adapted from methods for the determination of triazine herbicides in water and soil samples.[8]

Objective: To identify and quantify triazine herbicides in environmental matrices with high sensitivity and selectivity.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., DB-Wax or equivalent)

  • Helium (carrier gas)

  • Solvents for extraction (e.g., methylene (B1212753) chloride, methyl-t-butyl ether)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Triazine standards and an internal standard (e.g., lindane)

Procedure:

  • Sample Preparation (Water Sample):

    • Adjust the pH of a 1 L water sample to between 7.0 and 9.0.

    • Add and dissolve 50 g of NaCl.

    • Perform liquid-liquid extraction with methylene chloride.

    • Dry the methylene chloride extract and concentrate it to 1 mL, exchanging the solvent to methyl-t-butyl ether (MTBE).[8]

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for pre-concentration.

  • GC-MS Conditions:

    • Column: Capillary DB-Wax, 30 m x 0.32 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 min

      • Ramp: 10 °C/min to 220 °C, hold for 5 min

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each triazine derivative.

  • Data Analysis: Identify compounds by their retention times and the relative abundances of their characteristic ions. Quantify using an internal standard method.

Workflow for GC-MS Analysis of Triazines in Water

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample 1 L Water Sample pH_Adjust Adjust pH to 7-9 Sample->pH_Adjust Add_Salt Add 50g NaCl pH_Adjust->Add_Salt Extraction Liquid-Liquid Extraction (Methylene Chloride) Add_Salt->Extraction Concentrate Dry and Concentrate to 1 mL (Solvent Exchange to MTBE) Extraction->Concentrate Injection Inject 1 µL of Extract Concentrate->Injection Separation GC Separation (DB-Wax Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Identify by Retention Time and Mass Spectra DataAcq->Analysis Quantify Quantify using Internal Standard Analysis->Quantify

Caption: General workflow for the GC-MS analysis of triazines in a water sample.

References

Application Notes and Protocols for Industrial-Scale Synthesis of 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-triazine, also known as s-triazine, and its derivatives are a critical class of heterocyclic compounds with a wide range of industrial applications.[1] Due to their versatile chemical properties, they serve as foundational structures in the development of herbicides (e.g., atrazine, simazine), reactive dyes, polymer crosslinkers (like melamine (B1676169) resins), and pharmaceuticals.[1][2] The industrial-scale synthesis of 1,3,5-triazines requires robust, efficient, and scalable protocols that can be adapted for the production of various substituted derivatives.

This document provides detailed protocols and application notes for the two primary industrial-scale synthesis methods: the sequential nucleophilic substitution of cyanuric chloride and the cyclotrimerization of nitriles. Additionally, it explores modern, greener alternatives that offer improved efficiency and sustainability.

Key Industrial Synthesis Protocols

The selection of a synthesis route for industrial applications depends on factors such as the availability of starting materials, the desired substitution pattern on the triazine ring, and cost-effectiveness.

Sequential Nucleophilic Substitution of Cyanuric Chloride

This is the most versatile and widely used method for producing unsymmetrically and symmetrically substituted 1,3,5-triazines. The process relies on the stepwise replacement of the three chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by carefully managing the reaction temperature.[3][4]

General Principle:

  • First Substitution: Occurs at low temperatures, typically around 0-5 °C.

  • Second Substitution: Proceeds at room temperature.

  • Third Substitution: Requires elevated temperatures, often at the reflux point of a high-boiling solvent.[5]

Detailed Experimental Protocol (Example: Synthesis of a Disubstituted Triazine)

This protocol details the synthesis of a di-substituted this compound by reacting cyanuric chloride first with 2-chloroaniline (B154045) and then with morpholine (B109124).[5]

Step 1: Mono-substitution with 2-Chloroaniline

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0 °C.

  • Slowly add 2-chloroaniline (1 equivalent) to the stirred solution while maintaining the temperature at 0 °C.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

  • Continue stirring the mixture at 0 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Di-substitution with Morpholine

  • To the reaction mixture from Step 1, add morpholine (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the formation of the di-substituted product by TLC.

  • Upon completion, the product can be isolated through standard workup procedures, typically involving filtration to remove any precipitated salts, followed by solvent evaporation.

Further Substitution: To achieve a tri-substituted product, a third nucleophile is added, and the reaction mixture is heated, often under reflux, to replace the final chlorine atom.[5]

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is an atom-economical method for producing symmetrically substituted 1,3,5-triazines.[6] This method involves the [2+2+2] cycloaddition of three identical nitrile molecules. While direct, this reaction often requires harsh conditions, such as high temperatures and pressures.[6][7] However, the use of catalysts can facilitate the reaction under milder conditions.

Detailed Experimental Protocol (Example: Lewis Acid Catalyzed Trimerization)

This protocol describes a general approach for the synthesis of 2,4,6-triaryl-1,3,5-triazines from the corresponding benzonitriles.

  • In a high-pressure reaction vessel, combine the aryl nitrile (1 equivalent) with a Lewis acid catalyst (e.g., zinc chloride, iron(III) chloride) (0.1-1 mol%).[6][8]

  • If required, add a suitable high-boiling solvent. However, solvent-free conditions are often preferred for industrial applications.[7]

  • Seal the vessel and heat the mixture to a temperature ranging from 180 °C to 260 °C.[7] The optimal temperature will depend on the substrate and catalyst used.

  • Maintain the reaction at temperature for a period of 2 to 24 hours.[7]

  • After cooling, the crude product can be purified by recrystallization from an appropriate solvent.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method, solvent, and energy source. The following tables summarize quantitative data from various published protocols.

Table 1: Comparison of Conventional vs. Modern Synthesis Methods

MethodEnergy SourceSolventTemperature (°C)TimeYield (%)Reference
ConventionalHeating (Reflux)EthanolReflux5-6 hours69[3]
Microwave-AssistedMicrowave (50 W)DMF1502.5 minup to 88[3][5]
Ultrasound-AssistedUltrasonicationWater/EthanolRoom Temp - 405-35 min>75 - 96[3]

Table 2: Protocol for Iron-Catalyzed Synthesis of 2,4,6-Triaryl-1,3,5-Triazines

ComponentMolar Ratio/mol%Role
Aldehyde1 equivalentStarting Material
Ammonium Iodide (NH₄I)1 equivalentNitrogen Source
Iron(III) Chloride (FeCl₃)20 mol%Catalyst
Toluene-Solvent
Reaction Conditions
Temperature Ambient
Atmosphere Air
Yield 18-72%
Reference [6][8]

Modern and Greener Synthesis Approaches

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient protocols for this compound synthesis. These methods are often scalable for industrial applications.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3][9] Solvents with high dielectric constants, like DMF, are typically used to efficiently absorb microwave energy.[5]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation provides mechanical and thermal energy to the reaction, significantly accelerating the rate of synthesis.[3] A key advantage is the ability to conduct these reactions in greener solvents, including aqueous media, at lower temperatures.[3][10]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the industrial synthesis of substituted 1,3,5-triazines, focusing on the versatile cyanuric chloride route.

G cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Step 3: Tri-substitution cluster_3 Purification Start Start: Cyanuric Chloride + Nucleophile 1 Reaction1 Reaction at 0-5 °C (e.g., in THF with DIPEA) Start->Reaction1 Product1 Mono-substituted Triazine Intermediate Reaction1->Product1 Nucleophile2 Add Nucleophile 2 Product1->Nucleophile2 Reaction2 Reaction at Room Temp Nucleophile2->Reaction2 Product2 Di-substituted Triazine Intermediate Reaction2->Product2 Nucleophile3 Add Nucleophile 3 Product2->Nucleophile3 Reaction3 Reaction at Elevated Temp (e.g., Reflux) Nucleophile3->Reaction3 Product3 Final Tri-substituted This compound Reaction3->Product3 Purification Workup & Purification (Filtration, Recrystallization) Product3->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for the sequential synthesis of 1,3,5-triazines.

Conclusion

The industrial-scale synthesis of 1,3,5-triazines can be effectively achieved through several established protocols, primarily the sequential nucleophilic substitution of cyanuric chloride and the cyclotrimerization of nitriles. The choice of method is dictated by the desired substitution pattern and economic considerations. For producing complex, unsymmetrical triazines, the cyanuric chloride route offers unparalleled control and versatility. For symmetrical triazines, nitrile trimerization is a more direct, atom-economical alternative. The adoption of modern techniques such as microwave and ultrasound-assisted synthesis presents a significant opportunity to enhance efficiency, reduce environmental impact, and improve the overall sustainability of this compound production in industrial settings.

References

Troubleshooting & Optimization

"troubleshooting low yield in 1,3,5-triazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-triazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the synthesis of 1,3,5-triazines.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors. A primary consideration is the solubility of your starting materials in the chosen solvent; poor solubility will inherently limit the reaction rate. For syntheses starting from nitriles, their hydrolysis to amides or carboxylic acids under acidic or basic conditions is a common side reaction that consumes starting material.[1][2] Additionally, incomplete reactions due to insufficient reaction time or suboptimal temperature can be a major contributor. Finally, losses during product work-up and purification are a frequent cause of reduced overall yield.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common challenge, especially in the stepwise functionalization of cyanuric chloride. Precise temperature control is crucial for selective substitution. The first nucleophilic substitution is typically carried out at a low temperature (around 0 °C), the second at room temperature, and the third often requires heating.[3][4] Using a single solvent for all steps necessitates careful temperature management to prevent uncontrolled, multiple substitutions.[5] In nitrile trimerization reactions, the formation of unsymmetrical triazines or other cyclic compounds can occur if reaction conditions are not optimized.

Q3: My triazine synthesis is proceeding very slowly or appears to be incomplete. What can I do to drive the reaction to completion?

A3: Slow or incomplete reactions can often be addressed by modifying the reaction conditions. Increasing the temperature, where appropriate, can significantly increase the reaction rate. The choice of solvent also plays a critical role; polar aprotic solvents like DMF and DMSO can enhance reaction rates by dissolving reactants and stabilizing charged intermediates.[5][6] For reactions involving catalysts, such as metal-catalyzed nitrile trimerizations, catalyst deactivation could be the issue.[7][8] Ensuring the catalyst is active and used in the correct loading is essential. Microwave irradiation or sonochemistry can also be employed to significantly reduce reaction times from hours to minutes.[3][4]

Q4: I am attempting a nitrile trimerization to form the triazine ring, but the yield is poor. What factors should I investigate?

A4: Low yields in nitrile trimerization can be attributed to several factors. The reaction is often sensitive to the catalyst used, with Lewis acids (e.g., ZnCl₂) or strong Brønsted acids (e.g., trifluoromethanesulfonic acid) being common choices.[9][10] The reaction temperature is also critical; ionothermal synthesis using molten ZnCl₂ often requires high temperatures (around 400 °C).[9] The presence of water can lead to the hydrolysis of the nitrile starting materials, so ensuring anhydrous conditions is important.[1][7] The nature of the nitrile itself also plays a role, with electron-withdrawing or sterically hindered groups potentially impeding the trimerization process.

Q5: What are some "green" or more sustainable solvent options for this compound synthesis?

A5: To improve the sustainability of this compound synthesis, several greener solvent alternatives have been explored. Water has been successfully used as a solvent, particularly in conjunction with sonochemistry, which can lead to high yields in very short reaction times.[3][4] Ethanol is another more environmentally benign option compared to chlorinated solvents or polar aprotic solvents like DMF.[5] Solvent-free reactions are also possible and align with green chemistry principles, though they may not be suitable for all types of triazine syntheses and can sometimes lead to lower yields.[5]

Q6: My product is difficult to purify, leading to significant yield loss. What purification strategies are recommended?

A6: Purification of this compound derivatives can be challenging. A common initial step is to wash the crude solid with a suitable solvent to remove highly soluble impurities; diethyl ether has been used for this purpose.[11] For achieving high purity, recrystallization is a frequently recommended method. The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature.[11] If recrystallization is unsuccessful or leads to "oiling out," column chromatography is a more rigorous alternative for separating the desired product from impurities.[11]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Derivatives
MethodSolventReaction TimeTemperatureYield (%)Reference
Conventional HeatingEthanol5–6 hoursReflux69[5]
SonochemistryEthanol30–60 min40 °Cup to 96[3]
SonochemistryWater5 minRoom Temp.>75[3][4]
MicrowaveDMF2.5 min150 °C88[5][3]
Table 2: Effect of Solvent on Yield in Microwave-Assisted Synthesis
SolventReaction Time (min)Temperature (°C)Yield (%)Reference
DMF2.515087[5]
Water2.515010[5]
None (Solvent-Free)2.51508[5]

Experimental Protocols

Protocol 1: Stepwise Nucleophilic Substitution of Cyanuric Chloride

This protocol describes a general method for the synthesis of disubstituted 1,3,5-triazines starting from cyanuric chloride, followed by a final substitution under microwave conditions.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride in Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of the first nucleophile (e.g., 2-chloroaniline) while maintaining the temperature at 0 °C.[3]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture and continue stirring at 0 °C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Di-substitution

  • To the reaction mixture from Step 1, add one equivalent of the second nucleophile (e.g., morpholine).[3]

  • Allow the reaction to warm to room temperature and stir until the mono-substituted intermediate is consumed, as monitored by TLC.[3][4]

Step 3: Final Substitution (Microwave-Assisted)

  • Isolate the di-substituted intermediate.

  • In a microwave-safe vessel, combine the intermediate, the final nucleophile, a base (e.g., Na₂CO₃), a phase-transfer catalyst (e.g., TBAB), and a suitable solvent (e.g., DMF).[3]

  • Place the reaction mixture in a 50 W microwave reactor and irradiate at 150 °C for 2.5 minutes.[5][3]

  • After completion, cool the mixture, precipitate the product with water, filter, and purify as necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Pinner Synthesis of 2-hydroxyl-4,6-diaryl-s-triazines

The Pinner synthesis provides a route to 2-hydroxyl-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene (B1210022).[12]

Caution: Phosgene is a highly toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Combine the aryl amidine with a suitable solvent in a reaction vessel.

  • Carefully introduce phosgene into the reaction mixture.

  • Monitor the reaction until completion.

  • Isolate and purify the resulting 2-hydroxyl-4,6-diaryl-s-triazine.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Check Reactant Solubility start->check_solubility check_side_reactions Investigate Side Reactions check_solubility->check_side_reactions Good change_solvent Change Solvent or Increase Temperature check_solubility->change_solvent Poor check_conditions Review Reaction Conditions check_side_reactions->check_conditions No check_hydrolysis Test for Nitrile Hydrolysis check_side_reactions->check_hydrolysis Yes check_purification Evaluate Purification Process check_conditions->check_purification Optimal optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time Suboptimal optimize_purification Optimize Work-up and Purification Method check_purification->optimize_purification Losses Observed end Yield Improved check_purification->end No Significant Losses change_solvent->end check_hydrolysis->end optimize_temp_time->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Triazine_Synthesis_Pathways cluster_0 From Cyanuric Chloride cluster_1 From Nitriles cluster_2 Pinner Synthesis cyanuric_chloride Cyanuric Chloride mono_sub Mono-substituted Triazine cyanuric_chloride->mono_sub + Nucleophile 1 (0 °C) di_sub Di-substituted Triazine mono_sub->di_sub + Nucleophile 2 (Room Temp) tri_sub Tri-substituted Triazine di_sub->tri_sub + Nucleophile 3 (Heat) nitriles Nitriles (R-C≡N) trimerization Cyclotrimerization nitriles->trimerization Catalyst (e.g., Lewis Acid) Heat triazine This compound trimerization->triazine amidine Aryl Amidine pinner_product 2-hydroxyl-4,6-diaryl -s-triazine amidine->pinner_product phosgene Phosgene phosgene->pinner_product

Caption: Common synthetic pathways to this compound derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3,5-Triazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1,3,5-triazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing the 1,3,5-triazine core?

The two most common strategies for modifying the this compound ring are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. SNAr is often employed with halogenated triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by nucleophiles. Palladium-catalyzed reactions, like Suzuki-Miyaura and Buchwald-Hartwig couplings, are used to form carbon-carbon and carbon-nitrogen bonds, respectively.

Q2: How can I achieve selective mono-, di-, or tri-substitution on a tri-substituted this compound like cyanuric chloride?

Selective substitution is primarily controlled by temperature. The reactivity of the leaving groups (e.g., chlorine atoms) on the triazine ring decreases with each successive substitution. This is because the introduction of electron-donating nucleophiles increases the electron density of the ring, deactivating it towards further nucleophilic attack.[1] Therefore, a stepwise increase in temperature is necessary for each subsequent substitution.[1][2]

  • First substitution: Typically carried out at low temperatures, around 0 °C.[1][2]

  • Second substitution: Usually proceeds at room temperature.[2]

  • Third substitution: Often requires heating or reflux conditions to go to completion.[2][3]

Q3: What is the general reactivity order for different nucleophiles in SNAr reactions with 2,4,6-trichloro-1,3,5-triazine (TCT)?

The reactivity of nucleophiles is a critical factor in planning sequential substitutions. Experimental studies have established a general preferential order of incorporation at 0°C with a base like N,N-diisopropylethylamine (DIEA) as: Alcohols > Thiols > Amines .[1][4][5] This means that to synthesize a triazine with both an oxygen and a nitrogen nucleophile, it is advisable to introduce the oxygen-containing group first.[1]

Q4: My Palladium-Catalyzed Cross-Coupling reaction is not working. What are some common causes?

Failure of palladium-catalyzed reactions can stem from several factors:

  • Catalyst Inhibition: Certain functional groups can poison the palladium catalyst.[6] Ensure reagents and solvents are pure and dry. Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit the catalyst.[6]

  • Inappropriate Ligand or Base: The choice of ligand and base is highly substrate-dependent. For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands may be required.[6] Strong bases like sodium tert-butoxide (NaOtBu) are common but can degrade sensitive substrates, in which case weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are a better choice.[6]

  • Poor Solubility: The insolubility of reactants, especially inorganic bases, in the reaction solvent is a frequent cause of low yield or reaction failure.[6]

Troubleshooting Guides

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Low or no product formation in SNAr Weak Nucleophile: The nucleophile may not be reactive enough under the current conditions.Increase the reaction temperature, use a stronger base, or extend the reaction time.[1]
Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent.[3]Select a solvent in which all reactants are soluble at the reaction temperature. For SNAr on cyanuric chloride, polar aprotic solvents are often preferred.[3]
Low yield in Palladium-Catalyzed Cross-Coupling Catalyst Decomposition or Poisoning: Impurities in reagents or solvents can deactivate the catalyst.Use pure, dry, and degassed solvents and reagents. Avoid solvents known to inhibit palladium catalysts.[6]
Sub-optimal Base/Ligand Combination: The chosen base and ligand may not be suitable for the specific substrates.Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and phosphine ligands (e.g., XPhos, Xantphos) to find the optimal combination.[6][7]
Formation of Byproducts
Symptom Potential Cause Suggested Solution
Mixture of over-substituted products in SNAr Poor Temperature Control: The reaction temperature may be too high, leading to multiple substitutions.Maintain strict temperature control for each substitution step. For the first substitution, keep the temperature low (0-5 °C).[1] Add the nucleophile dropwise to prevent localized heating.[1]
Formation of cyanuric acid Hydrolysis of TCT: 2,4,6-trichloro-1,3,5-triazine is sensitive to moisture and can hydrolyze, especially with heating.[1]Ensure all solvents and reagents are anhydrous.
Side products in Buchwald-Hartwig amination Base-induced substrate decomposition: Strong bases can degrade substrates with sensitive functional groups.[6]Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[6]

Experimental Protocols

General Protocol for Stepwise Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-Trichloro-1,3,5-Triazine (TCT)
  • Mono-substitution:

    • Dissolve TCT (1 equivalent) in a suitable solvent (e.g., Dichloromethane - DCM) and cool to 0 °C in an ice-water bath.[4][5]

    • In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., DIEA, 1 equivalent) in the same solvent.[4][5]

    • Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C.[1][4][5]

    • Monitor the reaction by TLC. Once the starting material is consumed, proceed with aqueous workup to remove salts.[4][5]

  • Di-substitution:

    • To the solution containing the mono-substituted triazine (1 equivalent), add the second nucleophile (1 equivalent) and a base (1 equivalent).[4][5]

    • Allow the reaction to stir at room temperature.[2][4][5]

    • Monitor the reaction by TLC and perform an aqueous workup upon completion.[4][5]

  • Tri-substitution:

    • To the di-substituted triazine, add the third nucleophile.

    • Heat the reaction mixture, often to the reflux temperature of the solvent, until the reaction is complete as monitored by TLC.[2][3]

    • After cooling, perform a standard workup and purify the product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried flask, combine the chloro-triazine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[8]

  • Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).[8]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).[6]

  • Inert Atmosphere: Cap the vial and purge with an inert gas (Argon or Nitrogen).[6]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.), the amine (1.1-1.5 equiv.), and the degassed solvent.[6]

  • Reaction and Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC, GC-MS, or LC-MS.[6]

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water/brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.[6]

Visualizations

experimental_workflow start Start: Select This compound Substrate decision Choose Functionalization Method start->decision snar Nucleophilic Aromatic Substitution (SNAr) decision->snar Halogenated Triazine pd_coupling Palladium-Catalyzed Cross-Coupling decision->pd_coupling C-C or C-N Bond Formation snar_conditions Optimize: - Temperature - Nucleophile - Solvent snar->snar_conditions pd_conditions Optimize: - Catalyst/Ligand - Base - Solvent pd_coupling->pd_conditions analysis Reaction Monitoring (TLC, LC-MS) snar_conditions->analysis pd_conditions->analysis workup Workup & Purification analysis->workup product Final Product workup->product

Caption: A general experimental workflow for the functionalization of 1,3,5-triazines.

troubleshooting_logic start Reaction Issue low_yield Low Yield / No Reaction start->low_yield byproducts Byproduct Formation start->byproducts reagents Check Reagent Purity & Solubility low_yield->reagents Yes temp_control Improve Temperature Control byproducts->temp_control Over-substitution? anhydrous Ensure Anhydrous Conditions byproducts->anhydrous Hydrolysis? weaker_base Use Weaker Base byproducts->weaker_base Degradation? temp Adjust Temperature reagents->temp If SNAr catalyst Screen Catalyst/ Ligand/Base reagents->catalyst If Pd-Coupling

Caption: A decision tree for troubleshooting common issues in this compound functionalization.

References

"strategies to avoid side reactions in 1,3,5-triazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3,5-triazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3,5-triazines?

A1: The most prevalent methods for synthesizing the 1,3,5-triazine core include:

  • Cyclotrimerization of nitriles: This method involves the cyclization of three nitrile molecules and is often catalyzed by acids, bases, or metal catalysts. It is a common route for producing symmetrically substituted triazines.

  • From cyanuric chloride: Cyanuric chloride is a versatile and widely used precursor for creating a variety of substituted 1,3,5-triazines through sequential nucleophilic substitution of its chlorine atoms.[1][2]

  • From amidines and guanidines: Amidines and guanidines can be reacted with various reagents, such as phosgene (B1210022) in the Pinner synthesis or through multicomponent reactions, to form the triazine ring.[3][4][5]

Q2: I am observing a significant amount of hydrolysis of my triazine product. How can I prevent this?

A2: Hydrolysis of the this compound ring or its substituents (especially chloro-substituents on cyanuric chloride derivatives) is a common side reaction, particularly in the presence of water and at non-neutral pH.[6] To minimize hydrolysis:

  • Work under anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the pH: The rate of hydrolysis is often pH-dependent. For reactions involving cyanuric chloride, maintaining a slightly acidic to neutral pH can help to minimize the hydrolysis of the chloro groups.

  • Temperature control: For substitutions on cyanuric chloride, lower temperatures (0-5 °C for the first substitution) can help to reduce the rate of hydrolysis.[7]

Q3: My reaction is producing a mixture of mono-, di-, and tri-substituted triazines when using cyanuric chloride. How can I improve the selectivity?

A3: Achieving selective substitution on cyanuric chloride relies on the decreasing reactivity of the chlorine atoms with each successive substitution and careful control of reaction conditions.[8]

  • Temperature Control: This is the most critical factor. The first substitution is typically carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[7][9]

  • Stoichiometry: Carefully controlling the stoichiometry of the nucleophile is crucial. For monosubstitution, using one equivalent of the nucleophile is recommended.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reactivity and selectivity. A non-nucleophilic base is often preferred to avoid competing reactions.

Q4: How can I synthesize an unsymmetrically substituted this compound with high purity?

A4: The synthesis of unsymmetrical 1,3,5-triazines can be challenging due to the potential for forming symmetrically substituted byproducts.[3] Strategies to achieve high selectivity include:

  • Stepwise substitution on cyanuric chloride: This is the most common method, where different nucleophiles are introduced sequentially by carefully controlling the reaction temperature at each step.[8]

  • Three-component reactions: Some methods allow for the one-pot synthesis of unsymmetrical triazines from readily available starting materials like imidates, guanidines, and amides or aldehydes.[3][10]

  • Purification: If a mixture of symmetrical and unsymmetrical products is formed, purification by column chromatography or recrystallization is often necessary to isolate the desired unsymmetrical product.

Troubleshooting Guides

Problem 1: Low Yield in Nitrile Cyclotrimerization
Symptom Possible Cause Suggested Solution
Low conversion of starting nitrile.Inefficient catalyst or harsh reaction conditions leading to decomposition.Screen different Lewis acid or base catalysts. Consider using milder reaction conditions, such as microwave irradiation, which can sometimes improve yields and reduce reaction times.
Formation of linear oligomers or dimers instead of the cyclic trimer.Suboptimal reaction temperature or catalyst.Optimize the reaction temperature. Certain catalysts may favor the formation of the desired cyclic product.
Reaction stalls before completion.Catalyst deactivation or insolubility of intermediates.Ensure the catalyst is stable under the reaction conditions. Choose a solvent in which all reactants and intermediates are soluble.
Problem 2: Side Product Formation in Reactions with Cyanuric Chloride
Symptom Possible Cause Suggested Solution
Formation of hydroxytriazines (e.g., cyanuric acid).Hydrolysis of the chloro-substituents.[6]Work under strictly anhydrous conditions. Control the pH of the reaction mixture, keeping it neutral or slightly acidic. Perform the reaction at the lowest possible temperature for the desired substitution.
Formation of melamine (B1676169) or its derivatives as byproducts.Reaction with ammonia (B1221849) or primary/secondary amines present as impurities or intentionally added for subsequent steps.Ensure the purity of reagents and solvents. When performing sequential substitutions with different amines, ensure the first reaction goes to completion before adding the next amine.
Incomplete substitution, resulting in a mixture of chlorinated intermediates.Insufficiently reactive nucleophile, suboptimal temperature, or short reaction time.For the third substitution, higher temperatures (reflux) are often required.[2] If the nucleophile is weak, consider using a more reactive derivative or a stronger base to facilitate the reaction. Increase the reaction time and monitor by TLC until the starting material is consumed.
Problem 3: Formation of Pyrimidine (B1678525) Byproducts
Symptom Possible Cause Suggested Solution
Presence of a six-membered ring with two nitrogen atoms instead of three in the final product.In some reactions involving amidines, a [4+2] cycloaddition can occur, leading to the formation of a pyrimidine ring instead of a triazine. This is more common with certain substrates and reaction conditions.Carefully select the starting materials and reaction conditions. The mechanism leading to pyrimidine formation can sometimes be suppressed by altering the catalyst or solvent. In some cases, pyrimidine formation is a competing and unavoidable side reaction, requiring purification to isolate the desired triazine.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of reaction conditions on the yield of this compound synthesis.

Table 1: Effect of Catalyst on Nitrile Cyclotrimerization

NitrileCatalystTemperature (°C)Time (h)Yield (%)
BenzonitrileTriflic acid80285
BenzonitrileYttrium saltsMilder conditionsShorter timeModerate
AcetonitrileSodium HydrideMild conditions-Satisfactory

Note: This table is a compilation of representative data and specific yields will vary based on the full experimental details.

Table 2: Effect of Reaction Conditions on Substitution of Cyanuric Chloride

Substitution StepNucleophileTemperature (°C)BaseSolventTypical Yield (%)
FirstAmine0 - 5K₂CO₃Acetone (B3395972)>90
SecondAmineRoom TempK₂CO₃THF80-90
ThirdAmineRefluxK₂CO₃Dioxane70-85

Note: Yields are highly dependent on the specific nucleophile used.[9]

Experimental Protocols

Protocol 1: Stepwise Synthesis of an Unsymmetrically Substituted this compound from Cyanuric Chloride

This protocol describes a general procedure for the sequential substitution of cyanuric chloride with two different amines.

Materials:

  • Cyanuric chloride

  • Amine 1

  • Amine 2

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Dioxane (anhydrous)

Procedure:

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

    • In a separate flask, dissolve Amine 1 (1 equivalent) in anhydrous acetone.

    • Slowly add the solution of Amine 1 to the cyanuric chloride solution while vigorously stirring.

    • Add K₂CO₃ (1 equivalent) portion-wise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, filter the mixture to remove the potassium salts and evaporate the solvent under reduced pressure to obtain the monosubstituted product.

  • Second Substitution (Disubstitution):

    • Dissolve the monosubstituted product from the previous step in anhydrous THF at room temperature.

    • Add Amine 2 (1 equivalent) to the solution, followed by the portion-wise addition of K₂CO₃ (1 equivalent).

    • Stir the reaction at room temperature and monitor its progress by TLC. This step may take several hours to overnight.

    • Upon completion, work up the reaction as described in the first step to isolate the disubstituted product.

  • Third Substitution (Trisubstitution):

    • Dissolve the disubstituted product in anhydrous dioxane.

    • Add an excess of Amine 2 (or a third amine) and K₂CO₃.

    • Reflux the reaction mixture and monitor by TLC. This step often requires prolonged heating.

    • After completion, cool the reaction mixture, filter the salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure trisubstituted triazine.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis of Unsymmetrical 1,3,5-Triazines from Cyanuric Chloride

G CC Cyanuric Chloride MS Mono-substituted Triazine CC->MS Step 1 DS Di-substituted Triazine MS->DS Step 2 TS Tri-substituted Triazine DS->TS Step 3 Nuc1 Nucleophile 1 (0-5 °C) Nuc1->MS Nuc2 Nucleophile 2 (Room Temp) Nuc2->DS Nuc3 Nucleophile 3 (Elevated Temp) Nuc3->TS G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckStoichiometry Verify Stoichiometry of Reactants Start->CheckStoichiometry SideReactions Identify Side Products (e.g., by NMR, MS) Start->SideReactions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp ChangeSolvent Change Solvent CheckConditions->ChangeSolvent AdjustStoichiometry Adjust Stoichiometry CheckStoichiometry->AdjustStoichiometry AddressSideReaction Implement Strategy to Avoid Specific Side Reaction SideReactions->AddressSideReaction

References

Technical Support Center: Purification of Crude 1,3,5-Triazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude 1,3,5-triazine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification steps for crude this compound products?

A1: A common and straightforward initial step is to wash the crude solid with a suitable solvent to remove highly soluble impurities. Diethyl ether has been noted for washing similar triazine derivatives.[1] The choice of solvent depends on the differential solubility of the desired compound and the impurities. For more complex mixtures, a multi-step approach involving initial extraction or flash chromatography followed by recrystallization may be necessary to achieve high purity.

Q2: Which purification method is generally recommended for achieving high-purity this compound derivatives?

A2: Recrystallization is a frequently cited and effective method for obtaining high-purity crystalline this compound compounds.[1] However, its success is highly dependent on finding a suitable solvent or solvent system. If recrystallization fails to yield the desired purity, column chromatography is a more rigorous alternative.[1] For particularly challenging separations, semi-preparative HPLC can be employed, which has been shown to increase purity from approximately 31% to over 98% for certain triazine derivatives.[2]

Q3: What are common impurities in crude this compound products?

A3: Impurities often include unreacted starting materials, such as cyanuric chloride, and byproducts from side reactions. In the stepwise nucleophilic substitution of cyanuric chloride, it is common to have a mixture of mono-, di-, and tri-substituted products, especially if the reaction conditions are not carefully controlled. Other potential impurities can include hydrolyzed forms of the triazine ring or products from reactions with solvent molecules.

Q4: How can I assess the purity of my this compound product?

A4: A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.[3] High-Performance Liquid Chromatography (HPLC), particularly with a Diode-Array Detector (DAD), is a powerful tool for quantitative analysis of purity.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities, while Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying characteristic functional groups.[3]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" can occur for several reasons:

  • The boiling point of the solvent is higher than the melting point of your compound. In this case, you should choose a solvent with a lower boiling point.

  • The solution is supersaturated or cooled too quickly. Try adding a small amount of hot solvent to dissolve the oil and then allow the solution to cool more slowly.[4]

  • Impurities are inhibiting crystallization. A preliminary purification step, like a quick filtration through a silica (B1680970) plug, might be necessary before attempting recrystallization.[4]

Q: I have a very low recovery of my product after recrystallization. How can I improve the yield?

A: Low recovery is often due to the high solubility of the compound in the cold solvent or using an excessive amount of solvent.

  • Minimize the amount of solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[4]

  • Use a co-solvent system: If the compound is too soluble even in the cold solvent, you can add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution to induce precipitation.[1]

  • Maximize precipitation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[1]

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: If colored impurities persist, it's likely they have similar solubility to your product or are adsorbed onto the crystal surface.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[1]

  • Perform a second recrystallization: Sometimes, a single recrystallization is not enough to remove all impurities.

G cluster_recrystallization Recrystallization Troubleshooting cluster_oiling_out cluster_low_yield cluster_colored_product cluster_no_crystals start Problem with Recrystallization oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield colored_product Colored Impurities Remain start->colored_product no_crystals Product Fails to Crystallize start->no_crystals oiling_out_sol1 Try a different solvent or solvent mixture oiling_out->oiling_out_sol1 Possible Cause: Inappropriate solvent or supersaturation oiling_out_sol2 Use a larger volume of solvent oiling_out->oiling_out_sol2 oiling_out_sol3 Ensure slow cooling oiling_out->oiling_out_sol3 low_yield_sol1 Partially evaporate solvent low_yield->low_yield_sol1 Possible Cause: Compound too soluble or too much solvent used low_yield_sol2 Add a co-solvent (anti-solvent) low_yield->low_yield_sol2 low_yield_sol3 Cool in an ice bath low_yield->low_yield_sol3 colored_product_sol1 Add activated charcoal to hot solution colored_product->colored_product_sol1 Possible Cause: Impurity has similar solubility or adsorbs to crystals colored_product_sol2 Perform a second recrystallization colored_product->colored_product_sol2 no_crystals_sol1 Scratch inside of flask with a glass rod no_crystals->no_crystals_sol1 Possible Cause: Amorphous compound or residual solvent no_crystals_sol2 Add a seed crystal no_crystals->no_crystals_sol2 no_crystals_sol3 Ensure product is thoroughly dried no_crystals->no_crystals_sol3

Caption: Troubleshooting Decision Tree for Recrystallization.

Column Chromatography Issues

Q: I am getting poor separation of my compounds on a silica gel column. What can I do?

A: Poor separation is often related to the choice of the mobile phase.

  • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that gives good separation of your target compound from impurities.

  • Adjust the polarity: If your compound is not moving down the column (low Rf on TLC), increase the polarity of the eluent. If it is moving too quickly (high Rf on TLC), decrease the polarity.

  • For basic compounds: If you are purifying a basic triazine derivative that is streaking on the silica gel, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent to neutralize the acidic sites on the silica.[4]

  • Consider an alternative stationary phase: For very polar or basic compounds, you might get better results with neutral or basic alumina, or by using reversed-phase chromatography.[4]

Q: My compound is not eluting from the column, even with a highly polar solvent system. What is the problem?

A: This could be due to irreversible adsorption or decomposition on the stationary phase.

  • Test for stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for some time before eluting to see if it decomposes on the silica.[5]

  • Switch the stationary phase: If your compound is unstable on silica, try a less acidic stationary phase like neutral alumina.[5]

G cluster_column_chromatography Column Chromatography Troubleshooting cluster_poor_separation cluster_no_elution cluster_low_yield start Problem with Column Chromatography poor_separation Poor Separation or Overlapping Peaks start->poor_separation no_elution Compound Not Eluting start->no_elution low_yield Low Yield start->low_yield poor_separation_sol1 Optimize solvent system using TLC poor_separation->poor_separation_sol1 Possible Cause: Inappropriate solvent system poor_separation_sol2 Adjust eluent polarity poor_separation->poor_separation_sol2 poor_separation_sol3 Add a modifier (e.g., triethylamine for basic compounds) poor_separation->poor_separation_sol3 poor_separation_sol4 Use an alternative stationary phase (e.g., alumina) poor_separation->poor_separation_sol4 no_elution_sol1 Drastically increase eluent polarity (gradient elution) no_elution->no_elution_sol1 Possible Cause: Compound too polar or decomposing on column no_elution_sol2 Test for compound stability on silica no_elution->no_elution_sol2 no_elution_sol3 Switch to a different stationary phase no_elution->no_elution_sol3 low_yield_sol1 Check for irreversible adsorption low_yield->low_yield_sol1 Possible Cause: Compound degradation or poor column technique low_yield_sol2 Ensure proper column packing to avoid channeling low_yield->low_yield_sol2 low_yield_sol3 Reduce sample load to prevent overloading low_yield->low_yield_sol3

Caption: Troubleshooting Decision Tree for Column Chromatography.

Quantitative Data on Purification of this compound Derivatives

The following table summarizes the improvement in purity of two different this compound derivatives using semi-preparative Liquid Chromatography (LC).

Product IDCrude Product Purity (HPLC-DAD)Purification MethodPurified Product Purity (HPLC-DAD)
Product 1 (Tyrosine-substituted triazine)31.32%[2]Semi-preparative LC98.24%[2]
Product 2 (Glutamine-substituted triazine)56.31%[2]Semi-preparative LC98.01%[2]

Experimental Protocols

Detailed Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of a crude this compound product.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should show low solubility.

    • Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound product into an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).[1]

  • Crystallization:

    • Allow the filtered solution to cool slowly to room temperature. To encourage slow cooling, you can cover the flask with a watch glass and insulate it with a beaker of warm water.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Detailed Column Chromatography Protocol

This protocol outlines a general procedure for purifying this compound derivatives using silica gel column chromatography.

  • Preparation of the Column:

    • Select a column of an appropriate size for the amount of crude material to be purified.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Experimental Workflow Visualization

G cluster_workflow General Purification and Purity Assessment Workflow crude_product Crude this compound Product purification_method Purification Method crude_product->purification_method recrystallization Recrystallization purification_method->recrystallization Solid Product column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture purified_product Purified Product recrystallization->purified_product column_chromatography->purified_product purity_assessment Purity Assessment purified_product->purity_assessment hplc HPLC purity_assessment->hplc nmr NMR purity_assessment->nmr ftir FTIR purity_assessment->ftir pure_product Pure Product (>95%) purity_assessment->pure_product Purity Confirmed further_purification Further Purification Needed purity_assessment->further_purification Impurities Detected further_purification->purification_method

Caption: General Purification and Purity Assessment Workflow.

References

Technical Support Center: Synthesis of Multi-Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of multi-substituted 1,3,5-triazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of multi-substituted 1,3,5-triazines, particularly when using cyanuric chloride as a starting material.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Poor Solubility of Reactants: Starting materials may not be fully dissolved in the chosen solvent, hindering the reaction.[1]- Ensure all reactants are soluble at the reaction temperature.[1]- Consider using a co-solvent to improve solubility.
Suboptimal Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. For nucleophilic substitutions on cyanuric chloride, polar aprotic solvents like DMF and DMSO are often effective as they can dissolve reactants and stabilize charged intermediates.[1]- If using a non-polar solvent, consider switching to a polar aprotic solvent.- Refer to literature for solvent systems optimized for your specific nucleophiles.
Inadequate Reaction Temperature: The substitution of each chlorine on the triazine ring requires progressively higher temperatures.[2][3]- For mono-substitution, maintain the temperature at 0-5°C.[2]- For di-substitution, allow the reaction to proceed at room temperature.[2]- For tri-substitution, heating or reflux is often necessary.[2]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using Thin-Layer Chromatography (TLC).- If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.- Ensure precise temperature control, especially during the addition of nucleophiles.[4]- Use an appropriate base to scavenge HCl produced during the reaction, which can prevent side reactions.
Formation of Multiple Products (e.g., di- and tri-substituted byproducts when mono-substitution is desired) Lack of Temperature Control: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. Adding the nucleophile at too high a temperature can lead to multiple substitutions.[2][5]- Strictly maintain the reaction temperature at 0-5°C for mono-substitution by using an ice bath.[4][5]- Add the nucleophile solution dropwise to the cyanuric chloride solution to better control the exothermic reaction.[5]
Incorrect Stoichiometry: Using an excess of the nucleophile can favor the formation of di- and tri-substituted products.- Use a 1:1 molar ratio of cyanuric chloride to the first nucleophile for mono-substitution.
Difficulty in Product Purification Similar Polarity of Products and Byproducts: The desired product and any over-substituted byproducts may have very similar polarities, making chromatographic separation challenging.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent to selectively crystallize the desired product.
Presence of Unreacted Starting Materials: Unreacted cyanuric chloride or nucleophiles can co-elute with the product.- Ensure the reaction has gone to completion by TLC monitoring.- Use an appropriate work-up procedure to remove unreacted starting materials. For example, washing with a dilute acid or base solution can remove basic or acidic starting materials, respectively.
Reaction Fails to Proceed Inactivated Starting Material: Cyanuric chloride is sensitive to moisture and can be hydrolyzed.- Use freshly opened or properly stored cyanuric chloride.- Ensure all glassware and solvents are dry.
Weak Nucleophile: The nucleophile may not be strong enough to displace the chloride under the given reaction conditions.- Consider using a stronger base to deprotonate the nucleophile and increase its reactivity.- For the third substitution, which is often the most difficult, higher temperatures or even microwave irradiation may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of multi-substituted 1,3,5-triazines from cyanuric chloride?

The synthesis relies on the sequential nucleophilic aromatic substitution of the three chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise addition of different nucleophiles by carefully managing the reaction temperature.[7][8]

Q2: How can I selectively achieve mono-, di-, or tri-substitution on the triazine ring?

Selective substitution is primarily controlled by temperature:

  • Mono-substitution: The first substitution is typically carried out at 0-5°C.[2]

  • Di-substitution: The second substitution is often performed at room temperature.[2]

  • Tri-substitution: The final substitution usually requires elevated temperatures, often at the reflux of the solvent.[2]

Q3: What is the typical order of reactivity for different nucleophiles with cyanuric chloride?

The order of nucleophile addition is crucial for synthesizing unsymmetrical triazines. While it can be influenced by specific reaction conditions, a general order of reactivity is often observed. For instance, in some systems, the preferential order of incorporation is alcohols > thiols > amines.[7] It is often recommended to introduce O-type nucleophiles before N-type nucleophiles.[4]

Q4: My reaction is very slow. How can I speed it up?

Several methods can be employed to accelerate slow reactions:

  • Increase the temperature: As mentioned, higher temperatures are needed for subsequent substitutions.

  • Use a catalyst: Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can accelerate nucleophilic substitution.[6]

  • Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6][9]

Q5: What are some "green" or more environmentally friendly approaches to triazine synthesis?

To improve the sustainability of triazine synthesis, consider the following:

  • Solvent selection: Using water or simple alcohols like ethanol (B145695) is more environmentally benign than chlorinated solvents.[1]

  • Solvent-free conditions: In some cases, reactions can be performed without a solvent, especially with microwave irradiation.[9] However, this may not be suitable for all reactions and can sometimes lead to lower yields.[1]

  • Sonochemistry: Ultrasound-assisted synthesis in water has been shown to be efficient, leading to high yields in very short reaction times.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for a Model Triazine Derivative

MethodSolventCatalystReaction TimeYield (%)Reference
Conventional HeatingDioxaneNone6 hours75[2]
Microwave IrradiationDMFTBAB2.5 minutes87[6]
Ultrasound-AssistedWaterNone5 minutes>75[10]
Ullmann-type (Cu(I) catalyzed)DMFResin-supported Cu(I)30 minutes95[11]

Table 2: Effect of Solvent on Reaction Yield in a Nucleophilic Substitution Reaction

SolventYield (%)Reference
DMF87[6]
Acetonitrile65[6]
Water10[6]
No Solvent8[6]

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Tri-substituted 1,3,5-Triazine

This protocol describes a general procedure for the sequential substitution of cyanuric chloride with three different amine nucleophiles.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., THF or acetone) in a round-bottom flask equipped with a magnetic stirrer.[4][5]

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate flask, dissolve the first amine nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate, 1 equivalent) in the same solvent.[4][5]

  • Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution, maintaining the temperature at 0°C.[4]

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.[4]

  • Upon completion, the reaction mixture containing the mono-substituted dichlorotriazine can be used directly in the next step or worked up by filtration and solvent evaporation.

Step 2: Di-substitution

  • To the solution from Step 1, add the second amine nucleophile (1 equivalent) and an equivalent of base.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the mono-substituted intermediate.[12]

  • The resulting di-substituted monochlorotriazine can be isolated or used directly.

Step 3: Tri-substitution

  • To the di-substituted product from Step 2, add the third amine nucleophile (1-1.5 equivalents) and a corresponding amount of base.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.[12]

  • After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired tri-substituted this compound.

Visualizations

experimental_workflow cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Step 3: Tri-substitution cluster_3 Purification start Cyanuric Chloride in Solvent nuc1 Add Nucleophile 1 + Base start->nuc1 react1 Stir at 0-5°C nuc1->react1 nuc2 Add Nucleophile 2 + Base react1->nuc2 Mono-substituted intermediate react2 Stir at Room Temperature nuc2->react2 nuc3 Add Nucleophile 3 + Base react2->nuc3 Di-substituted intermediate react3 Heat/Reflux nuc3->react3 purify Work-up & Purification react3->purify product Final Tri-substituted Triazine purify->product

Caption: General workflow for the stepwise synthesis of a tri-substituted this compound.

troubleshooting_low_yield cluster_check Initial Checks cluster_action Corrective Actions start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility check_temp Is the temperature appropriate for the desired substitution? start->check_temp check_solubility->check_temp Yes change_solvent Change to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No adjust_temp Adjust temperature: 0-5°C for mono RT for di Heat for tri check_temp->adjust_temp No extend_time Extend reaction time and monitor by TLC check_temp->extend_time Yes change_solvent->extend_time adjust_temp->extend_time use_catalyst Consider using a catalyst (e.g., TBAB) or microwave irradiation extend_time->use_catalyst Still low yield

Caption: A decision-making flowchart for troubleshooting low yields in triazine synthesis.

References

Technical Support Center: Enhancing the Stability of 1,3,5-Triazine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of 1,3,5-triazine-based materials. Whether you are working with covalent organic frameworks (COFs), melamine (B1676169) resins, or other triazine derivatives, this guide offers practical advice and detailed protocols to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for specific issues you may encounter. The questions are categorized by the type of problem to help you quickly identify solutions.

Section 1: Issues Related to Synthesis and Material Integrity

Q1: My this compound-based covalent organic framework (COF) has low crystallinity after synthesis. What are the likely causes and how can I improve it?

A1: Low crystallinity in COFs is a common challenge that can arise from several factors. The reversibility of the condensation reaction is crucial for the formation of an ordered, crystalline framework. If the reaction proceeds too quickly, it can lead to the formation of amorphous kinetic products rather than the thermodynamically stable crystalline structure.

Potential Causes:

  • Rapid Polymerization: High reaction temperatures can accelerate the formation of covalent bonds, preventing the necessary error-correction and self-healing that leads to a crystalline structure.

  • Suboptimal Solvent Choice: The solvent plays a critical role in mediating the solubility of monomers and intermediates. A poor solvent can lead to premature precipitation of amorphous material.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers can disrupt the formation of a regular, repeating framework.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the crystallization process.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can slow down the polymerization rate, allowing for more ordered growth of the framework.

  • Solvent Screening: Experiment with different solvent systems. A combination of a good solvent and a poor solvent can sometimes help to control the precipitation and crystallization rate.

  • Precise Monomer Stoichiometry: Ensure accurate weighing and molar ratios of your starting materials.

  • Purify Starting Materials: Use high-purity monomers and solvents to avoid interference from contaminants.

  • Consider a Modulator: In some cases, the addition of a modulator (e.g., a monofunctional analogue of one of the monomers) can help to control the polymerization rate and improve crystallinity.

Q2: I am observing a loss of porosity and surface area in my triazine-based porous polymer after solvent removal. What is causing this and how can I prevent it?

A2: The loss of porosity, often referred to as pore collapse, is a significant issue in porous materials, including triazine-based COFs and other porous organic polymers. This phenomenon typically occurs during the activation process when the solvent is removed from the pores.

Potential Causes:

  • Capillary Forces: As the solvent evaporates, strong capillary forces can develop within the pores, pulling the framework walls together and causing them to collapse. This is particularly problematic in solvents with high surface tension.

  • Weak Interlayer Interactions: In layered 2D COFs, weak stacking interactions between the layers can make them susceptible to collapse upon solvent removal.

  • Incomplete Polymerization: If the framework is not fully polymerized, it will lack the structural integrity to maintain its porous structure.

Troubleshooting Steps:

  • Solvent Exchange: Before drying, exchange the synthesis solvent with a solvent that has a lower surface tension, such as hexane (B92381) or perfluorohexane.

  • Supercritical Drying: This is a highly effective method to prevent pore collapse. By bringing the solvent to its supercritical state and then venting it as a gas, you can avoid the liquid-gas phase transition and the associated capillary forces.

  • Optimize Synthesis Conditions: Ensure that the polymerization reaction goes to completion to form a robust and rigid framework. This may involve adjusting the reaction time or temperature.

  • Enhance Interlayer Interactions: For 2D COFs, strategies to increase interlayer stacking, such as using monomers that promote π-π interactions, can improve stability against pore collapse.

Section 2: Issues Related to Chemical and Thermal Stability

Q3: My triazine-based material is degrading in aqueous solution. How can I determine the cause and improve its hydrolytic stability?

A3: The hydrolytic stability of this compound-based materials is highly dependent on the pH of the solution and the specific chemical structure of the material. The triazine ring itself can be susceptible to hydrolysis, especially under acidic or basic conditions.

Potential Causes:

  • pH-Dependent Hydrolysis: The rate of hydrolysis of the triazine ring is often catalyzed by both acid and base. For some triazine derivatives, stability is greatest at neutral or slightly alkaline pH.

  • Hydrolysis of Linker Groups: In materials like COFs or other polymers, the linkages connecting the triazine units may be more susceptible to hydrolysis than the triazine ring itself.

  • Presence of Catalytic Species: Certain metal ions or other species in the solution could catalyze the degradation of the material.

Troubleshooting Steps:

  • Conduct a pH-Stability Profile: Expose your material to a range of pH values (e.g., from pH 2 to pH 12) and monitor its degradation over time using techniques like UV-Vis spectroscopy, HPLC, or by analyzing for degradation products. This will help you identify the optimal pH range for stability.

  • Structural Modification: The stability of the triazine ring can be influenced by its substituents. Electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack and hydrolysis.

  • Control the Purity of the Aqueous Environment: Ensure that your water is free from contaminants that could catalyze degradation.

  • Incorporate Hydrophobic Moieties: Increasing the hydrophobicity of the material can reduce its interaction with water and slow down the rate of hydrolysis.

Q4: My melamine-based resin is showing signs of discoloration (yellowing) and cracking upon heating. What is happening and how can I improve its thermal stability?

A4: The thermal stability of melamine-formaldehyde resins is influenced by the curing process and the molar ratio of melamine to formaldehyde.[1] Discoloration and cracking are often signs of thermal degradation.

Potential Causes:

  • Incomplete Curing: If the resin is not fully cured, residual reactive groups can undergo further reactions upon heating, leading to the formation of chromophores and a loss of mechanical integrity. A study showed that a melamine-formaldehyde polymer film cured at 200°C for 12 hours exhibited the highest structural stability compared to those cured at lower temperatures and for shorter durations.[1]

  • Excess Formaldehyde: A high formaldehyde-to-melamine ratio can lead to a more branched and less stable network structure, which is more susceptible to thermal degradation.

  • Oxidative Degradation: In the presence of oxygen, thermal degradation can be accelerated.

Troubleshooting Steps:

  • Optimize Curing Conditions: Ensure that the curing temperature and time are sufficient to achieve a high degree of cross-linking.[1] Refer to the literature or perform a curing study to determine the optimal conditions for your specific resin system.

  • Adjust Monomer Ratio: Using a lower formaldehyde-to-melamine ratio can lead to a more linear and thermally stable polymer network.

  • Process Under an Inert Atmosphere: If possible, curing or processing the resin under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative degradation.

  • Incorporate Thermal Stabilizers: The addition of antioxidants or other thermal stabilizers can help to protect the resin from degradation at elevated temperatures.

Section 3: Issues Related to Photostability

Q5: My triazine-based material is degrading upon exposure to light. How can I assess its photostability and what strategies can I use to improve it?

A5: Photodegradation can be a significant issue for organic materials, including those based on the this compound core. The absorption of UV or visible light can lead to the formation of excited states that can then undergo various degradation reactions.

Potential Causes:

  • Direct Photolysis: The triazine ring or other chromophores in the material may directly absorb light and undergo photochemical reactions, such as ring opening or cleavage of substituent groups.

  • Photosensitized Degradation: Impurities or other components in the material or its environment could act as photosensitizers, absorbing light and then transferring energy to the triazine material, leading to its degradation.

  • Photo-oxidative Degradation: In the presence of oxygen, the excited state of the material can react with oxygen to form reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which can then attack and degrade the material.

Troubleshooting Steps:

  • Assess Photostability: Expose your material to a controlled light source (e.g., a UV lamp or a solar simulator) and monitor its degradation over time. Analytical techniques such as UV-Vis spectroscopy, FTIR, and mass spectrometry can be used to track changes in the material's chemical structure.

  • Incorporate UV Absorbers: The addition of compounds that absorb UV light and dissipate the energy as heat can protect the triazine material from photodegradation.

  • Use Quenchers: Quenchers are molecules that can deactivate the excited state of the triazine material or the photosensitizer, preventing them from undergoing degradation reactions.

  • Scavenge Reactive Oxygen Species: The inclusion of antioxidants that can scavenge ROS can mitigate photo-oxidative degradation.

  • Structural Modification: Modifying the chemical structure of the triazine material to reduce its light absorption in the damaging wavelength range or to increase its intrinsic photostability can be an effective long-term solution.

Data Presentation

The following tables summarize quantitative data on the stability of various this compound-based materials.

Table 1: Thermal Stability of Selected this compound-Based Materials

MaterialDecomposition Onset Temperature (°C)AtmosphereReference
Melamine-Formaldehyde Resin~350-400Air[2]
Covalent Triazine Framework (CTF-1)>400N₂[3]
2,4,6-trinitrotoluene210 (explodes)-[2]
Annelated Triazinones241-296Air[4]

Table 2: Hydrolytic Stability of Selected this compound Derivatives

CompoundpH ConditionDegradation Rate/ObservationReference
AtrazineAcidic (pH < 2)Undergoes redox degradation[2]
Exocyclic amino triazine nucleosidesHigh pH (alkaline)More stable[5]
Melamine-Urea-Formaldehyde ResinAcidicHydrolysis increases with increasing acid concentration[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your this compound-based materials.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the thermal stability and decomposition profile of a this compound-based material.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample pans (e.g., platinum or alumina)

  • Inert gas (e.g., nitrogen) and/or reactive gas (e.g., air) supply

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions, typically using a standard reference material like calcium oxalate.

  • Sample Preparation: Weigh 5-10 mg of the dried material into a TGA sample pan. Ensure the sample is evenly distributed at the bottom of the pan.

  • Atmosphere Setup: Set the desired gas flow (e.g., nitrogen or air) at a flow rate of 20-50 mL/min to create an inert or oxidative atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature that is beyond the expected decomposition of the material (e.g., 800°C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition, which is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Protocol 2: Hydrolytic Stability Assessment

Objective: To evaluate the stability of a this compound-based material in aqueous solutions at different pH values.

Apparatus:

  • pH meter

  • Constant temperature water bath or incubator

  • Vials with sealed caps

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, LC-MS)

  • Buffer solutions (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for basic pH)

Procedure:

  • Sample Preparation: Prepare a stock suspension or solution of your material in a suitable solvent.

  • pH Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Incubation:

    • In separate vials, add a known amount of your material to each buffer solution.

    • Seal the vials and place them in a constant temperature environment (e.g., 25°C or 50°C).

  • Time-Point Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each vial.

  • Analysis:

    • If the material is in suspension, centrifuge or filter the aliquot to separate the solid material from the supernatant.

    • Analyze the supernatant for the presence of the parent compound and any degradation products using a suitable analytical technique.

    • Alternatively, the remaining solid material can be collected, dried, and analyzed for changes in its structure (e.g., using FTIR or PXRD).

  • Data Analysis: Plot the concentration of the parent compound or the formation of degradation products as a function of time for each pH value to determine the degradation kinetics.

Protocol 3: Photostability Assessment

Objective: To determine the stability of a this compound-based material upon exposure to light.

Apparatus:

  • Photoreactor or weathering chamber equipped with a suitable light source (e.g., UV lamp with a specific wavelength output or a solar simulator).

  • Sample holders (e.g., quartz cuvettes for solutions, thin film holders for solids).

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, FTIR, GC-MS).

Procedure:

  • Sample Preparation: Prepare the material in the desired form (e.g., as a solution in a UV-transparent solvent, as a thin film on a substrate, or as a powder).

  • Exposure:

    • Place the sample in the photoreactor at a fixed distance from the light source.

    • If necessary, control the temperature and atmosphere (e.g., air or inert gas) during the exposure.

    • Protect a control sample from light to differentiate between thermal and photodegradation.

  • Time-Point Analysis: At regular time intervals, remove the sample (or an aliquot) and analyze it for chemical changes.

  • Analysis:

    • For solutions, UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum. LC-MS or GC-MS can be used to identify and quantify the parent compound and photoproducts.

    • For solid samples, FTIR can be used to track changes in functional groups.

  • Data Analysis: Plot the extent of degradation (e.g., percentage of parent compound remaining) as a function of exposure time. The quantum yield of photodegradation can be calculated if the light intensity and the amount of light absorbed by the sample are known.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound-based materials.

G Troubleshooting Workflow for Low Crystallinity in Triazine-Based COFs start Low Crystallinity Observed cause1 Rapid Polymerization? start->cause1 cause2 Suboptimal Solvent? cause1->cause2 No solution1 Lower Reaction Temperature cause1->solution1 Yes cause3 Incorrect Stoichiometry? cause2->cause3 No solution2 Screen Different Solvents cause2->solution2 Yes solution3 Verify Monomer Ratios cause3->solution3 Yes

Caption: Troubleshooting workflow for low crystallinity in triazine-based COFs.

G General Degradation Pathways of this compound Materials triazine This compound Material hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) triazine->hydrolysis photodegradation Photodegradation (hν, O₂) triazine->photodegradation thermal_degradation Thermal Degradation (Δ, O₂) triazine->thermal_degradation degradation_products Degradation Products (e.g., Ammelide, Cyanuric Acid, etc.) hydrolysis->degradation_products photodegradation->degradation_products thermal_degradation->degradation_products G Experimental Workflow for Stability Assessment start Define Stability Concern hydrolytic Hydrolytic Stability start->hydrolytic thermal Thermal Stability start->thermal photo Photostability start->photo protocol_hydrolytic pH-Dependent Study (HPLC, LC-MS) hydrolytic->protocol_hydrolytic protocol_thermal TGA/DSC Analysis thermal->protocol_thermal protocol_photo Controlled Irradiation (UV-Vis, FTIR) photo->protocol_photo analysis Analyze Data & Determine Degradation Kinetics protocol_hydrolytic->analysis protocol_thermal->analysis protocol_photo->analysis

References

Technical Support Center: Overcoming Solubility Challenges of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with 1,3,5-triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives stems from a combination of factors related to their molecular structure. The triazine core itself is a heterocyclic aromatic ring, and while the nitrogen atoms can participate in hydrogen bonding, the overall structure can be quite hydrophobic, especially when substituted with bulky, nonpolar groups.[1][2] The crystalline nature of these compounds can also lead to high lattice energy, which must be overcome for dissolution to occur.

Q2: What are the most common organic solvents for dissolving this compound derivatives?

A2: this compound derivatives generally show better solubility in polar organic solvents.[1][3] Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), methanol, acetone, and ethyl acetate.[4][5][6] The choice of solvent will depend on the specific substituents on the triazine ring. For instance, atrazine (B1667683) is soluble in ethanol, DMSO, and DMF, with solubility being significantly higher in DMSO and DMF (approximately 20 mg/mL) compared to ethanol (approximately 1 mg/mL).[6]

Q3: How does pH influence the solubility of this compound derivatives?

A3: The solubility of many this compound derivatives is pH-dependent due to the basic nature of the nitrogen atoms in the triazine ring. In acidic conditions, these nitrogen atoms can be protonated, forming salts that are often more water-soluble.[4][7] Conversely, in alkaline solutions, the solubility of some derivatives, like melamine (B1676169), may also increase.[3] Therefore, adjusting the pH of the aqueous medium can be a straightforward initial approach to enhance solubility.

Q4: What are the primary strategies for improving the solubility of poorly soluble this compound derivatives?

A4: The primary strategies can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs and amorphous forms), and drug dispersion in carriers (solid dispersions).

  • Chemical Modifications: These involve pH adjustment, salt formation, and the use of co-solvents or complexing agents.

The selection of an appropriate strategy depends on the physicochemical properties of the specific triazine derivative and the desired application.

Troubleshooting Guides

Issue 1: My this compound derivative is not dissolving sufficiently in aqueous buffers for my biological assay.

Troubleshooting Steps:

  • Co-solvent Addition: Try dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer.[6] Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological systems.

  • pH Adjustment: If your compound has basic nitrogen atoms, attempt to lower the pH of your buffer to see if salt formation in situ increases solubility.[4][7]

  • Heating: Gently warming the solution can sometimes increase the solubility of your compound. However, be cautious of potential degradation at elevated temperatures.

Issue 2: I need to prepare a stock solution of a this compound derivative at a high concentration, but it keeps precipitating.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your compound in a range of organic solvents to find the one that provides the highest solubility.

  • Co-solvent Systems: Experiment with binary solvent mixtures. For example, a mixture of ethanol and water can sometimes dissolve compounds better than either solvent alone.[8]

  • Prepare a Solid Dispersion: For long-term storage of a readily dissolvable form, consider preparing a solid dispersion of your compound in a hydrophilic polymer.

Quantitative Solubility Data

The following tables provide a summary of solubility data for two common this compound derivatives, melamine and atrazine, in various solvents. This data can serve as a reference point for selecting appropriate solvent systems.

Table 1: Solubility of Melamine (this compound-2,4,6-triamine)

SolventTemperature (°C)Solubility (g/L)Reference(s)
Water203.1[4][9]
WaterRoom Temperature~3.5[1][3]
Water1006.4[4]
Water1107.1[4]
Ethanol300.6[4]
Acetone300.3[4]
Dimethylformamide (DMF)300.1[4]
Ethyl Cellosolve3011.2[4]
Hot Ethylene Glycol-Soluble[4][9]
Glycerol-Soluble[4][9]
Pyridine-Soluble[4][9]

Table 2: Solubility of Atrazine (6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine)

SolventTemperature (°C)Solubility (g/L)Reference(s)
Water220.0347[5]
Ethanol2515[5]
Ethanol-~1[6]
Acetone2531[5]
Dichloromethane2528[5]
Toluene254[5]
n-Hexane250.11[5]
n-Octanol258.7[5]
Diethyl Ether2712[5]
Methanol2718[5]
Chloroform2752[5]
Dimethyl Sulfoxide (DMSO)27183[5]
DMSO-~20[6]
Dimethylformamide (DMF)-~20[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To increase the aqueous solubility of a poorly soluble this compound derivative for in vitro experiments.

Materials:

  • Poorly soluble this compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the desired amount of the this compound derivative.

  • Add a minimal volume of DMSO to the compound.

  • Vortex and sonicate the mixture until the compound is completely dissolved.

  • Slowly add the aqueous buffer to the DMSO solution while vortexing to prevent precipitation.

  • If precipitation occurs, add a slightly larger initial volume of DMSO and repeat the process.

  • Ensure the final concentration of DMSO in the aqueous solution is compatible with the intended biological assay (typically ≤ 1%).

Protocol 2: Salt Formation for Solubility Enhancement

Objective: To prepare a more water-soluble salt of a basic this compound derivative.

Materials:

  • Basic this compound derivative

  • Pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid)

  • Suitable solvent (e.g., methanol, ethanol)

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve an equimolar amount of the this compound derivative in a suitable solvent.

  • In a separate container, dissolve an equimolar amount of the selected acid in the same solvent.

  • Slowly add the acid solution to the triazine derivative solution while stirring.

  • Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to allow for salt formation.

  • Remove the solvent using a rotary evaporator to obtain the salt.

  • The resulting salt can then be tested for its solubility in aqueous media.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a this compound derivative by creating a solid dispersion.

Materials:

  • Poorly soluble this compound derivative

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG))

  • Common solvent for both the drug and polymer (e.g., ethanol, methanol, dichloromethane)

  • Beaker

  • Stir plate and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the this compound derivative and the hydrophilic polymer in a common solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).

  • Stir the solution until both components are completely dissolved.

  • Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature.

  • The resulting solid film is the solid dispersion.

  • Scrape the solid dispersion from the container and, if necessary, grind it into a fine powder.

  • The powdered solid dispersion can then be used for dissolution studies or formulated into a dosage form.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound Derivative solubility_assessment Initial Solubility Assessment (Aqueous & Organic Solvents) start->solubility_assessment solubility_enhancement Select Solubility Enhancement Technique solubility_assessment->solubility_enhancement cosolvency Co-solvency solubility_enhancement->cosolvency Simple & Quick salt_formation Salt Formation solubility_enhancement->salt_formation Ionizable Compound solid_dispersion Solid Dispersion solubility_enhancement->solid_dispersion Significant Enhancement Needed characterization Characterize Modified Form (Solubility, Dissolution, Stability) cosolvency->characterization salt_formation->characterization solid_dispersion->characterization optimization Optimization of Formulation characterization->optimization end End: Soluble Formulation for Downstream Applications optimization->end

Caption: General experimental workflow for addressing solubility issues.

decision_tree start Is the this compound derivative ionizable? yes_ionizable Yes start->yes_ionizable Yes no_ionizable No start->no_ionizable No salt_or_ph Try Salt Formation or pH Adjustment yes_ionizable->salt_or_ph non_ionic_options Consider Co-solvency, Solid Dispersion, or Particle Size Reduction no_ionizable->non_ionic_options is_enhancement_sufficient Is solubility enhancement sufficient? salt_or_ph->is_enhancement_sufficient yes_sufficient Yes is_enhancement_sufficient->yes_sufficient Yes no_sufficient No is_enhancement_sufficient->no_sufficient No proceed Proceed to Application yes_sufficient->proceed no_sufficient->non_ionic_options

Caption: Decision tree for selecting a solubility enhancement technique.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Triazine This compound Derivative Triazine->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by a this compound derivative.[10][11]

References

Technical Support Center: Optimization of Microwave-Assisted 1,3,5-Triazine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 1,3,5-triazines.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for 1,3,5-triazine synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods. The primary benefits include a dramatic reduction in reaction time, often from several hours to just a few minutes, and a notable increase in product yields.[1][2] For instance, some protocols have seen yields increase from 62-78% with conventional heating to 98-99% under microwave irradiation, with reaction times dropping from 10 hours to as little as 3 minutes.[1] This efficiency can accelerate the drug discovery process.[1]

Q2: What are the common starting materials for microwave-assisted this compound synthesis?

A2: A widely used and inexpensive starting material is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[2] The three chlorine atoms can be substituted in a stepwise manner with various nucleophiles.[2][3] Other common precursors include biguanides (like metformin), cyanoguanidine, amidines, and 1,1-dibromoalkenes.[4][5][6]

Q3: Can microwave-assisted synthesis be performed without a solvent?

A3: Yes, solvent-free (neat) reaction conditions are a key advantage of microwave-assisted synthesis for certain this compound derivatives.[7] This "green chemistry" approach reduces waste and simplifies product purification.[7] For example, pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been successfully synthesized under neat conditions using microwave irradiation.[7]

Q4: What is the role of a phase-transfer catalyst (PTC) in these reactions?

A4: In some protocols, particularly those involving immiscible reactants, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve reaction efficiency.[8] The PTC facilitates the transfer of reactants between different phases, leading to shorter reaction times and higher yields.[8]

Q5: Is it possible to perform a one-pot synthesis of substituted 1,3,5-triazines using microwave assistance?

A5: Absolutely. Microwave-assisted one-pot syntheses have been developed and offer further benefits in terms of saving time and labor, and often result in higher overall yields compared to step-by-step procedures.[5] This approach avoids the need to isolate and purify intermediate compounds.[9][10]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short. While microwave synthesis is rapid, optimization is still necessary. Try incrementally increasing the irradiation time.

  • Incorrect Temperature: The reaction temperature might be too low. Ensure your microwave synthesizer's temperature sensor is calibrated and the target temperature is appropriate for the specific reaction.

  • Poor Reagent Purity: Impurities in starting materials can lead to side reactions and lower yields. Confirm the purity of your reactants.

  • Sub-optimal Solvent: The solvent may not be ideal for absorbing microwave energy or for dissolving the reactants. Consider screening different solvents with appropriate dielectric properties.

  • Catalyst Issues: If using a catalyst, it may be inactive or used in an incorrect amount.

Q2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity?

A2: The formation of byproducts is a common challenge. Here are some troubleshooting steps:

  • Temperature Control: For stepwise substitutions on cyanuric chloride, precise temperature control is crucial for selectivity.[11] Lower temperatures favor monosubstitution, while higher temperatures are needed for di- and tri-substitution.[11]

  • Reaction Time: Over-irradiation can lead to decomposition or side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Scaling Up Issues: When scaling up a reaction from a small to a larger scale, side products may become more prominent.[12] This can be due to uneven heating. Re-optimization of the reaction conditions at the larger scale is often necessary.[12]

  • Moisture Sensitivity: Some intermediates or reagents may be sensitive to moisture, leading to hydrolysis and undesired byproducts.[10] Ensure you are using dry solvents and an inert atmosphere if necessary.

Q3: The reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I do?

A3: Unreacted starting material can be addressed by:

  • Increasing Microwave Power/Temperature: The reaction may require more energy input to proceed. Cautiously increase the microwave power or the target temperature.

  • Extending Reaction Time: As a first step, try extending the irradiation time and monitor the reaction's progress.

  • Catalyst Addition: The reaction may benefit from the addition of a suitable catalyst, such as a base (e.g., Na₂CO₃, DIPEA) or a copper catalyst in certain syntheses.[5][8]

  • Solvent Choice: The solvent's ability to absorb microwave energy can significantly impact the reaction rate. Solvents like DMF are often effective for microwave-assisted synthesis.[8]

Q4: My purified product shows signs of instability or decomposition. How can this be prevented?

A4: Product instability can be a challenge. Consider the following:

  • Work-up and Purification: The work-up and purification procedures may need to be modified. Some compounds may be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents.

  • Storage Conditions: Ensure the final product is stored under appropriate conditions (e.g., in a desiccator, under an inert atmosphere, protected from light) to prevent degradation. Some triazine derivatives have been noted to be sensitive to moisture.[10]

Quantitative Data

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for this compound Synthesis

Product TypeMicrowave TimeMicrowave Yield (%)Conventional TimeConventional Yield (%)Reference
Fluorinated 1,3,5-triazinane3 min98-99%10 h62-78%[1]
1,3,5-triazinane-2-thione< 2 min92-98%> 10 h50-58%[1]
6-phenyl-1,3,5-triazine-2,4-diamine14 min93%14 h81%[1]
This compound-2(1H)-thiones4.5-5 min84-92%--[1]
bis-Arm s-Triazine Derivatives4 min92%4 h82%[2]

Table 2: Optimization of Reaction Conditions for Trisubstituted this compound Synthesis

Heating MethodTemperature (°C)TimeYield (%)Reference
Microwave1003 hExcellent[4]
Conventional--Less Efficient[4]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 1,3,5-Triazinane-2-thiones

This protocol is adapted from a method that demonstrates a significant improvement in yield and reaction time compared to conventional heating.[1]

  • Reactants: N-phenylthiourea, formaldehyde, and 3-fluoroaniline (B1664137).

  • Procedure:

    • Combine equimolar amounts of N-phenylthiourea, formaldehyde, and 3-fluoroaniline in a microwave-safe reaction vessel.

    • The reaction can be performed under solvent-free conditions.

    • Place the vessel in a microwave synthesizer.

    • Irradiate the mixture for approximately 2 minutes. The temperature and power will depend on the specific microwave unit but should be optimized to maintain a controlled reaction.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The product can then be purified, for example, by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines from Metformin (B114582)

This protocol outlines a catalyst- and auxiliary-free method for synthesizing trisubstituted 1,3,5-triazines.[4]

  • Reactants: Substituted benzoyl benzotriazolides and metformin.

  • Procedure:

    • In a microwave vial, combine the substituted benzoyl benzotriazolide and metformin in the presence of a suitable base like triethylamine (B128534) (TEA) and a solvent such as DMF.

    • Seal the vial and place it in a microwave synthesizer.

    • Heat the reaction mixture to 100 °C for 3 hours under microwave irradiation.

    • Upon completion, cool the reaction mixture and pour it over ice.

    • Stir the mixture with sodium carbonate for 15 minutes.

    • Isolate the solid product by filtration and purify as needed, for instance, by stirring in diethyl ether followed by vacuum filtration.

Visualizations

experimental_workflow start Reactant Preparation (e.g., Cyanuric Chloride, Nucleophiles) microwave_vial Transfer to Microwave Vial + Solvent/Catalyst (if applicable) start->microwave_vial microwave_irradiation Microwave Irradiation (Set Time, Temperature, Power) microwave_vial->microwave_irradiation cooling Cooling to Room Temperature microwave_irradiation->cooling workup Reaction Work-up (e.g., Filtration, Extraction) cooling->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for microwave-assisted this compound synthesis.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Side Products) check_params Review Reaction Parameters (Time, Temp, Power) start->check_params check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_solvent Evaluate Solvent Choice start->check_solvent optimize_time_temp Adjust Time/ Temperature check_params->optimize_time_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents change_solvent Screen Alternative Solvents check_solvent->change_solvent re_run Re-run Experiment optimize_time_temp->re_run purify_reagents->re_run change_solvent->re_run

Caption: A logical workflow for troubleshooting common issues in synthesis protocols.

References

"troubleshooting byproduct formation in covalent triazine framework synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Covalent Triazine Frameworks (CTFs). The content is tailored for researchers, scientists, and professionals in materials science and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts and structural defects in CTF synthesis?

A1: Byproduct formation is highly dependent on the synthetic route. Key issues include:

  • Incomplete Cyclotrimerization: The nitrile trimerization reaction may be incomplete, leading to the presence of unreacted nitrile groups and linear or branched oligomeric species instead of a fully cross-linked framework. Lowering the reaction temperature can sometimes favor the formation of phenyl-triazine oligomers (PTOs) over the desired CTF.[1]

  • Carbonization: High-temperature synthesis methods, particularly ionothermal synthesis using molten ZnCl2 at 400-700 °C, can cause partial carbonization of the framework.[1][2] This leads to nitrogen loss and the formation of high-surface-area carbon structures with some remaining nitrogen content.[3]

  • Amorphous Polymers: Due to the formation of strong, irreversible covalent bonds, CTF synthesis can often result in amorphous or semi-crystalline polymers rather than a highly ordered crystalline framework.[1] Competing ring-formation reactions (e.g., forming 8- or 10-membered rings instead of the desired 6-membered triazine rings) can also contribute to the amorphous nature of the final product.[4]

  • Residual Catalyst/Impurities: In ionothermal synthesis, it is notoriously difficult to completely remove the molten ZnCl2 salt, which acts as both the solvent and catalyst.[3][5] This can leave significant zinc and chlorine impurities in the final product. Acid-catalyzed routes can result in residual acid.

  • Polysubstituted Byproducts: Synthesis routes involving Friedel-Crafts reactions can generate undesirable polysubstituted and rearranged byproducts.[1][2]

Q2: My CTF product shows low crystallinity in the Powder X-ray Diffraction (PXRD) pattern. What are the potential causes and solutions?

A2: Low crystallinity is a common challenge in CTF synthesis. The strong covalent bonds that form the framework are often kinetically irreversible, which hinders the error correction and self-healing processes necessary for long-range crystalline order.[1]

  • Cause 1: Harsh Reaction Conditions: High temperatures and rapid reaction rates, common in ionothermal and microwave-assisted syntheses, can lead to rapid, uncontrolled polymerization, resulting in amorphous materials.[1][6]

  • Solution: Employing milder reaction conditions can slow down the polymerization rate, allowing for more ordered growth. For example, using a NaCl–KCl–ZnCl2 eutectic salt mixture can lower the melting point and reaction temperature to around 200 °C, mitigating carbonization and improving properties.[1]

  • Cause 2: Lack of Reversibility: The inherent irreversibility of the C-N bonds in the triazine ring under many synthesis conditions prevents the system from reaching a thermodynamically stable, crystalline state.

  • Solution: Introducing modulators or using specific catalytic systems can promote dynamic covalent linkage formation, allowing for error correction. For instance, using dual modulators like aniline (B41778) and a cosolvent has been shown to improve the crystallinity of 2D CTFs.[1][2]

  • Cause 3: Monomer Choice: The geometry and reactivity of the nitrile monomer significantly influence the final structure. Some monomers may be more prone to forming disordered networks.[1]

  • Solution: Experiment with different monomers or functional groups that may encourage more ordered packing.

Troubleshooting Guides

Problem 1: Low Product Yield and/or Poor Structural Integrity

Your synthesis has resulted in a low yield of the target CTF, and characterization suggests a poorly defined, possibly amorphous structure.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Analysis & Identification cluster_2 Corrective Actions A Low Yield / Poor Structural Integrity B Characterize Product: - FTIR - Solid-State NMR - Elemental Analysis A->B C Analyze PXRD Pattern A->C D FTIR/NMR shows unreacted nitrile groups or amide intermediates B->D E Elemental analysis shows low N content or high C/N ratio B->E F PXRD shows broad peaks or complete lack of diffraction C->F G Identify Byproducts: - Unreacted Monomers - Soluble Oligomers - Amorphous Polymer - Carbonized Material D->G E->G F->G H Optimize Reaction Time & Temp. (e.g., prolong time at lower temp.) G->H I Adjust Catalyst/Monomer Ratio G->I J Improve Purification Protocol (e.g., Soxhlet extraction, acid wash) G->J

Caption: Troubleshooting workflow for low yield and poor structural integrity in CTF synthesis.

Detailed Methodologies:

  • Characterization:

    • FTIR Spectroscopy: Check for a strong peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of unreacted nitrile groups. The appearance or strengthening of peaks around 1600-1680 cm⁻¹ can indicate imine or amide intermediates, while the characteristic triazine ring vibrations should appear around 1350 cm⁻¹ and 1500 cm⁻¹.

    • Elemental Analysis (CHN): Compare the experimental C/N ratio to the theoretical value. A significantly higher ratio suggests partial carbonization and nitrogen loss, especially in high-temperature syntheses.[1]

    • PXRD Analysis: The absence of sharp diffraction peaks indicates an amorphous or poorly crystalline material.[6] Compare experimental patterns with simulated ones for ideal structures to identify deviations.[7]

  • Purification Protocol:

    • Objective: To remove unreacted monomers, soluble oligomers, and residual catalyst.

    • Step 1: Initial Washing: Grind the solid product into a fine powder. Wash repeatedly with deionized water and common organic solvents (e.g., acetone (B3395972), methanol (B129727), THF, chloroform) to remove soluble impurities.

    • Step 2: Acid Wash (for Ionothermal Synthesis): To remove residual ZnCl2, stir the powder in dilute hydrochloric acid (e.g., 1 M HCl) for several hours at room temperature.[3] Centrifuge or filter to collect the solid, then wash with deionized water until the filtrate is neutral (pH 7).

    • Step 3: Soxhlet Extraction: Perform Soxhlet extraction with a suitable solvent (e.g., THF or methanol) for 24-48 hours to remove any remaining soluble organic byproducts.

    • Step 4: Drying: Dry the purified CTF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Problem 2: Product is Contaminated with Residual Catalyst (e.g., ZnCl2)

Elemental analysis (EDX/XPS) or ICP analysis indicates significant contamination from the synthesis catalyst.

Logical Relationship Diagram: Synthesis Conditions vs. Byproducts

G Influence of Synthesis Conditions on CTF Byproducts cluster_0 Synthesis Parameters cluster_1 Resulting Issues & Byproducts Temp High Temperature (> 500°C) Carbon Carbonization & Nitrogen Loss Temp->Carbon promotes Amorphous Amorphous Structure/ Low Crystallinity Temp->Amorphous can cause Catalyst High ZnCl2 Ratio (e.g., >10:1) Residue Residual Catalyst (ZnCl2 Impurities) Catalyst->Residue leads to Rate Rapid Polymerization (e.g., Microwave) Rate->Amorphous causes Monomer Sterically Hindered Monomer Oligomer Incomplete Reaction/ Oligomer Formation Monomer->Oligomer can result in

Caption: Relationship between synthesis parameters and common byproduct formation in CTFs.

Data on Synthesis Conditions and Outcomes

The choice of synthesis method dramatically affects the final product's properties, including purity and crystallinity.

Synthesis MethodTypical Temp.Catalyst/SolventCommon Byproducts/IssuesResulting Properties
Ionothermal [6]400 - 700 °CMolten ZnCl2Carbonization, residual ZnCl2, low crystallinity.[1][3]High surface area but often amorphous.[1]
Superacid-Catalyzed [6]Room Temp.Trifluoromethanesulfonic acidAmorphous structure, potential for acid residue.[6]Milder conditions avoid carbonization.[2]
Microwave-Assisted [1]~200 °CTFMS or ZnCl2Rapid reaction can lead to poor ordering (amorphous).[6]Greatly reduced reaction times (hours vs. days).[1]
Amidine Condensation [8]~120 °CCs2CO3 / DMSOMulti-step process can be less efficient.Milder conditions, avoids superacids and high temps.[8]

Purification Protocol for Catalyst Removal:

  • Objective: To rigorously remove inorganic salt residues from the CTF pores.

  • Protocol:

    • Grind the CTF monolith into a fine powder.

    • Suspend the powder in a large volume of 1 M aqueous HCl solution.

    • Stir the suspension vigorously for at least 12 hours at room temperature.

    • Isolate the solid by filtration or centrifugation.

    • Wash the solid repeatedly with deionized water until the filtrate is neutral and shows a negative test for chloride ions (using AgNO3 solution).

    • Wash the product with acetone and methanol to remove water.

    • Dry the final product under high vacuum at >120 °C for 24 hours.

    • Verification: Use Energy-dispersive X-ray spectroscopy (EDX) or X-ray photoelectron spectroscopy (XPS) to confirm the removal of Zn and Cl.[5]

References

Technical Support Center: Refining Purification Methods for Air-Sensitive 1,3,5-Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of air-sensitive 1,3,5-triazine compounds. The following guides and frequently asked questions (FAQs) address common challenges and offer detailed protocols for refining your purification strategies.

Troubleshooting Guides

Effectively purifying air-sensitive 1,3,5-triazines requires careful consideration of the compound's stability and the appropriate purification technique. The primary challenges often involve degradation via hydrolysis and oxidation. This guide provides a systematic approach to overcoming common issues.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Purification - Degradation on Stationary Phase: The compound may be degrading on acidic silica (B1680970) gel during column chromatography. - Hydrolysis: Exposure to atmospheric moisture or protic solvents can lead to hydrolysis of sensitive functional groups (e.g., chloro-substituents).[1] - Co-crystallization with Impurities: Impurities with similar solubility profiles may co-crystallize with the desired product.- Deactivate Silica Gel: Use silica gel treated with a base, such as triethylamine (B128534), to neutralize acidic sites.[2] Alternatively, consider using a different stationary phase like neutral or basic alumina.[3] - Rigorous Inert Atmosphere: Perform all purification steps (recrystallization, chromatography, filtration) under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or glovebox.[4][5][6] - Solvent System Optimization: For recrystallization, screen a variety of anhydrous solvent/anti-solvent systems to maximize the solubility difference between your product and impurities.[7][8][9]
Product Decomposition During Solvent Removal - Thermal Instability: The triazine derivative may be unstable at the temperatures used for solvent evaporation. - Residual Acidity: Trace amounts of acid from the reaction or chromatography can catalyze degradation upon concentration.- Low-Temperature Evaporation: Remove solvent under reduced pressure at low temperatures. - Azeotropic Removal of Water: If trace water is a concern, consider co-evaporation with an anhydrous solvent like toluene. - Neutralize Before Concentration: If acidic impurities are suspected, a gentle aqueous wash with a solution like sodium bicarbonate followed by drying over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄) under an inert atmosphere may be necessary before concentration.
Streaking or Poor Separation in Column Chromatography - Inappropriate Solvent Polarity: The chosen eluent may be too polar or not polar enough, leading to poor separation. - Compound Insolubility: The compound may be crashing out on the column. - Acid-Base Interactions: The compound may be interacting with the stationary phase.- TLC Optimization: First, determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[10] - Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] - Use of Modifiers: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic or formic acid can be beneficial, provided the compound is stable.
Oiling Out During Recrystallization - Supersaturation is too high: The solution is becoming supersaturated too quickly. - Inappropriate Solvent Choice: The solvent may have a very high solvent power for the compound at elevated temperatures and very low solvent power at room temperature.- Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool further in a refrigerator or freezer. - Use a Solvent Mixture: Dissolve the compound in a good solvent and add a poor solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[7]

Quantitative Data on Purification Methods

The following table summarizes common purification conditions for substituted 1,3,5-triazines. Note that optimal conditions are highly substrate-dependent and should be optimized for each specific compound.

Purification Method Compound Type Solvent/Eluent System Typical Yield/Purity Reference
Recrystallization Disubstituted chloro-triazineEthyl acetate (B1210297)/hexaneNot specified[11]
Recrystallization General aromatic triazinesEthanol, acetonitrile, or mixtures with DCM/chloroformHighly variable[12]
Column Chromatography Dichlorotriazine derivativesCH₂Cl₂/MeOH (gradient: 100/0 to 94/6)57-60%[13]
Column Chromatography Dichlorotriazine derivativesCHCl₃/MeOH (gradient: 100/0 to 90/10)27%[13]
Column Chromatography Symmetrically substituted triazinesHexane/ethyl acetate (7:3)Not specified[14]
Acid/Base Extraction Triazine with basic moietiesDissolve in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl)Effective for removing non-basic impurities[15]

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be decomposing on the TLC plate. What could be the cause?

A1: Decomposition on a silica gel TLC plate is a strong indicator that your compound is sensitive to the acidic nature of standard silica gel. This is particularly common for triazines with acid-labile functional groups. To mitigate this, you can use TLC plates with a neutral or basic stationary phase, such as alumina, or you can "deactivate" a standard silica plate by eluting it with a solvent system containing 1-3% triethylamine before spotting your compound.[2]

Q2: What are the best practices for storing air-sensitive this compound compounds?

A2: Air-sensitive 1,3,5-triazines should be stored under a dry, inert atmosphere (nitrogen or argon) in a sealed container, such as a Schlenk flask or a vial inside a glovebox.[4] It is also advisable to store them at low temperatures (e.g., in a freezer) to minimize thermal degradation. Avoid storing them in contact with protic solvents or in environments with high humidity.

Q3: Can I use reversed-phase chromatography to purify my air-sensitive triazine?

A3: Yes, reversed-phase high-performance liquid chromatography (HPLC) can be an effective purification method for many triazine derivatives, especially for polar compounds or for achieving high purity.[16] However, it is crucial to use degassed solvents to prevent the introduction of oxygen into the system. The aqueous mobile phases used in reversed-phase HPLC can also pose a risk of hydrolysis for highly sensitive compounds. If your compound is known to be hydrolytically unstable, normal-phase chromatography with anhydrous solvents under an inert atmosphere is a safer choice.

Q4: How can I confirm that the impurities in my sample are due to hydrolysis?

A4: Hydrolysis of a substituted this compound often leads to the formation of hydroxylated or oxo-triazine derivatives.[1] You can often identify these byproducts using mass spectrometry, as they will have a molecular weight corresponding to the replacement of a substituent (like chlorine) with a hydroxyl group. NMR spectroscopy can also be useful; for example, the disappearance of a signal corresponding to a leaving group and the appearance of a new signal, potentially a broad peak from an -OH group, can indicate hydrolysis.

Q5: What is the most critical step in ensuring an oxygen-free environment for purification?

A5: The most critical step is the thorough degassing of all solvents and the proper purging of all glassware with a dry, inert gas.[4][6] For solvents, this is best achieved through several "freeze-pump-thaw" cycles. For glassware, it should be oven-dried and then cooled under a vacuum before being backfilled with an inert gas. These procedures should be performed using a Schlenk line.[17]

Experimental Protocols

Protocol 1: Recrystallization of an Air-Sensitive this compound using a Schlenk Line

This protocol describes the recrystallization of a solid, air-sensitive this compound derivative using a two-flask system on a Schlenk line.

  • Glassware Preparation: Oven-dry two Schlenk flasks and a filter cannula overnight at >120 °C. Assemble the hot glassware and allow it to cool under a high vacuum.

  • Solvent Degassing: Degas the chosen recrystallization solvent and anti-solvent by subjecting them to at least three freeze-pump-thaw cycles.

  • Dissolution: Under a positive pressure of inert gas, transfer the crude, air-sensitive triazine compound into one of the Schlenk flasks. Using a cannula or a gas-tight syringe, add the minimum amount of warm, degassed solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. Pre-warm the filter cannula by allowing hot solvent vapors to pass through it. Then, insert the cannula into the solution and transfer the hot solution to the second pre-warmed Schlenk flask, leaving the insoluble impurities behind.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in a refrigerator, and finally a freezer to maximize crystal formation. If using a solvent/anti-solvent system, add the degassed anti-solvent dropwise to the warm solution until it becomes persistently cloudy. Gently warm the solution until it is clear again, then allow it to cool slowly.

  • Isolation of Crystals: Once crystallization is complete, cool the flask in an ice bath. Using a pre-cooled filter cannula, carefully transfer the mother liquor to the other Schlenk flask, leaving the purified crystals behind.

  • Washing: Wash the crystals with a small amount of cold, degassed anti-solvent or the recrystallization solvent. Remove the wash solvent via cannula.

  • Drying: Dry the crystals under a high vacuum for several hours to remove all residual solvent.

Protocol 2: Column Chromatography of an Air-Sensitive this compound in a Glovebox

This protocol outlines the procedure for performing column chromatography on an air-sensitive compound inside an inert atmosphere glovebox.

  • Preparation: Bring all necessary materials, including the chromatography column, silica gel or alumina, sand, dry and degassed solvents, and collection flasks or test tubes, into the glovebox antechamber. Cycle the antechamber at least three times to ensure an inert atmosphere.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of glass wool or a cotton ball at the bottom of the column. Add a small layer of sand. Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the column and allow the stationary phase to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the stationary phase.

  • Sample Loading: Dissolve the crude air-sensitive triazine in a minimal amount of the eluent. Alternatively, if the compound is not very soluble, create a slurry of the crude product with a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand. Begin collecting fractions. If using gradient elution, gradually increase the polarity of the eluent according to your pre-determined conditions from TLC analysis.

  • Fraction Analysis: Remove the collected fractions from the glovebox via the antechamber. Analyze the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions in a pre-weighed flask. Remove the solvent under reduced pressure.

  • Drying: Dry the purified compound under a high vacuum to remove any residual solvent.

Visualizations

experimental_workflow Purification Workflow for Air-Sensitive Triazines start Crude Air-Sensitive This compound assess_purity Assess Purity and Stability (e.g., NMR, TLC, LC-MS) start->assess_purity is_solid Is the compound a solid? assess_purity->is_solid recrystallization Attempt Recrystallization under Inert Atmosphere is_solid->recrystallization Yes column_chromatography Perform Column Chromatography under Inert Atmosphere is_solid->column_chromatography No / Oily recrystallization_success Recrystallization Successful? recrystallization->recrystallization_success recrystallization_success->column_chromatography No final_product Pure Product recrystallization_success->final_product Yes check_acid_sensitivity Compound Acid Sensitive? column_chromatography->check_acid_sensitivity use_neutral_phase Use Neutral/Basic Alumina or Deactivated Silica check_acid_sensitivity->use_neutral_phase Yes use_silica Use Standard Silica Gel check_acid_sensitivity->use_silica No use_neutral_phase->final_product use_silica->final_product

Caption: Decision tree for selecting a purification method.

schlenk_line_setup Inert Atmosphere Filtration Setup cluster_schlenk Schlenk Line schlenk_manifold Dual Manifold (Vacuum / Inert Gas) flask_A Flask A (with crude mixture) flask_A->schlenk_manifold connect to inert gas filter_cannula Filter Cannula flask_A->filter_cannula insert cannula flask_B Flask B (receiving flask) flask_B->schlenk_manifold connect to vacuum (briefly) filter_cannula->flask_B transfer solution

Caption: Schlenk line setup for inert atmosphere filtration.

References

Technical Support Center: Optimizing Catalyst Performance in 1,3,5-Triazine Cyclotrimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for 1,3,5-triazine cyclotrimerization.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for this compound cyclotrimerization?

A1: A variety of catalytic systems are employed for the cyclotrimerization of nitriles to form 1,3,5-triazines. These include:

  • Lewis Acids: Zinc chloride, aluminum chloride, and titanium tetrachloride are effective Lewis acid catalysts. These can also be supported on silica (B1680970) for easier recovery and recycling.[1]

  • Brønsted Acids: p-Toluenesulfonic acid and triflic acid have been successfully used.

  • Metal Catalysts: Low-valent transition metals, such as titanium and zirconium complexes, have shown high catalytic activity.[2] Copper(I)-supported catalysts are also utilized, particularly for Ullmann-type couplings in triazine synthesis.[3][4]

  • Organocatalysts: In some cases, strong organic bases can catalyze the reaction.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be active enough for the specific nitrile substrate.

  • Poor Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. Harsh conditions can lead to degradation of reactants or products.[5]

  • Solvent Effects: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or intermediates.[6]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side reactions.

  • Steric Hindrance: Bulky substituents on the nitrile can hinder the cyclotrimerization reaction, leading to lower yields.[5]

Q3: I am observing significant byproduct formation. How can I improve the selectivity?

A3: Byproduct formation is a common issue that can often be addressed by:

  • Optimizing Reaction Conditions: Fine-tuning the temperature and reaction time can favor the desired product.

  • Choice of Catalyst: Some catalysts offer higher selectivity than others for specific substrates.

  • Controlled Addition of Reactants: In cross-cyclotrimerization reactions, the controlled addition of different nitriles can improve the selectivity for the desired unsymmetrical triazine.[7][8]

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway and, therefore, the product distribution.

Q4: Can this reaction be performed under "green" or sustainable conditions?

A4: Yes, several approaches have been developed to make the synthesis of 1,3,5-triazines more environmentally friendly:

  • Solvent-Free Reactions: Many cyclotrimerization reactions can be carried out without a solvent, reducing waste and simplifying purification.[5][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[5][6]

  • Reusable Catalysts: Using solid-supported catalysts, such as Lewis acids on silica, allows for easy recovery and reuse of the catalyst.[1]

  • Aqueous Media: In some cases, the reaction can be performed in water, which is a green and abundant solvent.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst - Verify the catalyst's activity with a known reactive nitrile. - Consider a different catalyst system (e.g., switch from a Lewis acid to a transition metal catalyst).[2]
Suboptimal Temperature - Gradually increase the reaction temperature in increments of 10-20°C. - For temperature-sensitive substrates, try lowering the temperature and extending the reaction time.
Incorrect Solvent - If using a solvent, ensure all reactants are fully soluble. - Try a solvent with a different polarity. For instance, polar aprotic solvents like DMF can be effective.[10]
Catalyst Poisoning - Purify starting materials (nitriles and solvents) to remove potential catalyst poisons like water or sulfur compounds.
Issue 2: Poor Selectivity and Multiple Products
Possible Cause Suggested Solution
Uncontrolled Reaction - Lower the reaction temperature to slow down the reaction rate. - In cross-cyclotrimerizations, add the more reactive nitrile slowly to the reaction mixture containing the less reactive nitrile.[7]
Side Reactions - Analyze byproducts to understand the side reactions occurring. - Adjust the catalyst or reaction conditions to disfavor these side reactions. For example, if hydrolysis is an issue, ensure anhydrous conditions.
Isomer Formation - For unsymmetrical triazines, separation of isomers might be necessary. - Explore regioselective synthetic routes if available.
Issue 3: Catalyst Deactivation
Possible Cause Suggested Solution
Coking/Fouling - For solid catalysts, consider calcination or washing with a suitable solvent to remove adsorbed species.
Sintering - Avoid excessively high reaction temperatures that can lead to the agglomeration of metal particles in supported catalysts.
Leaching - If using a supported catalyst, test the reaction solution for the presence of the active metal to check for leaching. - Consider a stronger support or a different immobilization technique.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Catalytic Systems for Benzonitrile (B105546) Cyclotrimerization

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
TiCl₄(thf)₂ / Mg1501595[2]
Cp₂TiCl₂ / Mg1501588[2]
ZrCl₄(thf)₂ / Mg1501575[2]
Si(Zn)2002485[1]
Si(Al)2002470[1]
Si(Ti)2002465[1]

Table 2: Effect of Reaction Conditions on Yield

NitrileCatalystConditionsYield (%)Reference
BenzonitrileY(OTf)₃150°C, 5 min, Microwave92[5]
BenzonitrileSi(Zn)200°C, 24 h, Conventional Heating85[1]
BenzonitrileSi(Zn)210W, 30 min, Microwave75[9]
4-ChlorobenzonitrileY(OTf)₃150°C, 5 min, Microwave88[5]
4-MethoxybenzonitrileY(OTf)₃150°C, 5 min, Microwave95[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Cyclotrimerization of Benzonitrile using Y(OTf)₃
  • Reactant Preparation: In a microwave process vial, add benzonitrile (1.0 mmol) and Y(OTf)₃ (5 mol%).

  • Reaction Setup: Place the sealed vial in a monomode microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 150°C for 5 minutes with an irradiation power of 50 W.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2,4,6-triphenyl-1,3,5-triazine.

Protocol 2: Solvent-Free Cyclotrimerization using Silica-Supported Zinc Chloride (Si(Zn))
  • Catalyst and Reactant Mixture: In a round-bottom flask, mix the nitrile (1.0 mmol), piperidine (B6355638) (1.0 equiv, as a nucleophilic initiator), and Si(Zn) catalyst (2 mol%).[9]

  • Reaction Conditions (Conventional Heating): Heat the mixture at 200°C for 24 hours under a nitrogen atmosphere.[1]

  • Reaction Conditions (Microwave Irradiation): Irradiate the mixture at 210 W for 2 minutes, followed by 150 W for 28 minutes.[9]

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) and filter to remove the catalyst. The filtrate is then concentrated and the product purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Test with a known substrate. Consider a different catalyst. Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Yes Solution_Conditions Optimize temperature and time. Check_Conditions->Solution_Conditions No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Solution_Solvent Ensure reactant solubility. Try a different solvent. Check_Solvent->Solution_Solvent No Solution_Purity Purify nitriles and solvents. Check_Purity->Solution_Purity No

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow_Microwave Reactants 1. Mix Nitrile and Catalyst in Microwave Vial Microwave 2. Seal Vial and Place in Microwave Reactor Reactants->Microwave Irradiate 3. Irradiate at Set Temperature and Time Microwave->Irradiate Cool 4. Cool Reaction Mixture Irradiate->Cool Purify 5. Purify Product (e.g., Recrystallization) Cool->Purify Product Final this compound Purify->Product

Caption: General experimental workflow for microwave-assisted synthesis.

References

Technical Support Center: Improving the Thermal Stability of 1,3,5-Triazine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the thermal stability of 1,3,5-triazine-based polymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and thermal analysis of this compound-based polymers.

Problem / Question Possible Causes Recommended Solutions
1. Why is the observed onset decomposition temperature (Td) lower than expected? 1. Incomplete Polymerization/Curing: Residual monomers, oligomers, or solvents can volatilize at lower temperatures, appearing as early mass loss. 2. Monomer Impurity: Impurities can introduce thermally weak points in the polymer structure. 3. Incorrect Polymer Structure: Side reactions or incorrect stoichiometry can lead to a less stable polymer network. 4. Presence of Aliphatic Linkers: Polymers with aliphatic chains are generally less thermally stable than those with fully aromatic structures. 5. Oxidative Degradation: The presence of oxygen during TGA analysis can lead to decomposition at lower temperatures.1. Optimize Reaction Conditions: Increase reaction time, temperature, or catalyst concentration. Perform post-curing steps at elevated temperatures. 2. Purify Monomers: Recrystallize or sublimate monomers before use. 3. Verify Stoichiometry & Structure: Use analytical techniques like FTIR and NMR to confirm the structure of the monomers and the resulting polymer. 4. Incorporate Aromatic Moieties: Redesign the polymer to include more aromatic rings in the backbone to enhance thermal stability. 5. Use Inert Atmosphere: Ensure the TGA experiment is run under a high-purity inert atmosphere, such as nitrogen or argon.
2. The polymer shows a multi-step degradation profile in the TGA curve. What does this indicate? 1. Presence of Multiple Components: The sample may be a mixture of polymers, or contain residual solvents or unreacted monomers. The first degradation step is often the loss of these volatile components. 2. Complex Degradation Pathway: Different parts of the polymer may decompose at different temperatures. For example, side chains or linker groups may degrade before the triazine ring itself. 3. Sample Inhomogeneity: The polymer sample may not be uniform.1. Purify the Polymer: Precipitate and wash the polymer to remove unreacted monomers and low-molecular-weight species. Dry thoroughly under vacuum to remove solvents. 2. Analyze the Structure: Correlate the degradation steps with the polymer's chemical structure. The breakdown of specific groups (e.g., methoxymethyl groups) occurs before the carbonization of the triazine rings. 3. Ensure Proper Sample Preparation: Ensure the TGA sample is representative of the bulk material.
3. Why is the final char yield at high temperatures (e.g., 800-1000 °C) lower than anticipated? 1. Polymer Structure: A low degree of cross-linking or the presence of aliphatic groups can lead to more complete decomposition into volatile fragments rather than forming a stable char. 2. Heating Rate: A very high heating rate in TGA can sometimes reduce char yield. 3. Atmosphere: An oxidizing atmosphere will result in a lower char yield compared to an inert atmosphere.1. Increase Cross-linking Density: Use monomers with more reactive sites or adjust the stoichiometry to favor a more densely cross-linked network. 2. Incorporate Aromatic/High Nitrogen Content: Polymers with higher aromatic content and nitrogen-rich triazine rings tend to produce higher char yields. 3. Optimize TGA Parameters: Use a standard heating rate (e.g., 10 °C/min) for comparability. Ensure a strictly inert atmosphere.
4. The polymerization reaction has a low yield or fails to solidify (for thermosets). What could be the issue? 1. Catalyst Inefficiency or Deactivation: The catalyst may be impure, used in insufficient quantity, or poisoned by impurities in the monomers or solvent. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing side reactions. 3. Monomer Reactivity: The functional groups on the monomers may not be sufficiently reactive under the chosen conditions.1. Select Appropriate Catalyst: For nitrile trimerization to form triazine rings, strong Lewis acids like AlCl3 can be effective. For melamine-formaldehyde resins, alkaline conditions promote methylolation while acidic conditions accelerate polycondensation. 2. Optimize Temperature Profile: Experiment with a range of temperatures. For some systems, a step-wise temperature increase is beneficial. 3. Consider Alternative Synthesis Methods: Microwave-assisted synthesis can sometimes provide higher yields in less time and enhance the thermal properties of the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features that enhance the thermal stability of this compound-based polymers? A1: The thermal stability of polymers is significantly influenced by their chemical structure. For triazine-based polymers, high thermal stability is associated with:

  • High Cross-linking Density: A densely cross-linked network restricts thermal motion and requires more energy to break down.

  • Aromatic Structures: Incorporating aromatic rings into the polymer backbone increases bond strength and rigidity, leading to higher decomposition temperatures.

  • Strong Covalent Bonds: The inherent strength of the bonds within the triazine ring and the covalent linkages forming the network contribute to overall stability.

  • High Nitrogen Content: The nitrogen-rich triazine ring structure can promote the formation of a stable char residue at high temperatures.

Q2: What are the primary methods for characterizing the thermal stability of these polymers? A2: The most common techniques are:

  • Thermogravimetric Analysis (TGA): This is the principal method used to determine thermal stability. TGA measures the mass of a sample as a function of temperature in a controlled atmosphere. Key data points include the onset temperature of decomposition (Td), the temperature of maximum decomposition rate, and the percentage of residual mass (char yield) at a high temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms, which are important indicators of the polymer's operational temperature range.

Q3: How can catalysts be used to improve the final properties of the polymer? A3: Catalysts play a crucial role in the polymerization process. The right catalyst can ensure a more complete and uniform reaction, leading to a more stable polymer network. For example, in melamine-formaldehyde resins, alkaline catalysts are used to control the initial methylolation step, while acidic catalysts drive the subsequent polycondensation and cross-linking, which builds the stable network. In other systems, Lewis acids can effectively catalyze the cyclotrimerization of nitrile groups to form the stable triazine rings.

Q4: Can the synthesis method itself influence thermal stability? A4: Yes. For instance, microwave-assisted synthesis has been shown to produce triazine-based polymers with enhanced thermal behavior compared to conventional heating methods. This is often attributed to more uniform and rapid heating, which can lead to higher yields, purities, and a more ordered polymer structure.

Data Presentation: Thermal Properties of Triazine-Based Polymers

The following tables summarize quantitative data from the literature to allow for easy comparison of thermal properties.

Table 1: Thermal Decomposition Data for Various Triazine-Based Polymers

Polymer SystemOnset Decomposition Temp. (Td at 5% loss)Char Yield at High Temp.Reference
Triazine-based Phthalonitrile Polymer~400 °C> 50% at 1000 °C
Melamine-Formaldehyde (MMF) Resin> 300 °C~14% at 800 °C
2,4,6-tri(9H-carbazol-9-yl)-1,3,5-triazine (TCZT)370 °CNot Specified
2,4,6-tri(1H-indol-1-yl)-1,3,5-triazine (TIDT)384 °CNot Specified
Triazine-Amine PolymerUp to 450 °CNot Specified
Triazine-Ether Polymers200 - 300 °CNot Specified
Triazine Polymer with Aromatic Linker (Tr-Bz-diamine)~350 °C~40% at 800 °C
Triazine Polymer with Aliphatic Linker (Tr-Hex-diamine)~300 °C~10% at 800 °C

Experimental Protocols

Protocol 1: General Synthesis of a Thermally Stable Triazine-Based Polymer via Cyclotrimerization

This protocol describes a general method for synthesizing a cross-linked poly-triazine network from an aromatic dinitrile monomer, a common strategy for achieving high thermal stability.

  • Monomer Preparation: Ensure the aromatic dinitrile monomer (e.g., terephthalonitrile) is pure. If necessary, recrystallize from a suitable solvent and dry thoroughly under vacuum.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), add the monomer.

  • Catalyst Addition: Add a suitable catalyst for cyclotrimerization. A strong Lewis acid such as anhydrous aluminum chloride (AlCl3) can be used. The reaction can often be performed under solvent-free conditions by heating the components.

  • Polymerization: Heat the mixture to initiate the reaction. A typical temperature might be 350 °C. The reaction mixture will become viscous and eventually solidify as the cross-linked polymer network forms. The reaction time can vary from several hours to a day.

  • Curing: After the initial polymerization, a post-curing step is often necessary to ensure complete reaction. This involves heating the solid polymer at an elevated temperature (e.g., >200 °C) for several hours.

  • Characterization: The resulting polymer should be a hard, insoluble solid. Grind the polymer into a fine powder for characterization. Confirm the formation of the triazine ring structure using FTIR spectroscopy (characteristic peaks around 1616 and 1388 cm-1).

  • Thermal Analysis: Perform TGA on the powdered sample to determine the onset decomposition temperature and char yield.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, powdered polymer sample into a TGA pan (typically ceramic or aluminum).

  • Experimental Conditions: Place the sample pan in the TGA furnace.

  • Run Program: Heat the sample from ambient temperature to a final temperature of 800-1000 °C at a constant heating rate, typically 10 °C/min.

  • Atmosphere: Conduct the analysis under a continuous flow of high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td), often calculated at 5% mass loss, and the final residual mass (char yield) at the maximum temperature.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis & Curing cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome Monomer Pure Monomers (e.g., Dinitrile, Melamine) Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Catalyst Select Catalyst (e.g., Lewis Acid, Base) Catalyst->Setup Polymerize Polymerization (Thermal or Microwave) Setup->Polymerize Cure Post-Curing (Elevated Temp) Polymerize->Cure Grind Grind Polymer Cure->Grind FTIR Structural Verification (FTIR, NMR) Grind->FTIR TGA Thermal Analysis (TGA, DSC) Grind->TGA Result High Stability Polymer FTIR->Result TGA->Result G Start Low Td or Char Yield Observed in TGA Check_Complete Was polymerization /curing complete? Start->Check_Complete Check_Purity Were monomers pure? Check_Complete->Check_Purity Yes Sol_Cure ACTION: Increase cure time/temp. Optimize catalyst. Check_Complete->Sol_Cure No Check_Structure Is polymer structure correct? (Aromatic vs Aliphatic) Check_Purity->Check_Structure Yes Sol_Purity ACTION: Purify monomers via recrystallization/sublimation. Check_Purity->Sol_Purity No Sol_Structure ACTION: Incorporate more aromatic rings. Verify stoichiometry. Check_Structure->Sol_Structure No Rerun Re-synthesize and re-run TGA Check_Structure->Rerun Yes (Re-evaluate goals) Sol_Cure->Rerun Sol_Purity->Rerun Sol_Structure->Rerun

"troubleshooting peak tailing in HPLC analysis of 1,3,5-triazines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1,3,5-triazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, that you may encounter during your experiments.

Troubleshooting Guides

Issue: Peak Tailing in the Chromatogram

Peak tailing is a common problem in the HPLC analysis of basic compounds like 1,3,5-triazines, where the peak asymmetry factor is greater than 1.2.[1] This phenomenon can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility.[2]

Primary Cause: The most frequent cause of peak tailing for triazines is the secondary interaction between the basic analyte molecules and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][3][4] These interactions are more pronounced at a mid-range pH where the silanol groups are ionized.[5][6]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH in the optimal range (2.5-3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using 0.1% Formic Acid. check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column switch_column Switch to a high-purity, end-capped C18 column. check_column->switch_column No check_overload Is the sample concentration too high? check_column->check_overload Yes switch_column->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_contamination Is there column or guard column contamination? check_overload->check_contamination No reduce_concentration->check_contamination flush_column Flush the column with a strong solvent or replace the guard column. check_contamination->flush_column Yes solution Peak Tailing Resolved check_contamination->solution No flush_column->solution

Caption: Troubleshooting workflow for peak tailing in triazine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing in the HPLC analysis of 1,3,5-triazines?

The primary cause of peak tailing for basic compounds like 1,3,5-triazines is the interaction with acidic residual silanol groups on the silica-based stationary phase.[3][7][8] These secondary interactions lead to asymmetrical peak shapes.[6]

Q2: How does the mobile phase pH affect the peak shape of triazine compounds?

The mobile phase pH is a critical factor in controlling peak shape for ionizable compounds like triazines.[3][9][10]

  • Low pH (around 2.5-4): At this pH, the silanol groups are protonated and less likely to interact with the protonated basic triazine molecules, which significantly reduces peak tailing.[3][11]

  • Mid-range pH: In this range, a mixture of ionized and unionized species can exist, leading to peak distortion, splitting, or tailing.[3][9]

  • High pH (around 9): While it can increase retention, a high pH may lead to the dissolution of the silica-based stationary phase if the column is not designed for high pH environments.[3][10][12]

Q3: What type of HPLC column is recommended for analyzing triazine compounds to minimize peak tailing?

For the analysis of triazine compounds, a reversed-phase C18 column is commonly used.[3][12][13] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[3][7] These columns have a lower concentration of residual silanol groups, resulting in more symmetrical peaks.[3] For highly polar triazines, alternative stationary phases such as polar-embedded or polymeric columns can also be considered.[3][14]

Q4: Can mobile phase additives help improve the peak shape for triazines?

Yes, mobile phase additives can significantly improve peak shape.[3][15] Acidic modifiers like formic acid or acetic acid are commonly used to lower the mobile phase pH, which helps to suppress the ionization of silanol groups and reduce peak tailing.[3] Another approach is to add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[6][11] TEA can mask the active silanol sites, leading to improved peak symmetry.[11] However, the use of competing bases has become less necessary with the advent of modern, high-purity silica (B1680970) columns.[11]

Q5: How does sample overload contribute to peak tailing?

Injecting too much sample mass onto the column can lead to peak tailing.[5][16] When the concentration of the analyte is too high, it can saturate the stationary phase, leading to a distortion of the peak shape.[5] If you observe that all peaks in your chromatogram are tailing, you should consider the possibility of column overload.[5] To address this, try reducing the sample concentration or the injection volume.[3][16]

Quantitative Data Summary

ParameterRecommended Range/ValueExpected Outcome
Mobile Phase pH 2.5 - 3.5Reduced peak tailing and more symmetrical peaks.[3]
Formic Acid Concentration 0.1% (v/v) in the aqueous portionSuppresses silanol ionization, leading to improved peak shape.[3][11]
Competing Base (TEA) ≥20 mM (use with caution)Masks active silanol sites, improving peak symmetry.[6]

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH to Reduce Peak Tailing

Objective: To minimize secondary interactions between triazine analytes and the stationary phase by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol (B129727)

  • Formic acid (or acetic acid)

  • HPLC system with a UV detector

  • C18 column (preferably a modern, end-capped version)

  • Triazine standard solution

Procedure:

  • Prepare the aqueous portion of the mobile phase: For a 90:10 water:acetonitrile mobile phase, measure 900 mL of HPLC-grade water into a clean reservoir.

  • Adjust the pH: While stirring, carefully add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Use a calibrated pH meter to monitor the pH.[3]

  • Prepare the final mobile phase: Add 100 mL of acetonitrile to the pH-adjusted aqueous solution and mix thoroughly. Degas the mobile phase before use.

  • Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the triazine standard: Inject your standard solution and acquire the chromatogram.

  • Evaluate the peak shape: Compare the peak symmetry of the chromatogram obtained with the pH-adjusted mobile phase to one obtained with a neutral mobile phase. You should observe a significant reduction in peak tailing.

Protocol 2: Column Flushing to Address Contamination

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Materials:

  • A series of strong, miscible solvents (e.g., isopropanol, tetrahydrofuran)

  • HPLC system

Procedure:

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a strong organic solvent: Start with a solvent that is miscible with your mobile phase but stronger. For reversed-phase columns, flushing with 100% acetonitrile or methanol is a good starting point.[2] If this is not effective, you can use a stronger solvent like isopropanol.

  • Monitor the pressure: Ensure the backpressure does not exceed the column's maximum limit.

  • Re-equilibrate the column: Once the flushing is complete, reconnect the column in the correct direction and re-equilibrate with your mobile phase until the baseline is stable.

  • Inject a standard: Check if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[8]

Logical Relationships Diagram

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol Secondary Silanol Interactions use_endcapped Use End-capped C18 Column silanol->use_endcapped ph Inappropriate Mobile Phase pH adjust_ph Adjust pH to 2.5-3.5 ph->adjust_ph overload Sample Overload reduce_sample Reduce Sample Concentration overload->reduce_sample contamination Column Contamination flush_column Flush or Replace Column contamination->flush_column

Caption: Relationship between causes and solutions for peak tailing.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,3,5-Triazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various analytical methods for the quantification of 1,3,5-triazine herbicides. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification. Detailed experimental protocols for key analytical techniques are also provided to support researchers in their method selection and implementation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the analysis of this compound residues is critical and depends on factors such as the complexity of the sample matrix, the required sensitivity, and the specific triazine compounds of interest. The following tables summarize the performance of commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Performance of GC-MS Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ
WaterAtrazine, Simazine, Propazine, and metabolites>0.9970-120%<20%LOQ: 0.05-0.5 µg/L[1]
WaterAtrazine, Ametryn, Prometryn, Propazine, Prometon, Simazine, TerbutrynNot SpecifiedComparable to GC/MSNot SpecifiedIC50: 0.4-2.5 µg/L[1]
Water and SoilAtrazine, ametryn, prometryn, propazine, terbuthylazine, terbutryn, simazine, simetrynNot SpecifiedWater: 93–103%, Soil: 91–102%<10%LOD: 0.1 pg/mL, LOQ: 0.03 to 0.17 ng/g[2]

Table 2: Performance of LC-MS/MS Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ
WaterAtrazine, Simazine, Propazine, Cyanazine and their degradates>0.99579.3% - 98.3%[3]<10%[3]LOD: 0.02 - 0.1 µg/L[4]
SoilPrometryn, atrazine, simazine, and propazineNot Specified70-120%≤20%LOQ: 0.01 mg/kg[5]
WaterAtrazine and its dealkylated chlorotriazine metabolitesNot Specified70-120%≤20%Not Specified[6]

Table 3: Performance of Capillary Electrophoresis Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ
WaterFive triazine herbicides0.9927 - 0.995880.6 - 107.3%Not SpecifiedLOD: 0.41 to 0.62 ng/mL[7]
Cereal and VegetableEight triazine herbicidesNot Specified82.8-96.8%Not SpecifiedLOD: 0.02 to 0.04 ng/g, LOQ: 0.1 ng/g[7]

Table 4: Performance of ELISA Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ
WaterAtrazineNot Specified80-120%Not SpecifiedLower Limit of Quantitation: 0.03 µg/L
WaterDiaminochlorotriazine and other triazine metabolitesNot SpecifiedNot SpecifiedNot SpecifiedDetection Limit: 0.1 ng/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are summaries of typical experimental protocols for the analysis of triazine herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 523)

This method is suitable for the determination of triazine pesticides and their degradates in drinking water.[9]

  • Sample Preparation:

    • Take a 250 mL water sample.

    • Add internal standards (e.g., Atrazine-d5) to the sample.

    • Perform solid-phase extraction (SPE) using carbon cartridges to extract the analytes.[1]

    • Dewater the cartridges with methanol (B129727) and then elute with ethyl acetate (B1210297) and a dichloromethane/methanol mixture.[9]

    • Dry the eluate using anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

    • Adjust the final extract volume to 1.0 mL.[1]

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a GC equipped with a capillary column suitable for pesticide analysis.

    • Injection: Inject a small volume (e.g., 0.5 µL) of the extract in splitless mode.[3]

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Temperature Program: Employ a programmed temperature ramp to separate the analytes (e.g., initial temperature of 60°C, ramped to 300°C).[3]

    • Mass Spectrometer (MS): Operate the MS in full scan mode or selected ion monitoring (SIM) for higher sensitivity. Electron ionization (EI) is typically used.[3]

    • Identification: Identify analytes by comparing their retention times and mass spectra with those of known standards.

    • Quantification: Determine the concentration of each analyte using the internal standard technique.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective for the analysis of triazine herbicides in various matrices.

  • Sample Preparation:

    • For direct injection methods, water samples may only require the addition of a buffer (e.g., ammonium (B1175870) acetate) and an internal standard.[3]

    • For methods requiring pre-concentration, an online sample enrichment system or solid-phase extraction (SPE) can be used.

    • For soil samples, extraction is typically performed with a mixture of organic solvents.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC): Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium formate, is typically used.[10]

    • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) is common for triazine analysis.

    • Identification: Identify analytes based on their retention times and specific precursor-to-product ion transitions.

    • Quantification: Quantify analytes using a calibration curve generated from standards, often with the use of an internal standard.

Capillary Electrophoresis (CE) Protocol

CE offers an alternative separation technique for triazine analysis, particularly for charged or polar compounds.

  • Sample Preparation:

    • Water samples are often filtered and can be directly injected or pre-concentrated using SPE.

    • Soil and sediment samples require an extraction step with a suitable solvent, followed by cleanup.

  • CE Analysis:

    • System: A capillary electrophoresis instrument equipped with a UV or diode-array detector (DAD).

    • Capillary: A fused-silica capillary.

    • Buffer: An optimized buffer solution is used to achieve separation. For example, a buffer of 19.3 mM sodium borate, 15.4 mM disodium (B8443419) hydrogen phosphate, 28.4 mM SDS, pH 9.45, and 7.5% 1-propanol (B7761284) has been used for the separation of triazine compounds.[11]

    • Separation Voltage: A high voltage is applied across the capillary to drive the separation.

    • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

    • Detection: Analytes are detected as they pass through the detector, based on their UV absorbance.

    • Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of standards.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput screening method based on antigen-antibody recognition.

  • Principle: This is a competitive immunoassay where triazine herbicides in the sample compete with a labeled triazine conjugate for a limited number of antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of triazine in the sample.[1]

  • Procedure:

    • Add standards, controls, and samples to the wells of a microtiter plate coated with antibodies specific to triazines.[8]

    • Add a triazine-enzyme conjugate to the wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color.[8]

    • Stop the reaction and measure the intensity of the color using a microplate reader.

    • Quantification: The concentration of triazines in the sample is determined by comparing the color intensity to a standard curve.

Mandatory Visualization

ValidationWorkflow cluster_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy (Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq specificity Specificity & Selectivity method_dev->specificity robustness Robustness method_dev->robustness validation_report Method Validation Report routine_use Routine Use & Ongoing Performance Verification validation_report->routine_use

Caption: General workflow for the validation of an analytical method.

MethodComparison requirement Analytical Requirement (e.g., Sensitivity, Throughput, Cost) gcms GC-MS requirement->gcms High Specificity Good for Volatiles lcmsms LC-MS/MS requirement->lcmsms High Sensitivity & Specificity, Wide Applicability ce Capillary Electrophoresis requirement->ce Good for Charged/ Polar Analytes, Low Sample Volume elisa ELISA requirement->elisa High Throughput Screening, Cost-Effective decision Select Optimal Method gcms->decision lcmsms->decision ce->decision elisa->decision

References

"comparing the performance of different catalysts for 1,3,5-triazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, agriculture, and materials science, is a field of continuous research and development. The efficiency of 1,3,5-triazine synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic methods, presenting experimental data, detailed protocols, and visual representations of synthetic workflows to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, reaction time, and conditions required for this compound synthesis. The following table summarizes the performance of several prominent catalytic systems.

Catalyst TypeCatalystSubstratesReaction ConditionsYield (%)Reaction TimeReference
Homogeneous Cu(OAc)₂Alcohols and amidine hydrochloridesAir, no ligand/base/oxidantGood to ExcellentNot specified[1]
Iron-catalyzedAldehydes and NH₄IAir atmosphere18-72Not specified[2]
Yttrium saltsAromatic nitrilesSolvent-freeNot specifiedNot specified[3]
Heterogeneous Cu(I) on resinDichlorotriazinyl benzenesulfonamide (B165840) and nucleophiles2.5 mol% catalystSignificantly higher yields in some casesSignificantly shortened[4]
Silica-supported Lewis acidsNitrilesSolvent-free, conventional heating or microwaveGood24 h (heating), shorter with microwave[5]
Non-Catalytic (Assisted) Microwave-assisted4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamineNa₂CO₃, TBAB, DMF, 150 °C, 50 W54-87150 s[6]
Ultrasound-assistedMelamine, formaldehyde, and 2-aminopyridine (B139424)Ethanol, room temperature8430-35 min[6]
Ultrasound-assisted4,6-disubstituted-1,3,5-triazine hydrazone derivativesEthanol, catalytic acetic acid, 40 °CUp to 9630-60 min[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key synthetic methods.

Protocol 1: Microwave-Assisted Synthesis of Morpholine-Functionalized this compound Derivatives[6]
  • A mixture of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), 2-phenylethylamine (1.2 mmol), sodium carbonate (Na₂CO₃) as a base, and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst is prepared in N,N-dimethylformamide (DMF) as the solvent.

  • The reaction mixture is subjected to microwave irradiation at 150 °C and 50 W for 150 seconds.

  • Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified.

Protocol 2: Ultrasound-Assisted Synthesis of N²,N⁴,N⁶-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine[6]
  • Melamine, formaldehyde, and 2-aminopyridine are mixed in a 1:3:3 molar ratio in ethanol.

  • The reaction mixture is subjected to ultrasonic irradiation at room temperature for 30-35 minutes.

  • The product is isolated and purified from the reaction mixture.

Protocol 3: Heterogeneous Catalysis using Cu(I) Supported on Resin[4]
  • The appropriate disubstituted s-triazine derivative (1 mmol) is dissolved in 10 mL of DMF.

  • Anhydrous potassium carbonate (1 mmol) is added in small portions, and the mixture is stirred for 10 minutes.

  • The desired nucleophile (1 mmol) is then added portion-wise.

  • Finally, 2.5 mol% of the Cu(I)-supported resin catalyst is added to the mixture.

  • The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Visualizing Synthetic Pathways

Diagrams of experimental workflows and catalytic cycles provide a clear and concise understanding of the synthetic processes.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Reactants This compound Precursor + Nucleophile Reaction Microwave Irradiation (150°C, 150s) or Ultrasonic Irradiation Reactants->Reaction Solvent_Base Solvent + Base + Phase-Transfer Catalyst Solvent_Base->Reaction Cooling Cooling Reaction->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Product Final Product Purification->Product

Caption: General workflow for assisted this compound synthesis.

catalytic_cycle Catalyst Catalyst (e.g., Cu(I)-Resin) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate 1 Substrate1 Substituted Triazine Intermediate2 Reactive Intermediate Intermediate1->Intermediate2 + Substrate 2 Substrate2 Nucleophile Product Product Intermediate2->Product Product->Catalyst - Catalyst (Regenerated)

Caption: Simplified catalytic cycle for this compound synthesis.

Conclusion

The synthesis of 1,3,5-triazines can be achieved through a variety of catalytic and non-catalytic methods. Homogeneous catalysts like copper and iron complexes offer good to excellent yields, while heterogeneous catalysts such as resin-supported copper and silica-supported Lewis acids provide the significant advantage of easy separation and recyclability.[4][5][7][8][9] For rapid and green synthesis, microwave and ultrasound-assisted methods have proven to be highly effective, often leading to high yields in significantly reduced reaction times.[6] The selection of the most appropriate method will depend on the specific requirements of the synthesis, including the desired scale, purity, cost-effectiveness, and environmental impact. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions in the design and optimization of this compound synthesis.

References

Unambiguous Structural Validation of 1,3,5-Triazine Derivatives: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 1,3,5-triazine derivatives, the rigorous confirmation of their molecular structure is a critical step. This guide provides an objective comparison of the primary analytical techniques employed for structural validation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By presenting supporting data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate an informed selection of the most appropriate analytical strategy.

The this compound scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The precise arrangement of substituents on the triazine ring dictates the molecule's function, making unambiguous structural determination paramount. While each analytical technique offers unique insights, a comprehensive understanding of their respective strengths and limitations is essential for conclusive structural validation.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical method for the structural validation of this compound derivatives is often guided by the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers detailed information about the molecule's structure and dynamics in solution. Mass spectrometry, on the other hand, excels in providing accurate molecular weight and fragmentation data, which aids in confirming the elemental composition and connectivity.

A summary of the key performance indicators for each technique is presented in the table below, offering a direct comparison to aid in the selection process.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic processes, conformation in solutionMolecular weight, elemental composition, fragmentation patterns
Typical Resolution Atomic resolution (~0.1 Å)Atomic resolutionHigh mass accuracy (ppm)
Sample Requirements Single crystal (0.1-0.3 mm)5-25 mg for ¹H, 50-100 mg for ¹³C[1][2]Micrograms to nanograms[3]
Experiment Time Hours to daysMinutes to hours[4]Minutes
Strengths Unambiguous structure determination[5]Non-destructive, provides information on dynamics in solution[6][7]High sensitivity, small sample amount required[8][9]
Limitations Requires a suitable single crystal, provides solid-state structure only[7]Lower sensitivity, can be complex for large molecules[10][11]Isomers can be difficult to distinguish, provides limited stereochemical information[12]

Quantitative Data for a this compound Derivative

To illustrate the type of quantitative data obtained from X-ray crystallography, the crystallographic data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is presented below.[13][14] This data provides a definitive confirmation of the molecule's solid-state structure.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 20.280(3)
b (Å) 8.0726(14)
c (Å) 16.005(3)
α (°) 90
β (°) 98.947(3)
γ (°) 90
Volume (ų) 2588.3(8)
Z 8

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the typical methodologies for X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of this compound derivatives.

Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining the crystal structure of a this compound derivative.

1. Crystal Growth:

  • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable size and quality (typically 0.1-0.3 mm).

2. Crystal Mounting and Data Collection:

  • Carefully select a well-formed single crystal under a microscope.

  • Mount the crystal on a goniometer head.

  • Place the mounted crystal on the X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.

1. Sample Preparation:

  • Dissolve 5-25 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is often required.[1][2]

  • Transfer the solution to a clean NMR tube.

2. Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum. A typical acquisition time is 1-5 seconds.[15]

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general workflow for the analysis of this compound derivatives by HRMS.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 10-100 µg/mL.[16][17]

  • Ensure the sample is free of non-volatile salts and buffers.

2. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition of the molecule.

  • Analyze the fragmentation pattern (if any) to obtain further structural information.

Visualizing the Analytical Workflows

To further clarify the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation

Caption: Workflow for X-ray Crystallographic Analysis.

analytical_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry x1 Single Crystal x2 Diffraction Pattern x1->x2 x3 Electron Density Map x2->x3 x4 3D Structure x3->x4 n1 Solution Sample n2 FID Signal n1->n2 n3 NMR Spectrum n2->n3 n4 Connectivity & Stereochemistry n3->n4 m1 Ionized Sample m2 Mass-to-Charge Ratio m1->m2 m3 Mass Spectrum m2->m3 m4 Molecular Formula m3->m4 start Synthesized this compound Derivative start->x1 start->n1 start->m1

Caption: Comparative Workflow of Structural Validation Techniques.

References

A Comparative Guide to the Synthesis of 1,3,5-Triazines: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3,5-triazines, a critical scaffold in medicinal chemistry, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint. This guide provides a detailed comparative analysis of these two synthetic approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal methodology for their drug discovery and development endeavors.

Quantitative Performance Metrics: A Head-to-Head Comparison

Microwave irradiation has consistently demonstrated significant advantages over conventional heating in the synthesis of 1,3,5-triazines. The primary benefits lie in drastically reduced reaction times and improved product yields.

ParameterConventional HeatingMicrowave SynthesisReferences
Reaction Time Hours to DaysMinutes[1][2]
Yield Moderate to Good (e.g., 62-81%)Good to Excellent (e.g., 85-99%)[1]
Temperature Often higher, prolonged heatingTargeted, rapid heating (e.g., 80-150°C)[1][3]
Solvent Usage Often requires solvents like THF, DMFCan be performed solvent-free or with minimal solvent[2][4]
By-product Formation Higher potential for side reactionsOften cleaner reactions with fewer by-products[5]

For instance, the synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine under conventional heating at 100°C required 14 hours to achieve an 81% yield.[1] In stark contrast, the same reaction under microwave irradiation at 80°C was completed in just 14 minutes, affording a superior yield of 93%.[1] Similarly, for the synthesis of certain fluorinated 1,3,5-triazinane (B94176) analogues, microwave irradiation slashed the reaction time to a mere 3 minutes and boosted yields to 98-99%, compared to 10 hours and 62-78% yields with conventional heating.[1]

Logical Comparison of Synthesis Methodologies

The fundamental differences between conventional and microwave heating directly impact the efficiency and outcome of 1,3,5-triazine synthesis.

G Comparison of Synthesis Methods for 1,3,5-Triazines cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis Conventional Slow, inefficient heat transfer LongReaction Long reaction times (hours to days) Conventional->LongReaction LowerYields Often lower yields LongReaction->LowerYields SideProducts Potential for side product formation LongReaction->SideProducts Microwave Direct, efficient heating of polar molecules ShortReaction Rapid reaction times (minutes) Microwave->ShortReaction HigherYields Generally higher yields ShortReaction->HigherYields CleanerReactions Cleaner reaction profiles ShortReaction->CleanerReactions

Caption: Key differences between conventional and microwave synthesis.

Experimental Protocols

General Experimental Workflow: A Tale of Two Syntheses

The operational workflows for conventional and microwave-assisted synthesis of 1,3,5-triazines share initial steps but diverge significantly in the reaction execution.

G General Synthetic Workflow: Conventional vs. Microwave start Reactant Preparation conv_setup Conventional Heating Setup (e.g., Reflux Apparatus) start->conv_setup Conventional mw_setup Microwave Reactor Setup start->mw_setup Microwave conv_reaction Heating for hours/days conv_setup->conv_reaction mw_reaction Irradiation for minutes mw_setup->mw_reaction workup Work-up and Purification conv_reaction->workup mw_reaction->workup

Caption: Comparative workflow of synthesis methods.

Protocol 1: Conventional Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

This protocol outlines a traditional approach involving the sequential nucleophilic substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (e.g., amines, alkoxides)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

Procedure:

  • First Substitution: Dissolve cyanuric chloride in THF and cool the solution to 0°C.

  • Slowly add the first nucleophile while maintaining the low temperature.

  • Add DIPEA as a base to neutralize the HCl generated.

  • Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).

  • Second Substitution: Add the second nucleophile to the reaction mixture and allow it to warm to room temperature.

  • Stir overnight.

  • Third Substitution: Add the third nucleophile and reflux the reaction mixture for several hours to days.[6]

  • Work-up: After completion, remove the solvent under reduced pressure. The residue is then purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines

This protocol details a rapid and efficient synthesis using microwave irradiation.[7]

Materials:

  • Substituted benzoyl benzotriazolides

  • Metformin

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the substituted benzoyl benzotriazolide, metformin, and TEA in DMF.

  • Microwave Irradiation: Place the sealed vessel in a microwave synthesizer.

  • Irradiate the mixture at 100°C for 3 hours.[7]

  • Work-up: Pour the cooled reaction mixture over ice and stir with sodium carbonate for 15 minutes.

  • Isolate the solid product by filtration.

  • Purify the product by stirring in diethyl ether followed by vacuum filtration to yield the pure trisubstituted this compound.[7]

In another example of microwave-assisted synthesis, a mixture of a di-substituted intermediate, a desired amine, sodium carbonate, and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) in DMF is irradiated at 150°C for just 2.5 minutes.[8]

Conclusion

The comparative analysis unequivocally highlights the superiority of microwave-assisted synthesis for the preparation of 1,3,5-triazines in many cases. The significant reduction in reaction times, coupled with higher yields and often cleaner reaction profiles, makes it an attractive and environmentally benign alternative to conventional heating. While conventional methods remain valuable, particularly for specific substrates or scalability considerations where microwave technology may be limiting, the efficiency and green credentials of MAOS position it as a powerful tool for accelerating drug discovery and development in the realm of this compound chemistry. Researchers are encouraged to consider the adoption of microwave technology to enhance their synthetic efficiency and contribute to more sustainable chemical practices.

References

Predicting the Properties of 1,3,5-Triazines: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, computational modeling has emerged as an indispensable tool for accelerating the discovery and optimization of novel 1,3,5-triazine derivatives. This guide provides an objective comparison of the performance of various computational models in predicting the diverse properties of these compounds, supported by experimental validation data.

The this compound scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. Computational models, such as Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT), and molecular docking, are increasingly utilized to predict the physicochemical and biological properties of these molecules, thereby streamlining the drug discovery process. The validation of these in silico predictions against experimental data is crucial for ensuring their accuracy and reliability.

Performance of Computational Models

The predictive power of computational models for this compound properties is best assessed by comparing their theoretical predictions with experimental outcomes. Below is a summary of such comparisons across different modeling techniques.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The predictive ability of a QSAR model is often evaluated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Model TypeTarget PropertyReference
3D-QSAR (CoMFA)Anticancer activity (A549 cell line)0.920.70[1]
3D-QSAR (CoMSIA)Anticancer activity (A549 cell line)0.860.62[1]
3D-QSAR (CoMFA)Anti-PVY Activity0.9200.693[2]
3D-QSARHDAC Inhibition0.9700.842[3]
QSAR (GFA)Cytotoxicity against Lung Cancer0.98-[4]

Table 1: Performance of QSAR Models for Predicting Biological Activities of this compound Derivatives.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity is often expressed as a docking score or binding energy.

This compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Reference
Compound 5hEGFR-tyrosine kinase-229.4[5]
Compound 5gEGFR-tyrosine kinase-286.9[5]
Compound 5fEGFR-tyrosine kinase-395.1[5]
Compound 11eDihydrofolate reductase (DHFR)-28[6]
Compound 9aDihydrofolate reductase (DHFR)-42[6]
Compound 8eDihydrofolate reductase (DHFR)-50[6]
Compound 10eDihydrofolate reductase (DHFR)-62[6]
s-triazine-isatin hybrid 7fDNA (PDB ID: 3EY0)-10.3-[7]

Table 2: Comparison of Molecular Docking Predictions and Experimental Biological Activity for this compound Derivatives.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental spectroscopic data.

PropertyComputational MethodPredicted ValueExperimental ValueReference
UV Absorption (λmax)TD-DFT [B3LYP/6-311+G(d,p)]Good agreementGood agreement[8][9][10]
Corrosion Inhibition Efficiency (%)DFTHigher for compound (2)98.5 (for compound 2)[11]
Crystal Density (g/cm³)DFT (PBE)1.92 (for MTO)Not yet synthesized[12]
Crystal Density (g/cm³)DFT (PBE)2.10 (for MTO3N)Not yet synthesized[12]

Table 3: Validation of DFT Predictions for this compound Properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results and the validation of computational models.

Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the nucleophilic substitution of cyanuric chloride. For example, to synthesize 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, cyanuric chloride is first reacted with aniline (B41778) at a low temperature (0-5°C). The resulting intermediate is then reacted with sodium hydrosulfide (B80085) (NaSH) to introduce the thiol groups. The final product is typically purified by recrystallization.[13]

In Vitro Anticancer Activity Assay

The cytotoxicity of this compound derivatives against cancer cell lines is often determined using the MTT assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is then measured at a specific wavelength to determine cell viability and calculate the IC50 value.

Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against specific kinases, such as EGFR-tyrosine kinase, can be evaluated using various kinase assay kits. These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate in the presence of the inhibitor.

DNA Binding Studies

The interaction of this compound derivatives with DNA can be investigated using techniques like UV-vis absorption spectroscopy, viscometry, and electrochemical methods.[5] For instance, changes in the absorption spectra of the compounds upon addition of DNA can indicate the mode and strength of binding.[7]

Visualizing Computational and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of validation studies and the intricate relationships within biological pathways.

dft_validation_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Validation mol_build Molecule Building & Tautomer Consideration dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_build->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT for UV-Vis geom_opt->tddft_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc compare_vib Vibrational Frequencies freq_calc->compare_vib compare_uv Electronic Transitions tddft_calc->compare_uv compare_nmr Chemical Shifts nmr_calc->compare_nmr synthesis Synthesis & Purification ftir FTIR Spectroscopy synthesis->ftir uv_vis UV-Vis Spectroscopy synthesis->uv_vis nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ftir->compare_vib uv_vis->compare_uv nmr->compare_nmr

Caption: Workflow for the validation of DFT calculations against experimental spectroscopic data.

qsar_workflow data_collection Data Collection (Structures & Activities) descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_dev QSAR Model Development data_split->model_dev model_val Model Validation (Internal & External) model_dev->model_val new_pred Prediction for New Compounds model_val->new_pred

Caption: A typical workflow for developing and validating a QSAR model.

References

A Comparative Guide to 1,3,5-Triazine-Based Covalent Organic Frameworks for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3,5-triazine-based Covalent Organic Frameworks (COFs) against other porous materials, supported by experimental data. Discover their potential in catalysis, adsorption, and beyond.

The unique structural features of this compound-based Covalent Organic Frameworks (COFs), including their nitrogen-rich frameworks, high porosity, and excellent chemical stability, position them as leading candidates for a variety of applications, from photocatalysis to gas storage and environmental remediation.[1][2][3] This guide delves into a comparative analysis of their performance against other prominent porous materials like Metal-Organic Frameworks (MOFs), zeolites, and activated carbons.

Performance Benchmarking: A Quantitative Overview

The performance of porous materials is intrinsically linked to their structural and chemical properties. The following tables summarize key performance indicators for this compound-based COFs and their counterparts in various applications.

Photocatalysis

In the realm of photocatalysis, this compound-based COFs have demonstrated remarkable efficiency, particularly in hydrogen peroxide (H₂O₂) production. The nitrogen-rich structure and high degree of conjugation in these COFs facilitate improved light absorption and efficient separation of charge carriers.[4]

Table 1: Photocatalytic Hydrogen Peroxide (H₂O₂) Production

MaterialH₂O₂ Production Rate (μmol h⁻¹ g⁻¹)Light SourceSacrificial AgentReference
TTP-COF (Triazine-based) 4244 10 W LED (420 nm)None[4]
TBP-COF (Triazine-based)188210 W LED (420 nm)None[4]
Other nonmetal COF-based photocatalystsGenerally lowerLED visible lightOften required[4]
Gas Adsorption and Storage

The high surface area and tunable porosity of this compound-based COFs make them excellent candidates for gas adsorption and storage, particularly for carbon dioxide (CO₂).

Table 2: CO₂ Adsorption Capacities

MaterialCO₂ Uptake (mmol g⁻¹)Temperature (K)Pressure (bar)BET Surface Area (m² g⁻¹)Reference
Py-PDT POP-600 (Triazine-based) 2.7 298Not specified314[5]
CTF-hex4 (Triazine-based)3.4 (76 cm³/g)2731493 - 1728[6]
MOFs5.5 - 8.0StandardStandardHigh[7]
Zeolites3.5 - 5.0StandardStandardModerate[7]
Activated Carbons3.3 - 5.0StandardStandard500 - 2500[7]
BZPh-A1.44Not specifiedNot specifiedNot specified[5]
UFK-550-0.11.6Not specifiedNot specifiedNot specified[5]
N-doped porous CNF1.78Not specifiedNot specifiedNot specified[5]
MFC-750-0.12.31Not specifiedNot specifiedNot specified[5]
Pollutant Removal from Aqueous Solutions

The unique surface chemistry of triazine-based COFs also lends itself to the effective removal of organic pollutants from water.

Table 3: Adsorption of Organic Dyes

MaterialAdsorbateMaximum Adsorption Capacity (mg g⁻¹)Reference
COFZ1 (Triazine-based) Methylene Blue 510 [8]
COFZ1 (Triazine-based) Gentian Violet 564 [8]
TPT-DMBD-COF (Triazine-based)Methylene BlueNot specified (functions as a robust adsorbent)[9]
Cationic COF (Triazine-based)Methyl Orange196.08[10]
Cage-COF-TPMalachite Green~2000 (theoretical)[11]
TPP-PPMethyl Orange220.82[10]
TPP-PPMethylene Blue159.80[10]

Experimental Protocols: A Closer Look

The data presented above are derived from rigorous experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Triazine-Based COFs (e.g., TTP-COF and TBP-COF)
  • Monomer Synthesis: The respective amine and aldehyde monomers are synthesized according to previously reported procedures.

  • Solvothermal Synthesis: The monomers are placed in a Pyrex tube with a solvent mixture (e.g., mesitylene (B46885) and dioxane) and an aqueous acetic acid solution.

  • Degassing and Sealing: The tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • Heating and Crystallization: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days) to allow for the formation of the COF.

  • Purification: The resulting solid is collected by filtration, washed with various organic solvents (e.g., acetone, THF, ethanol), and dried under vacuum.

Photocatalytic H₂O₂ Production
  • Catalyst Dispersion: A specific amount of the COF photocatalyst (e.g., 10 mg) is dispersed in pure water (e.g., 40 mL) in a quartz reactor.

  • Oxygen Saturation: The suspension is saturated with oxygen by bubbling O₂ gas for a set time (e.g., 30 minutes) while stirring.

  • Irradiation: The reaction mixture is irradiated using a specific light source (e.g., 10 W LED lamp, λ = 420 nm).

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered, and the concentration of H₂O₂ is determined using a colorimetric method with potassium iodide (KI) and measuring the absorbance at 352 nm.

Gas Adsorption Measurements
  • Sample Activation: The COF sample is degassed under a high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guests from the pores.

  • Isotherm Measurement: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer.

  • Surface Area Calculation: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption data in a specific relative pressure range.

  • CO₂ Adsorption: Carbon dioxide adsorption isotherms are measured at relevant temperatures (e.g., 273 K and 298 K).

Dye Adsorption Studies
  • Adsorbent Preparation: A known amount of the COF adsorbent is added to a series of dye solutions with varying initial concentrations.

  • Equilibrium Studies: The mixtures are agitated at a constant temperature until equilibrium is reached.

  • Concentration Measurement: The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength of the dye.

  • Adsorption Capacity Calculation: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the formula: qe = (C₀ - Ce)V / m, where C₀ and Ce are the initial and equilibrium concentrations of the dye, V is the volume of the solution, and m is the mass of the adsorbent.

  • Kinetic and Isotherm Modeling: The experimental data is fitted to various kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption mechanism.[8][9][10][11]

Visualizing the Landscape of Porous Materials

The following diagrams illustrate the comparative advantages of this compound-based COFs and the workflows of their key applications.

G cluster_materials Porous Materials cluster_properties Key Properties Triazine_COFs This compound COFs High_Porosity High Porosity Triazine_COFs->High_Porosity Tunable_Structure Tunable Structure Triazine_COFs->Tunable_Structure Chemical_Stability High Chemical Stability Triazine_COFs->Chemical_Stability N_Rich_Framework Nitrogen-Rich Framework Triazine_COFs->N_Rich_Framework Thermal_Stability High Thermal Stability Triazine_COFs->Thermal_Stability MOFs MOFs MOFs->High_Porosity MOFs->Tunable_Structure Zeolites Zeolites Zeolites->Chemical_Stability Zeolites->Thermal_Stability Activated_Carbon Activated Carbon Activated_Carbon->High_Porosity Cost_Effectiveness Cost-Effectiveness Activated_Carbon->Cost_Effectiveness

Caption: Comparative properties of this compound-based COFs and other porous materials.

G start Start disperse Disperse Triazine COF in Pure Water start->disperse saturate Saturate with O₂ disperse->saturate irradiate Irradiate with Visible Light (420 nm) saturate->irradiate sample Sample at Intervals irradiate->sample analyze Analyze H₂O₂ Concentration (Colorimetric Method) sample->analyze end End analyze->end

Caption: Experimental workflow for photocatalytic H₂O₂ production using triazine-based COFs.

G start Start activate Activate Triazine COF (Degas under Vacuum) start->activate adsorb Adsorb Gas Mixture (e.g., CO₂/N₂) activate->adsorb separate Selective Adsorption of CO₂ adsorb->separate desorb Desorb CO₂ (e.g., Temperature/Pressure Swing) separate->desorb regenerate Regenerate COF desorb->regenerate end End regenerate->end

Caption: Workflow for CO₂ capture and separation using this compound-based COFs.

References

"comparative study of the biological activity of different 1,3,5-triazine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer, antimicrobial, and enzyme-inhibiting properties of 1,2,3-, 1,2,4-, and 1,3,5-triazine derivatives, complete with experimental data and detailed protocols.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various derivatives of the three triazine isomers.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
Compound/Derivative Class1,2,3-Triazine Derivatives1,2,4-Triazine DerivativesThis compound (s-Triazine) Derivatives
Target Cell Line
MCF-7 (Breast Cancer) Benzo[d][1][2][3]triazin-4-yl-(4-methoxy-phenyl)-methylamine: Pro-apoptotic activity reported[4]MM-129: Significant reduction in tumor growth[5]4b (piperidino and benzylamino substituent): 3.29[6]
4c (piperidino and benzylamino substituent): 11.35[6]47 (2-(thiophen-2-yl) derivative): 1.25 ± 0.11[7]
3h (pyrazolo[4,3-e][1][2][8]triazine): Potent activity reported[9]13 (EGFR-TK inhibitor): 8.45 ± 0.65[7]
HCT-116 (Colon Cancer) Data not readily available4b (piperidino and benzylamino substituent): 3.64[6]4p (methoxy s-triazine-hydrazone): Potent activity reported[6]
4c (piperidino and benzylamino substituent): 12.45[6]11 (morpholine-functionalized): 5.85 (vs SW620)[10]
13a (2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one): Potent activity reported[8]4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine): 0.50 ± 0.080[11]
A549 (Lung Cancer) Data not readily available3h (pyrazolo[4,3-e][1][2][8]triazine): Potent activity reported[9]47 (2-(thiophen-2-yl) derivative): 0.20 ± 0.05[7]
13c (chiral this compound): 12.24[12]
HepG2 (Liver Cancer) Data not readily available4 (3-hyrazino-5,6-diphenyl-1,2,4-triazine derivative): Active[5]2 (4-amino-6-(phenylamino)-1,3,5-triazine): 20.53[7]
6 (3-hyrazino-5,6-diphenyl-1,2,4-triazine derivative): Active[5]4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine): 3.01 ± 0.49[11]

Note: The presented IC₅₀ values are from different studies and should not be directly compared as absolute potencies due to variations in experimental conditions.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
Compound/Derivative Class1,2,3-Triazine Derivatives1,2,4-Triazine DerivativesThis compound (s-Triazine) Derivatives
Microorganism
Staphylococcus aureus Anthra[1,2-d][1][2][3]triazine-4,7,12(3H)-triones: ≤1[13]3c, 3f (from condensation reaction): Active[6]10, 16, 25, 30 (aminobenzoic acid derivatives): Comparable to ampicillin[14]
Escherichia coli Data not readily available3b, 3f (from condensation reaction): Active[6]13, 14 (aminobenzoic acid derivatives): Comparable to ampicillin[14]
4, 5, 9 (triazine-based compounds): 3.91, 1.95, 1.95[15]
Candida albicans Data not readily available6a (hydrazone intermediate): Weak activity[16]18b (2,4,6-trisubstituted-s-triazine): 3.125[17]
5 (triazine-based compound): 7.81[15]

Note: The presented MIC values are from different studies and should not be directly compared as absolute potencies due to variations in experimental conditions.

Table 3: Comparative Enzyme Inhibition Activity
Isomer ClassTarget Enzyme(s)Reported Inhibitory Activity
1,2,3-Triazine Derivatives Dihydrofolate Reductase (DHFR)Some derivatives show inhibitory activity.[13]
1,2,4-Triazine Derivatives Pyruvate (B1213749) Dehydrogenase Kinase (PDK)Hybrid molecules show promising inhibition of PDK1 and 4.[18]
Carbonic AnhydraseAza-sildenafil analogues show inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[5]
AGE-RAGE pathwayDerivatives effectively suppress the M1 state by obstructing the AGE-RAGE-induced ROS production.[19]
This compound (s-Triazine) Derivatives EGFR-TKCompound 1d showed an inhibitory constant of 0.44 nM.[20] Hybrid quinazoline-1,3,5-triazines also act as EGFR inhibitors.[21]
PI3K/mTORCompound 47 potently inhibited PI3K and mTOR kinases with IC₅₀ values of 7.0 and 48 nM, respectively.[7] Compound 4f showed remarkable PI3K/AKT/mTOR inhibitory activity.[11]
Topoisomerase II4-amino-6-(phenylamino)-1,3,5-triazines displayed potent topoisomerase IIa inhibitory activity with IC₅₀ values in the micromolar range.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a substance.[1][22]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer or pipette tips

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (standard antibiotic, e.g., ampicillin)

  • Negative control (solvent)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Analysis: Western Blotting for PI3K/Akt/mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[23][24]

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both total and phosphorylated forms).

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of triazine isomers.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay a Cell Seeding b Compound Treatment a->b c Incubation b->c d MTT Addition c->d e Formazan Solubilization d->e f Absorbance Reading e->f g Plate Inoculation h Well Creation g->h i Compound Addition h->i j Incubation i->j k Zone of Inhibition Measurement j->k PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine This compound Derivatives Triazine->RTK Inhibition Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellGrowth Cell Growth & Differentiation TranscriptionFactors->CellGrowth Promotes Triazine 1,2,4-Triazine Derivatives Triazine->Raf Potential Inhibition

References

"cross-validation of analytical results for 1,3,5-triazine analysis from different labs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of 1,3,5-triazine herbicides and their degradation products across different laboratories. Through a review of inter-laboratory validation studies and proficiency testing schemes, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes the cross-validation workflow to support researchers in selecting and implementing robust analytical methods.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the analysis of this compound compounds is critical and depends on factors such as the sample matrix, the required sensitivity, and the specific analytes of interest. The following tables summarize the performance of commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—collated from various studies.

Table 1: Performance of GC-MS Methods for Triazine Herbicide Analysis

Validation ParameterMatrixTriazine Compound(s)ResultReference
Linearity (R²) WaterAtrazine, Simazine, Propazine, etc.>0.99[1]
Accuracy (Recovery) WaterAtrazine, Simazine, Propazine, etc.93-103%[1]
Accuracy (Recovery) SoilAtrazine, Simazine, Propazine, etc.91-102%[1]
Precision (%RSD) WaterAtrazine, Simazine, Propazine, etc.< 4%[1]
Limit of Detection (LOD) WaterAtrazine, Simazine, Propazine, etc.0.1 pg/mL[1]

Table 2: Performance of LC-MS/MS Methods for Triazine Herbicide Analysis

Validation ParameterMatrixTriazine Compound(s)ResultReference
Linearity (R²) WaterAtrazine, Simazine, Propazine, etc.0.9964 - 0.9982[2]
Accuracy (Recovery) WaterAtrazine, Simazine, Propazine, etc.89.0% - 96.2%[3]
Precision (%RSD) WaterAtrazine, Simeton, Propazine, Prometryn< 5.2%[3]
Limit of Detection (LOD) WaterAtrazine, Simeton, Propazine, Prometryn0.025 - 0.040 ng/mL[3]
Limit of Quantification (LOQ) WaterAtrazine, Simazine, and degradates0.10 ppb[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the GC-MS and LC-MS/MS methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the determination of triazine pesticides and their degradates in various environmental matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • For water samples, adjust the pH of a 1 L sample to < 7.

  • Add appropriate surrogate standards to the sample.

  • Pass the sample through a solid-phase extraction cartridge (e.g., C18) to adsorb the triazines.

  • Wash the cartridge to remove interferences.

  • Elute the triazines from the cartridge with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Concentrate the eluate to a final volume of 1 mL.[5]

  • For soil samples, extract the target analytes with a water-methanol (99:1, v/v) solution before proceeding with SPE.[6]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-Wax, 30 m length, 0.32 mm internal diameter, and 0.25 µm film thickness).[1]

  • Injection: Splitless injection is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selective ion monitoring (SIM) for enhanced sensitivity and selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective for the analysis of triazine herbicides and their metabolites in various matrices, often with minimal sample preparation.

1. Sample Preparation:

  • For direct injection, water samples may only require the addition of a buffer (e.g., ammonium (B1175870) acetate) and an internal standard.[2]

  • For methods requiring pre-concentration, solid-phase extraction (SPE) can be used.

  • For the analysis of triazines in water, a graphene-based Fe3O4 magnetic nanoparticle adsorbent can be used for magnetic solid-phase extraction.[3]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): Equipped with a suitable column (e.g., Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[2]

  • Mobile Phase: A gradient of water and methanol, often with additives like ammonium acetate.[2]

  • Injection Volume: Typically 10-100 µL.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) is common for triazine analysis.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_labA Laboratory A cluster_labB Laboratory B cluster_labC Laboratory C A_Sample Receive Sample A_Prep Sample Preparation A_Sample->A_Prep A_Analysis Analytical Measurement (e.g., GC-MS) A_Prep->A_Analysis A_Data Data Reporting A_Analysis->A_Data Data_Comparison Statistical Data Comparison & Evaluation A_Data->Data_Comparison B_Sample Receive Sample B_Prep Sample Preparation B_Sample->B_Prep B_Analysis Analytical Measurement (e.g., LC-MS/MS) B_Prep->B_Analysis B_Data Data Reporting B_Analysis->B_Data B_Data->Data_Comparison C_Sample Receive Sample C_Prep Sample Preparation C_Sample->C_Prep C_Analysis Analytical Measurement (e.g., Immunoassay) C_Prep->C_Analysis C_Data Data Reporting C_Analysis->C_Data C_Data->Data_Comparison Coordinator Coordinating Body (Proficiency Test Provider) Sample_Distribution Homogenized Sample Distribution Coordinator->Sample_Distribution Sample_Distribution->A_Sample Sample_Distribution->B_Sample Sample_Distribution->C_Sample Final_Report Final Report Data_Comparison->Final_Report AnalyticalMethodComparison cluster_methods Analytical Methods cluster_performance Performance Characteristics Triazine_Analysis This compound Analysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Triazine_Analysis->GC_MS LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Triazine_Analysis->LC_MS_MS Immunoassay Immunoassay (ELISA) Triazine_Analysis->Immunoassay Sensitivity Sensitivity GC_MS->Sensitivity Selectivity Selectivity GC_MS->Selectivity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision LC_MS_MS->Sensitivity LC_MS_MS->Selectivity LC_MS_MS->Accuracy LC_MS_MS->Precision Throughput Throughput Immunoassay->Throughput Cost Cost Immunoassay->Cost

References

"comparative spectroscopic analysis of N-substituted 1,3,5-triazinanes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to N-Substituted 1,3,5-Triazinanes for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-substituted 1,3,5-triazinanes using various spectroscopic techniques. The information is compiled from recent studies to aid in the characterization and analysis of this important class of heterocyclic compounds, which are significant in medicinal chemistry and drug development for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3]

Spectroscopic Data Comparison

The following tables summarize key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for a selection of N-substituted 1,3,5-triazinane (B94176) derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For N-substituted 1,3,5-triazinanes, characteristic absorption bands are observed for N-H, C=N, and C-N bonds.

Compound Class/DerivativeN-H Stretching (cm⁻¹)C=N Stretching (cm⁻¹)C-N Stretching (cm⁻¹)Other Key Bands (cm⁻¹)Reference
2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine32231577-1514, 1440 (C=C)[4]
2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine32801574-1504, 1446 (C=C)[4]
4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine32241536-1485, 1441 (C=C)[4]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide34431608-1689 (C=O)[5]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide34631602-1693 (C=O)[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of N-substituted 1,3,5-triazinanes.

¹H NMR Spectral Data (δ, ppm)

CompoundTriazine Ring ProtonsSubstituent ProtonsSolventReference
1,3,5-Triazine9.20 (s)--[6]
2-Chloro-4-Methoxy-6-(NH-Asp(OtBu)-Ala-OMe)-1,3,5-triazine-1.37 (s, 9H), 1.41 (d, 3H), 3.01 (d, 3H), 3.72 (s, 3H), 4.01 (s, 3H), 4.36 (q, 1H), 5.03 (t, 1H)CDCl₃[7]
2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine-1.45 (s, 4H), 1.56 (s, 2H), 3.67 (s, 12H), 7.29–7.38 (m, 3H), 7.57 (d, 4H), 8.02 (s, 1H), 10.61 (s, 1H, NH)DMSO-d₆[4]
4-(4-(2-(4-Chlorobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine-1.44 (s, 4H), 1.56 (s, 2H), 3.52–3.66 (m, 12H), 7.42 (d, 2H), 7.60 (d, 2H), 8.0 (s, 1H), 10.76 (s, 1H, NH)DMSO-d₆[8]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide8.53 (s, 1H)11.59 (br, 1H), 8.10-8.00 (m, 2H), 7.69 (t, 1H), 7.55 (t, 2H), 3.10 (s, 3H), 2.57 (s, 3H)CDCl₃[5]

¹³C NMR Spectral Data (δ, ppm)

CompoundTriazine Ring CarbonsSubstituent CarbonsSolventReference
This compound166.4--[9]
2-Chloro-4-Methoxy-6-(NH-Trp-Ala-OMe)-1,3,5-triazine162.2, 163.4, 171.7, 172.5, 172.917.8, 27.7, 47.8, 52.3, 53.6, 54.6, 109.9, 111.6, 118.7, 120.2, 122.3, 124.4, 127.7, 136.4CDCl₃[7]
2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine164.1, 164.324.4, 25.4, 43.5, 119.0, 123.1, 136.5, 141.5, 149.3, 154.0DMSO-d₆[4]
4-(4-(2-(4-Bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine164.2, 164.824.4, 25.4, 43.3, 43.5, 66.0, 121.9, 128.1, 131.5, 134.2, 140.1DMSO-d₆[4]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide165.9, 163.7, 161.4187.2, 145.4, 130.7, 129.9, 129.5, 36.7, 36.1, 21.9CDCl₃[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of the compounds.

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)Reference
This compoundElectron Ionization8154, 27[10]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamideESI286.1312-[5]
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamideESI--[5]
2,4-Di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazineAnal. Calcd.366.46-[4]
4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholineAnal. Calcd.367.45-[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

General Synthesis of N-Substituted 1,3,5-Triazinanes

A common method for synthesizing N-substituted this compound derivatives involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reaction temperature is controlled to achieve mono-, di-, or tri-substitution.[3]

  • Step 1 (Mono-substitution): Cyanuric chloride is reacted with a primary or secondary amine at 0-5 °C.

  • Step 2 (Di-substitution): The temperature is raised to room temperature for the substitution of the second chlorine atom with another amine.

  • Step 3 (Tri-substitution): The final substitution is typically carried out at an elevated temperature, often the boiling point of the solvent.

The synthesized compounds are often purified by recrystallization or column chromatography.[5]

Spectroscopic Analysis Protocols
  • IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer. Solid samples are often prepared as KBr pellets.[4][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 700 MHz.[5][7][11] Deuterated solvents such as CDCl₃ and DMSO-d₆ are commonly used, with tetramethylsilane (B1202638) (TMS) as an internal standard.[5][11]

  • Mass Spectrometry: Mass spectra are obtained using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).[5][10] High-resolution mass spectrometry (HRMS) is used for accurate mass determination.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of N-substituted 1,3,5-triazinanes.

Synthesis_Workflow cluster_synthesis Synthesis Cyanuric_Chloride Cyanuric Chloride Reaction_1 Nucleophilic Substitution (0-5 °C) Cyanuric_Chloride->Reaction_1 Amine_1 Amine 1 Amine_1->Reaction_1 Mono_Substituted Mono-substituted Triazine Reaction_1->Mono_Substituted Reaction_2 Nucleophilic Substitution (Room Temp) Mono_Substituted->Reaction_2 Amine_2 Amine 2 Amine_2->Reaction_2 Di_Substituted Di-substituted Triazine Reaction_2->Di_Substituted Reaction_3 Nucleophilic Substitution (Elevated Temp) Di_Substituted->Reaction_3 Amine_3 Amine 3 Amine_3->Reaction_3 Tri_Substituted Tri-substituted Triazine Reaction_3->Tri_Substituted

Caption: General workflow for the stepwise synthesis of N-substituted 1,3,5-triazines.

Analysis_Workflow Synthesized_Product Synthesized N-substituted 1,3,5-Triazinane Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis IR IR Spectroscopy (Functional Groups) Spectroscopic_Analysis->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structure Elucidation) Spectroscopic_Analysis->NMR MS Mass Spectrometry (Molecular Weight) Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation & Structure Confirmation IR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation

Caption: Workflow for the purification and spectroscopic analysis of N-substituted 1,3,5-triazinanes.

References

Evaluating the Efficacy of 1,3,5-Triazine-Based Inhibitors Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promising inhibitory activity against a range of therapeutically relevant biological targets. This guide provides an objective comparison of the efficacy of this compound-based inhibitors against established standard inhibitors for key protein targets implicated in cancer and other diseases: Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Phosphoinositide 3-Kinase (PI3K). The data presented is collated from various studies to offer a comprehensive overview of their relative potencies, supported by detailed experimental methodologies and visual representations of the targeted signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives and their corresponding standard inhibitors. Lower IC50 values indicate greater potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative EGFR Inhibitory Activity of this compound Derivatives and Standard Inhibitors
Compound ClassCompound/DerivativeTarget/Cell LineIC50 (µM)Reference StandardIC50 (µM)
This compound Chiral this compound (13c)MCF-7 (Breast Cancer)8.04ErlotinibNot specified in study
A549 (Lung Cancer)12.24
This compound Pyrazole derivative (5h)EGFR-tyrosine kinase0.2294ErlotinibNot specified in study
This compound Pyrazole derivative (5g)EGFR-tyrosine kinase0.2869ErlotinibNot specified in study
This compound Pyrazole derivative (5f)EGFR-tyrosine kinase0.3951ErlotinibNot specified in study
Standard ErlotinibEGFR (general)~0.043--
Standard GefitinibEGFR wild-type~0.015-0.030--
Table 2: Comparative DHFR Inhibitory Activity of this compound Derivatives and Standard Inhibitors
Compound ClassCompound/DerivativeTarget EnzymeIC50 (nM)Reference StandardIC50 (nM)
This compound Triazine-benzimidazole (22)Mammalian DHFR2.0MethotrexateNot specified in study
This compound Dihydro-1,3,5-triazine (2)hDHFR3.72Methotrexate>1000
This compound Dihydro-1,3,5-triazine (4)hDHFR4.08Methotrexate>1000
Standard MethotrexateHuman DHFR26 - 45--
Standard TrimethoprimBacterial DHFR~5--
Table 3: Comparative PI3K Inhibitory Activity of this compound Derivatives and Standard Inhibitors
Compound ClassCompound/DerivativePI3K IsoformIC50 (nM)Reference StandardIC50 (nM)
This compound ZSTK474PI3Kα16Wortmannin~3-5
PI3Kβ44
PI3Kδ5
PI3Kγ49
This compound Compound 6 PI3Kγ6900Wortmannin3190
Standard WortmanninPI3K (general)~3-5--
Standard LY294002PI3K (general)~1400--

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound or Erlotinib Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthesis Thymidylate Synthesis (DNA Precursor) THF->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis (DNA/RNA Precursors) THF->Purine_Synthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation Thymidylate_Synthesis->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Inhibitor This compound or Methotrexate Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Pathway Inhibition.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound or Wortmannin Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivatives and Standard Inhibitors Kinase_Assay In Vitro Kinase Assay (EGFR, PI3K) Compound_Prep->Kinase_Assay DHFR_Assay DHFR Inhibition Assay Compound_Prep->DHFR_Assay MTT_Assay Cell Viability (MTT) Assay Compound_Prep->MTT_Assay Cell_Culture Culture Target Cancer Cell Lines Cell_Culture->MTT_Assay Enzyme_Prep Prepare Purified Target Enzymes (EGFR, DHFR, PI3K) Enzyme_Prep->Kinase_Assay Enzyme_Prep->DHFR_Assay IC50_Calc Calculate IC50 Values Kinase_Assay->IC50_Calc DHFR_Assay->IC50_Calc MTT_Assay->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (for EGFR and PI3K)

This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the this compound inhibitor and the standard inhibitor (e.g., Erlotinib for EGFR, Wortmannin for PI3K) in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute the recombinant kinase (EGFR or PI3K) and its specific peptide substrate in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

  • Assay Procedure :

    • Add the diluted inhibitor solutions to the wells of a 96-well plate at various concentrations. Include a vehicle control (DMSO) for 100% kinase activity and a no-enzyme control for background.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which then generates a luminescent signal.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Subtract the background reading from all other measurements.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF).

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of DHF and NADPH in the assay buffer.

    • Prepare a stock solution of the this compound inhibitor and the standard inhibitor (e.g., Methotrexate) in an appropriate solvent.

    • Dilute the purified DHFR enzyme in the assay buffer.

  • Assay Procedure :

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

    • For inhibition assays, add the inhibitor at the desired concentration.

    • Equilibrate the mixture to a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the DHF solution.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis :

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment :

    • Prepare serial dilutions of the this compound inhibitors and standard drugs in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation and Assay :

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Independent Synthesis as a Confirmation Tool for Novel 1,3,5-Triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of independent synthesis methodologies for 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry. We present a side-by-side analysis of conventional and modern synthetic approaches, supported by experimental data, and detail the key analytical techniques for structural verification.

Comparing Synthesis Strategies for this compound Derivatives

The classical and most prevalent method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.[1][2] This temperature-controlled, stepwise process allows for the introduction of various functionalities.[1][3] However, conventional heating methods often require long reaction times and high temperatures.[4][5] To address these limitations, microwave-assisted and ultrasound-assisted (sonochemical) methods have emerged as greener and more efficient alternatives, significantly reducing reaction times and often improving yields.[2][5][6][7]

Here, we compare these three primary methodologies, highlighting their performance with quantitative data.

Synthesis MethodTypical Reaction TimeTemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Heating 5–6 hoursReflux~69%[4][5]Well-established, widely applicableLong reaction times, high energy consumption
Microwave-Assisted 2.5–10 minutes90–150°C[4][6]Up to 88%[4][5]Rapid synthesis, high yields, improved energy efficiency[2][6]Requires specialized microwave reactor
Ultrasound-Assisted (Sonochemistry) 5–60 minutesRoom Temperature–40°C[4][5]>75% to 96%[4][5]Fast, energy-efficient, can be performed at lower temperatures, environmentally friendly[7]Requires ultrasonic equipment

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of this compound derivatives are crucial for reproducibility and comparison.

Synthesis Protocols

1. Conventional Synthesis of Trisubstituted 1,3,5-Triazines via Sequential Nucleophilic Substitution

This protocol describes a general procedure for the stepwise replacement of chlorine atoms from cyanuric chloride.

  • Step 1: Monosubstitution

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0–5°C in an ice bath.[1]

    • Slowly add a solution of the first nucleophile (1 equivalent) and a base (e.g., NaHCO₃, K₂CO₃) to the cooled solution over a period of 1-2 hours with vigorous stirring.[1][3]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the monosubstituted product.[1]

  • Step 2: Disubstitution

    • Dissolve the monosubstituted product from Step 1 in a suitable solvent.

    • Add the second nucleophile (1 equivalent) and a base.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).[2]

    • Isolate the disubstituted product using a similar workup procedure as in Step 1.

  • Step 3: Trisubstitution

    • Dissolve the disubstituted product from Step 2 in a high-boiling point solvent (e.g., DMF, dioxane).

    • Add the third nucleophile (1 equivalent) and a base.

    • Heat the reaction mixture under reflux for several hours until completion (monitored by TLC).[4]

    • Cool the mixture, precipitate the product with water, filter, and purify by recrystallization or column chromatography.

2. Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines

This protocol outlines a rapid synthesis using microwave irradiation.

  • In a microwave-safe vessel, combine the disubstituted this compound intermediate (1 equivalent), the desired amine or other nucleophile (1 equivalent), a base such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent (e.g., DMF).[4][5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150°C) and power (e.g., 50 W) for a short duration (e.g., 2.5 minutes).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding water, then filter, wash, and purify as needed.[4]

3. Ultrasound-Assisted (Sonochemical) Synthesis of this compound Derivatives

This protocol describes an energy-efficient synthesis using ultrasonic irradiation.

  • In a reaction vessel, suspend the disubstituted this compound intermediate (1 equivalent), the nucleophile (1 equivalent), a base (e.g., sodium carbonate), and a phase-transfer catalyst (TBAB) in water.[5][8]

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound at room temperature for a short period (e.g., 5 minutes).[5][7]

  • Monitor the reaction by TLC.

  • Upon completion, isolate the product by filtration, wash with water, and dry.

Structural Confirmation Protocols

The synthesized novel this compound compounds are then subjected to various analytical techniques to confirm their structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the detailed molecular structure.[9]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial.[10]

    • For compounds with poor solubility, gentle warming or the use of a co-solvent may be necessary.[10]

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.[10]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.[10]

    • Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to determine the connectivity of atoms and confirm the presence of expected functional groups.[11]

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[13]

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[14]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.[15]

    • Analyze the fragmentation pattern to gain further structural information and confirm the presence of specific substructures.[14]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-O stretches).[16] The region between 1400 and 600 cm⁻¹ is known as the fingerprint region and is unique for each compound.[9]

Visualization of Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows for synthesis and structural confirmation.

Synthesis_Workflow cluster_synthesis Independent Synthesis of this compound start Start with Cyanuric Chloride mono_sub Monosubstitution (Nucleophile 1) start->mono_sub 0-5°C di_sub Disubstitution (Nucleophile 2) mono_sub->di_sub Room Temp. tri_sub Trisubstitution (Nucleophile 3) di_sub->tri_sub Reflux/MW/Ultrasound purification Purification (Recrystallization/ Column Chromatography) tri_sub->purification final_product Novel this compound Compound purification->final_product

Caption: Workflow for the independent synthesis of a novel this compound compound.

Structural_Confirmation_Workflow cluster_confirmation Structural Confirmation Pathway synthesized_compound Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesized_compound->nmr ms Mass Spectrometry (ESI, EI) synthesized_compound->ms ir IR Spectroscopy (FTIR) synthesized_compound->ir data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmed Confirmed Structure data_analysis->structure_confirmed

Caption: Logical workflow for the structural confirmation of the synthesized compound.

References

"comparative assessment of the photophysical properties of different 1,3,5-triazine fluorophores"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the photophysical properties of various classes of 1,3,5-triazine-based fluorophores. The this compound core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a versatile scaffold for the development of fluorescent probes due to its electron-deficient nature and the ability to readily introduce various substituents at the 2, 4, and 6 positions. These modifications allow for the fine-tuning of their photophysical characteristics, making them suitable for a wide range of applications, including bioimaging, sensing, and materials science.

This guide summarizes key photophysical data in a tabular format for easy comparison, provides detailed experimental protocols for the characterization of these fluorophores, and includes a visual representation of the experimental workflow.

Comparative Photophysical Data

The photophysical properties of this compound fluorophores are highly dependent on their molecular structure, particularly the nature of the donor and acceptor groups attached to the triazine core. The following tables summarize the key photophysical parameters for representative examples of different classes of this compound derivatives.

Table 1: Photophysical Properties of Donor-π-Acceptor (D-π-A) Styryl this compound Derivatives [1][2][3]

Compound IDDonor GroupAcceptor GroupSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
7a N,N-diethylaminoCyanoAcetonitrile381422410.0039
7b N,N-diethylaminoCyanoacrylateAcetonitrile378413350.0026
7c N,N-diethylaminoPhenylacrylonitrileAcetonitrile354408540.0082
7d N,N-diethylaminoNitrophenylacrylonitrileAcetonitrile354413590.0689
7e N,N-diethylaminoBenzothiazolylacrylonitrileAcetonitrile354399450.0291
7f N,N-diethylaminoPhenylprop-2-en-1-ylideneAcetonitrile369403340.0034

Table 2: Photophysical Properties of Amino Acid Substituted this compound Derivatives [4]

| Compound ID | Amino Acid Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | |---|---|---|---|---|---|---|---| | 5a | Glycine | DMSO/H₂O (1:9) | 352 | 420 | 68 | 0.106 | | 5b | L-Tyrosine | DMSO/H₂O (1:9) | 368 | 455 | 87 | 0.383 | | 5c | L-Tryptophan | DMSO/H₂O (1:9) | 379 | 497 | 118 | 0.125 | | 5d | L-Cysteine | DMSO/H₂O (1:9) | 365 | 448 | 83 | 0.356 | | 5e | L-Histidine | DMSO/H₂O (1:9) | 362 | 440 | 78 | 0.189 | | 5f | L-Glutamic Acid | DMSO/H₂O (1:9) | 358 | 435 | 77 | 0.154 |

Table 3: Photophysical Properties of Thermally Activated Delayed Fluorescence (TADF) this compound Emitters [5]

Compound IDDonor GroupSolvent/Matrixλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (μs)
TRZ-DDMAc 9,9-dimethyl-9,10-dihydroacridineDoped Film-520--10.32
TRZ-DDPAc 9,9-diphenyl-9,10-dihydroacridineDoped Film-524-0.79710.37

Experimental Protocols

Measurement of Absorption and Emission Spectra

Methodology:

  • Sample Preparation: Prepare dilute solutions of the this compound fluorophores in a spectroscopic grade solvent (e.g., acetonitrile, DMSO, ethanol). The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum over a suitable wavelength range to determine the maximum emission wavelength (λ_em). The excitation and emission slits should be kept narrow to ensure good spectral resolution.

Determination of Fluorescence Quantum Yield (Φ_F) - Relative Method

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound fluorophore being tested. Common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (B145695) (Φ_F = 0.95).

  • Absorbance Matching: Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:

    Φ_F_sample = Φ_F_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ_F_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Measurement of Fluorescence Lifetime (τ_F) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Data Acquisition: Excite the sample with the pulsed laser at its absorption maximum. Collect the emitted photons at the emission maximum. The arrival time of each photon is measured relative to the corresponding excitation pulse. A histogram of these arrival times is built up over many excitation cycles to generate the fluorescence decay curve.

  • Data Analysis: The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software. The IRF is used in the deconvolution process to accurately determine the fluorescence lifetime(s) of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of this compound fluorophores.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_data Data Analysis cluster_assessment Comparative Assessment synthesis Synthesis of this compound Fluorophore purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec, etc.) purification->characterization sample_prep Sample Preparation (Dilute Solution) characterization->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence lambda_abs Determine λ_abs uv_vis->lambda_abs qy Quantum Yield Measurement fluorescence->qy lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime lambda_em Determine λ_em & Stokes Shift fluorescence->lambda_em calc_qy Calculate Φ_F qy->calc_qy calc_lifetime Calculate τ_F lifetime->calc_lifetime comparison Compare Photophysical Properties lambda_abs->comparison lambda_em->comparison calc_qy->comparison calc_lifetime->comparison

Caption: Experimental workflow for the photophysical characterization of this compound fluorophores.

References

A Comparative Guide to the Validation of 1,3,5-Triazine Purity for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of analytical standards is a cornerstone of reliable scientific data. In the realm of pharmaceutical research and development, the purity of reference materials, such as 1,3,5-triazine and its derivatives, is of paramount importance. This guide provides an objective comparison of various analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Introduction to Purity Validation of this compound Standards

This compound, a key heterocyclic scaffold in many biologically active compounds, demands rigorous purity assessment to ensure the validity of analytical measurements and the quality of pharmaceutical products. Impurities can arise from the synthetic process, degradation, or storage. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity evaluation. This guide explores and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for this purpose.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the availability of instrumentation. The following tables summarize the quantitative performance of the most common methods for the analysis of this compound standards.

Table 1: Performance Characteristics of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Linearity (R²) >0.999>0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) < 1%< 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Typical Impurities Detected Non-volatile synthesis by-products, starting materials, degradation products.Volatile and semi-volatile impurities, residual solvents.

Table 2: Performance Characteristics of Non-Chromatographic and Spectroscopic Methods

ParameterQuantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Absolute quantification based on the direct proportionality between the NMR signal integral and the number of protons.Measurement of the heat flow associated with the melting of a substance to determine purity based on the van't Hoff equation.
Linearity (R²) Not applicable (absolute method)Not applicable (absolute method)
Accuracy (% Purity) ± 0.1%± 0.2% (for purities >98%)
Precision (RSD) < 0.5%< 1%
Limit of Detection (LOD) ~0.1% (for impurities)~0.1% (for eutectic impurities)
Limit of Quantification (LOQ) ~0.3% (for impurities)~0.3% (for eutectic impurities)
Applicability Primary method for purity assignment of reference standards.Orthogonal method for high-purity crystalline solids. Not suitable for amorphous or decomposing compounds.[1]

Experimental Workflow for Purity Validation

A systematic workflow is crucial for the comprehensive validation of a this compound standard. This involves initial identification, followed by quantification using orthogonal methods and impurity profiling.

Purity Validation Workflow cluster_0 Phase 1: Identification & Initial Assessment cluster_2 Phase 3: Data Evaluation & Certification Standard This compound Standard Qualitative Qualitative Analysis (FTIR, MS, ¹H NMR) Standard->Qualitative Identity Confirmation HPLC HPLC-UV (Area % Method) Qualitative->HPLC GC_MS GC-MS (Impurity Profiling) Qualitative->GC_MS qNMR qNMR (Absolute Purity) Qualitative->qNMR DSC DSC (Thermal Purity) Qualitative->DSC Comparison Compare Results HPLC->Comparison GC_MS->Comparison qNMR->Comparison DSC->Comparison Certification Purity Assignment & Certificate of Analysis Comparison->Certification Final Value

Caption: Workflow for the validation of this compound analytical standards.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of non-volatile impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Quantification: Purity is often estimated using the area percentage method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, a reference standard with known purity should be used for external calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 40-400) for impurity identification and in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining the absolute purity of a substance without the need for a standard of the same compound.[2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh the this compound standard (e.g., 10 mg) and the internal standard (e.g., 10 mg) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot of the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-90° (a calibrated 90° pulse is recommended).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the non-overlapping signals of both the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the this compound and the internal standard, respectively.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline organic compounds.[1]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound standard into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used.

    • Temperature Range: From a temperature well below the melting point to a temperature just past the complete melting of the sample.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most DSC software includes a program for automated purity calculation. It is important to note that this method assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte, forming a eutectic system.[3]

Conclusion

The validation of this compound standards requires a comprehensive approach utilizing orthogonal analytical techniques. While HPLC and GC-MS are powerful tools for separating and identifying impurities, qNMR stands out as a primary method for accurate and precise absolute purity determination. DSC offers a valuable complementary technique for high-purity crystalline materials. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and reliability of their this compound analytical standards, leading to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,3,5-Triazine and its derivatives, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]

Required PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are necessary.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2][5]

  • Lab Coat: A standard laboratory coat must be worn.[5]

  • Respiratory Protection: If handling the solid form outside of a chemical fume hood where dust may be generated, a dust respirator is recommended.[5]

All handling and segregation of this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound and its derivatives is incineration by a licensed hazardous waste management facility.[5] Meticulous segregation of waste at the source is critical for compliant and safe disposal.

Step 1: Waste Classification

  • Identify the waste containing this compound.

  • For chlorinated derivatives of this compound, classify the waste as Halogenated Organic Waste .[5] This is a critical step as the disposal costs for halogenated waste are significantly higher, and mixing with non-halogenated waste is prohibited.[5]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for the appropriate waste category (e.g., halogenated or non-halogenated organic waste).[5]

  • Collect All Contaminated Materials: Place the chemical, whether in solid or solution form, into the designated container. This includes any contaminated disposable items such as weighing paper, pipette tips, and grossly contaminated gloves.[5]

Step 3: Labeling and Documentation

  • Properly Label the Container: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name(s) and approximate concentrations.

  • Maintain a Log: Keep a record of the waste being added to the container, including the chemical name, quantity, and date.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[5]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in the event of a leak.[5]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5]

Step 5: Arranging for Disposal

  • Do Not Overfill: Do not fill the waste container beyond 90% of its total volume to allow for expansion and prevent spills.[5]

  • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative parameters to consider during the disposal process, primarily for chlorinated triazine derivatives.

ParameterGuidelineRationale
Halogenated Waste ClassificationConcentrations as low as 1,000 ppmProper segregation for incineration.[5]
Waste Container Fill LevelDo not exceed 90% of total volumePrevents spills and allows for expansion.[5]
SAA Volume LimitMax of 25 gallons of halogenated solvent wasteRegulatory compliance for temporary storage.[5]
Aqueous Solution pHMaintain between 5.5 and 9.5 if mixedPrevents corrosion and unwanted reactions.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Classify Classify Waste (e.g., Halogenated Organic) FumeHood->Classify Segregate Segregate Waste into Designated Container Classify->Segregate Label Label Container Clearly (Contents & Hazards) Segregate->Label Store Store in SAA with Secondary Containment Label->Store Pickup Request Pickup from EHS or Licensed Contractor Store->Pickup Incineration Incineration at a Licensed Hazardous Waste Facility Pickup->Incineration

Caption: Logical workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and prevent entry.[6] Eliminate all ignition sources.[6] For a small spill, absorb the material with earth, sand, or other non-combustible material and transfer it to a container for later disposal using clean, non-sparking tools.[6] Do not allow the chemical to enter waterways or sewers.[6][7][8] In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1][2][3] This generally includes rinsing the affected area with plenty of water and seeking medical attention.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.